Product packaging for Tetrakis(3-aminopropyl)ammonium(Cat. No.:CAS No. 111216-37-6)

Tetrakis(3-aminopropyl)ammonium

Cat. No.: B039011
CAS No.: 111216-37-6
M. Wt: 246.42 g/mol
InChI Key: XJXHSXSKNSIRGP-UHFFFAOYSA-N
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Description

Tetrakis(3-aminopropyl)ammonium, also known as this compound, is a useful research compound. Its molecular formula is C12H32N5+ and its molecular weight is 246.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H32N5+ B039011 Tetrakis(3-aminopropyl)ammonium CAS No. 111216-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(3-aminopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHSXSKNSIRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[N+](CCCN)(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149542
Record name Tetrakis(3-aminopropyl)ammonium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-37-6
Record name Tetrakis(3-aminopropyl)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(3-aminopropyl)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Tetrakis(3-aminopropyl)ammonium?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Tetrakis(3-aminopropyl)ammonium, a branched polyamine of significant interest in various scientific and biomedical research fields. Due to the limited availability of experimentally determined data, this document combines computed properties from reputable chemical databases with generalized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₃₂N₅⁺PubChem[1]
Molecular Weight 246.42 g/mol PubChem[1]
Monoisotopic Mass 246.26577104 DaPubChem[1]
CAS Number 111216-37-6ChemicalBook[2]
XLogP3-AA (Computed) -2.1PubChem[1]
Topological Polar Surface Area 104 ŲPubChem[1]
Hydrogen Bond Donor Count 4Guidechem[3]
Hydrogen Bond Acceptor Count 4Guidechem[3]
Rotatable Bond Count 12Guidechem[3]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available

It is important to note that many of the physical properties for this compound have not been experimentally determined and reported in publicly available literature. The provided data is largely based on computational models. For the chloride salt, this compound chloride, the molecular weight is 281.87 g/mol [4].

Experimental Protocols

Given the absence of specific published protocols for this compound, the following are generalized methodologies for determining key physical properties of polyamines, adaptable for this compound.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

For non-volatile liquids, the boiling point is a key characteristic. As this compound is expected to be a solid or a high-boiling liquid, distillation under reduced pressure might be necessary to prevent decomposition.

Methodology: Distillation Method (under reduced pressure)

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, receiving flask, and a connection to a vacuum pump with a manometer.

  • Sample Introduction: A sample of this compound is placed in the distillation flask along with boiling chips.

  • Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level.

  • Heating: The sample is heated gently until it begins to boil.

  • Data Recording: The temperature at which the liquid and vapor phases are in equilibrium at the given pressure is recorded as the boiling point.

Determination of Solubility

Solubility is a critical parameter for any application in solution, including in biological and pharmaceutical contexts.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, after appropriate calibration.

Application Workflow: Poly-ion Complex (PIC) Formation

This compound is utilized in the formation of Poly-ion Complexes (PICs) through electrostatic interactions with anionic biomolecules. This process is relevant in drug delivery and biomaterial development[5].

PIC_Formation_Workflow cluster_preparation Component Preparation cluster_mixing Complex Formation cluster_characterization Analysis and Characterization cluster_application Downstream Application TAA This compound Solution Mixing Controlled Mixing (e.g., vortexing, stirring) TAA->Mixing Biomolecule Anionic Biomolecule (e.g., DNA, RNA, Heparin) Solution Biomolecule->Mixing DLS Dynamic Light Scattering (Size and Zeta Potential) Mixing->DLS Self-Assembly Microscopy Microscopy (e.g., TEM, AFM) Mixing->Microscopy Assay Functional Assay (e.g., Gel Retardation) Mixing->Assay Application Drug Delivery / Gene Transfection DLS->Application Microscopy->Application Assay->Application

Workflow for the formation and characterization of poly-ion complexes.

Logical Relationship: Structure to Function

The unique branched structure of this compound directly influences its function as a polycationic agent.

Structure_Function_Relationship Structure Branched Structure (Central Quaternary Ammonium) Charge High Positive Charge Density Structure->Charge leads to Interaction Strong Electrostatic Interaction Charge->Interaction enables Application Applications (e.g., PIC Formation, Nucleic Acid Stabilization) Interaction->Application facilitates

References

An In-Depth Technical Guide to Tetrakis(3-aminopropyl)ammonium: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(3-aminopropyl)ammonium is a branched polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This unique dendritic structure imparts distinct chemical and physical properties, making it a molecule of interest for various applications, including as a stabilizing agent for nucleic acids and a component in the formation of poly-ion complexes. This guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Formula

This compound possesses a unique molecular architecture. At its core lies a central nitrogen atom that is quaternized, bonded to four separate 3-aminopropyl chains. This arrangement results in a symmetrical, branched structure.

The chemical formula for the cationic component of this compound is C₁₂H₃₂N₅⁺ .[1][2][3] It is typically isolated as a salt, for instance, with chloride as the counter-ion, resulting in the formula C₁₂H₃₂ClN₅ .[4]

The key structural feature is the central quaternary ammonium cation, which carries a permanent positive charge, and the four primary amine groups at the terminus of each propyl arm. This structure distinguishes it from linear polyamines and is crucial to its function.[5]

Visualization of the Chemical Structure:

Caption: 2D representation of the this compound cation.

Physicochemical Properties

PropertyValueSource
Molecular Weight 246.42 g/mol [2]
Exact Mass 246.26577104 Da[2]
XLogP3 -2.1[2]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 12[3]
Topological Polar Surface Area 104 Ų[2]
Complexity 125[2]

Experimental Protocols

Chemical Synthesis

A common strategy for the synthesis of branched polyamines like this compound involves a two-step process: a Michael addition followed by hydrogenation.[5] While a specific detailed protocol for this exact molecule is not widely published, a general procedure based on the synthesis of structurally related polyamines can be outlined.

Workflow of Chemical Synthesis:

Chemical_Synthesis_Workflow start Start Materials: - Ammonia - Acrylonitrile michael_addition Michael Addition start->michael_addition intermediate Tetrakis(2-cyanoethyl)ammonium salt michael_addition->intermediate hydrogenation Hydrogenation (e.g., with Cobalt-based catalyst in THF) intermediate->hydrogenation product This compound hydrogenation->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization final_product Final Product characterization->final_product

Caption: General workflow for the chemical synthesis of this compound.

Detailed Methodology:

  • Michael Addition: The synthesis typically begins with the reaction of a central amine, in this case, ammonia or an ammonium salt, with four equivalents of an α,β-unsaturated nitrile, such as acrylonitrile. This reaction is a Michael addition, where the amine adds to the carbon-carbon double bond of the acrylonitrile. This step forms the tetracyanoethylated intermediate, Tetrakis(2-cyanoethyl)ammonium salt. The reaction is generally carried out in a suitable solvent and may require a catalyst.

  • Hydrogenation: The resulting nitrile groups of the intermediate are then reduced to primary amines. This is commonly achieved through catalytic hydrogenation. A cobalt-based catalyst suspended in a solvent like tetrahydrofuran (THF) is often employed for this step.[5] The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature until the reduction is complete.

  • Purification: The final product, being a salt, may precipitate from the reaction mixture, which simplifies its initial isolation.[5] Further purification is typically achieved through recrystallization from a suitable solvent system or by chromatographic methods to remove any unreacted starting materials or byproducts.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methylene groups in the propyl chains. ¹³C NMR spectroscopy would confirm the number and types of carbon atoms present.[5]

    • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the cation and to confirm its elemental composition.

Biological Synthesis

In some extremophilic bacteria, such as Thermus thermophilus, this compound and other unusual polyamines are produced through a unique biosynthetic pathway. This pathway starts with the amino acid arginine.[5] A key step involves the enzyme aminopropyltransferase, which facilitates the formation of N¹-aminopropylagmatine from agmatine.[5] This biological route is distinct from the more common polyamine synthesis pathways found in other organisms.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show three distinct signals for the three methylene groups of the propyl chains, likely as multiplets. The protons on the carbons adjacent to the nitrogen atoms would be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show three signals corresponding to the three different carbon environments in the propyl chains.

  • FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chains would appear around 2850-2960 cm⁻¹. N-H bending vibrations would be expected around 1590-1650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the cation (C₁₂H₃₂N₅⁺) at m/z 246.27.

Applications and Significance

The unique branched structure and high positive charge density of this compound make it a valuable molecule in several research areas:

  • Nucleic Acid Stabilization: Its multiple aminopropyl arms can interact simultaneously with different parts of a nucleic acid molecule, such as RNA, effectively cross-linking and stabilizing its tertiary structure. This is particularly effective for complex structures like tRNA.[5]

  • Poly-ion Complex (PIC) Formation: The strong electrostatic attraction between the cationic this compound and polyanionic biomolecules drives the self-assembly of Poly-ion Complexes. These complexes have potential applications in biomaterials and drug delivery.[5]

Conclusion

This compound is a fascinating branched polyamine with a well-defined structure that leads to interesting and useful chemical properties. While detailed experimental data remains somewhat scarce in publicly accessible literature, its synthesis is achievable through established chemical routes. Its ability to stabilize nucleic acids and form poly-ion complexes suggests a promising future for this molecule in various scientific and biomedical fields. Further research into its properties and applications is warranted.

References

The Uniquely Branched Polyamine: A Technical Guide to the Natural Sources and Biosynthesis of Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(3-aminopropyl)ammonium is a structurally unique polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This distinct branched architecture imparts specific physicochemical properties, enabling it to play a crucial role in the survival of extremophilic organisms. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathways of this fascinating molecule. The guide also details experimental methodologies for its analysis and synthesis, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the extreme thermophilic bacterium Thermus thermophilus.[1] These organisms thrive in high-temperature environments, such as hot springs, and have evolved unique biochemical mechanisms to protect their cellular components from thermal degradation. This compound, along with other long-chain and branched polyamines, is believed to be a key player in the thermostabilization of nucleic acids and proteins in these organisms.[1]

Quantitative Abundance

The intracellular concentration of this compound in Thermus thermophilus can vary depending on environmental conditions such as pH. The following table summarizes the polyamine content, including this compound, in T. thermophilus HB8 grown at 70°C under different pH conditions.

PolyaminepH 6.5 (nmol/mg wet weight)pH 7.0 (nmol/mg wet weight)pH 8.5 (nmol/mg wet weight)pH 9.0 (nmol/mg wet weight)
PutrescineN.D.N.D.0.1 ± 0.00.2 ± 0.0
Norspermidine0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Spermidine1.8 ± 0.11.9 ± 0.10.8 ± 0.10.5 ± 0.0
Homospermidine0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Agmatine0.2 ± 0.00.2 ± 0.00.2 ± 0.00.2 ± 0.0
Thermine0.3 ± 0.00.3 ± 0.00.2 ± 0.00.1 ± 0.0
Mitsubishine0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Spermine0.8 ± 0.00.8 ± 0.00.3 ± 0.00.2 ± 0.0
Thermospermine0.4 ± 0.00.4 ± 0.00.2 ± 0.00.1 ± 0.0
Homospermine0.1 ± 0.00.1 ± 0.0N.D.N.D.
Caldopentamine0.5 ± 0.00.5 ± 0.00.3 ± 0.00.2 ± 0.0
Homocaldopentamine0.2 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.0
Thermopentamine0.2 ± 0.00.2 ± 0.00.1 ± 0.00.1 ± 0.0
N⁴-bis(aminopropyl)spermidine0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
This compound 0.2 ± 0.0 0.2 ± 0.0 0.1 ± 0.0 0.1 ± 0.0
Caldohexamine0.1 ± 0.00.1 ± 0.00.1 ± 0.00.1 ± 0.0
Total Polyamines 5.2 ± 0.2 5.3 ± 0.2 2.8 ± 0.2 2.2 ± 0.1

Data adapted from Kobayashi et al. (2022).[2] N.D. = Not Detected.

Biosynthesis of this compound

The biosynthesis of this compound in Thermus thermophilus follows a unique pathway that diverges significantly from the canonical polyamine synthesis routes observed in many other organisms. The pathway commences with the amino acid arginine and proceeds through a series of enzymatic steps to generate the spermidine precursor, which is then further aminopropylated to form the final branched structure.

The Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in T. thermophilus is as follows:

  • Arginine to Agmatine: The pathway is initiated by the decarboxylation of L-arginine to produce agmatine. This reaction is catalyzed by the enzyme arginine decarboxylase , encoded by the speA gene.[3]

  • Agmatine to N¹-aminopropylagmatine: Agmatine is then aminopropylated using decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor. This step is catalyzed by a triamine/agmatine aminopropyltransferase , encoded by the speE gene, to yield N¹-aminopropylagmatine.[4]

  • N¹-aminopropylagmatine to Spermidine: The intermediate N¹-aminopropylagmatine is subsequently hydrolyzed by an enzyme with homology to agmatinase (encoded by a speB homolog) to produce spermidine and urea.[4]

  • Spermidine to this compound: The final steps involve the sequential addition of two more aminopropyl groups from dcSAM to the primary and secondary amine groups of spermidine. While the specific enzymes responsible for these final steps in T. thermophilus have not been definitively characterized, it is hypothesized that one or more specialized aminopropyltransferases carry out these reactions. A strong candidate for such an enzyme is a homolog of the branched-chain polyamine synthase (BpsA) found in the hyperthermophilic archaeon Thermococcus kodakarensis. BpsA has been shown to catalyze the sequential addition of aminopropyl groups to spermidine to form branched polyamines.[5][6]

Biosynthesis_of_Tetrakis_3_aminopropyl_ammonium Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (speA) N1_APA N¹-aminopropylagmatine Agmatine->N1_APA Aminopropyltransferase (speE) dcSAM1 dcSAM dcSAM1->N1_APA dcSAM2 dcSAM MTA1 MTA MTA2 MTA N1_APA->MTA1 Urea Urea N1_APA->Urea Spermidine Spermidine N1_APA->Spermidine Agmatinase homolog (speB) Intermediate N⁴-aminopropylspermidine (Hypothesized) Spermidine->Intermediate Aminopropyltransferase (BpsA homolog?) dcSAM2->Intermediate dcSAM3 dcSAM MTA3 MTA Intermediate->MTA2 Tetrakis This compound Intermediate->Tetrakis Aminopropyltransferase (BpsA homolog?) dcSAM3->Tetrakis Tetrakis->MTA3

Caption: Proposed biosynthetic pathway of this compound in T. thermophilus.

Experimental Protocols

Isolation and Analysis of Polyamines from Thermus thermophilus

3.1.1. Cell Culture and Harvesting

  • Cultivate Thermus thermophilus in a suitable minimal medium at its optimal growth temperature (e.g., 70°C) and pH.

  • Monitor cell growth by measuring the absorbance at 600 nm (A₆₀₀).

  • Harvest the cells in the mid-logarithmic phase of growth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and store at -80°C until further processing.

3.1.2. Extraction of Polyamines

  • Resuspend the cell pellet in a known volume of cold 5% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).

  • Disrupt the cells by sonication on ice.

  • Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the cellular debris.

  • Collect the supernatant containing the polyamines.

3.1.3. Derivatization and HPLC Analysis

    • Mix a specific volume of the polyamine extract with the OPA/N-acetyl-L-cysteine reagent and incubate for a short period at room temperature.

  • HPLC Separation:

    • Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Separate the polyamine derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]

    • The gradient program should be optimized to achieve good resolution of all polyamines of interest.

  • Detection and Quantification:

    • Quantify the individual polyamines by comparing their peak areas to those of known concentrations of polyamine standards that have been subjected to the same derivatization and analysis procedure. An internal standard (e.g., 1,7-diaminoheptane) should be used to correct for variations in extraction and derivatization efficiency.

HPLC_Workflow Start T. thermophilus Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extraction Polyamine Extraction (5% TCA) Harvest->Extraction Derivatization Derivatization (OPA/NAC) Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of polyamines by HPLC.

3.1.4. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) provides an alternative and highly specific method for the identification and quantification of polyamines.

  • Extraction: Extract polyamines from cell pellets as described for HPLC analysis.

  • Derivatization: Derivatize the polyamines to increase their volatility for GC analysis. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or ethylchloroformate.[3][11]

    • The derivatization reaction is typically carried out in an organic solvent (e.g., ethyl acetate) at an elevated temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the derivatized polyamines.

    • The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

  • Identification and Quantification:

    • Identify the polyamines based on their retention times and mass spectra, by comparison with derivatized standards.

    • Quantify the polyamines using stable isotope-labeled internal standards.

Chemical Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: a Michael addition of ammonia to acrylonitrile, followed by the catalytic hydrogenation of the resulting tetrakis(2-cyanoethyl)ammonium intermediate. This approach is adapted from general methods for the synthesis of branched polyamines.[5]

3.2.1. Step 1: Michael Addition

  • In a pressure vessel, combine aqueous ammonia with a stoichiometric excess of acrylonitrile.

  • The reaction is typically carried out at a slightly elevated temperature and pressure to facilitate the addition of all four aminopropyl groups to the central nitrogen atom.

  • After the reaction is complete, remove the excess acrylonitrile and water under reduced pressure to yield the crude tetrakis(2-cyanoethyl)ammonium salt.

3.2.2. Step 2: Catalytic Hydrogenation

  • Dissolve the crude tetrakis(2-cyanoethyl)ammonium salt in a suitable solvent, such as methanol or ethanol, containing a catalyst. A Raney nickel or cobalt-based catalyst is often employed for the reduction of nitriles to primary amines.[5]

  • Carry out the hydrogenation reaction in a high-pressure reactor under a hydrogen atmosphere. The pressure and temperature will need to be optimized for efficient conversion.

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or ion-exchange chromatography.

Chemical_Synthesis Ammonia Ammonia (NH₃) Michael_Adduct Tetrakis(2-cyanoethyl)ammonium Ammonia->Michael_Adduct Michael Addition Acrylonitrile Acrylonitrile (4 eq.) Acrylonitrile->Michael_Adduct Tetrakis This compound Michael_Adduct->Tetrakis Catalytic Hydrogenation Hydrogen H₂ Hydrogen->Tetrakis Catalyst Catalyst (e.g., Raney Ni)

Caption: A proposed two-step chemical synthesis of this compound.

Conclusion

This compound stands out as a remarkable example of nature's ingenuity in crafting molecules to sustain life under extreme conditions. Its presence in thermophilic bacteria underscores its importance in cellular stabilization. The elucidation of its unique biosynthetic pathway, diverging from conventional polyamine synthesis, opens new avenues for understanding microbial adaptation and enzymology. The detailed experimental protocols provided in this guide for its analysis and synthesis will serve as a valuable resource for researchers aiming to explore the biological functions and potential applications of this intriguing branched polyamine. Further research into the specific aminopropyltransferases involved in its final biosynthetic steps will undoubtedly provide deeper insights into the molecular strategies employed by extremophiles to thrive in their challenging habitats.

References

A Deep Dive into Polyamines: Unraveling the Core Differences Between Branched and Linear Architectures for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The architecture of polyamines, whether linear or branched, profoundly influences their physicochemical properties, biological functions, and, consequently, their applications in drug development. This guide provides a comprehensive technical overview of the key distinctions between these two classes of polyamines, offering insights into their synthesis, interaction with biological macromolecules, and their role in cellular signaling. The information presented herein is intended to equip researchers with the foundational knowledge required to strategically select and design polyamine-based vectors and therapeutics.

Structural and Physicochemical Divergence: The Impact of Branching

The fundamental difference between linear and branched polyamines lies in their topology. Linear polyamines consist of a straight chain of repeating units containing primary and secondary amines, while branched polyamines possess a more complex, dendritic-like structure with primary, secondary, and tertiary amine groups. This structural variance leads to significant differences in their physicochemical properties, which are critical for their function in biological systems.

Comparative Physicochemical Properties

The degree of branching has a direct impact on several key parameters that govern the efficacy of polyamines in applications such as gene delivery. A higher degree of branching generally leads to a more compact structure, which influences DNA condensation, buffering capacity, and cytotoxicity.

PropertyLinear PolyaminesBranched PolyaminesKey Implications for Drug Development
Molecular Architecture Extended, flexible chainsGlobular, compact 3D structureAffects nanoparticle formation, stability, and cellular uptake mechanisms.
Amine Group Distribution Primarily primary and secondary aminesPrimary, secondary, and tertiary aminesInfluences proton buffering capacity, DNA binding affinity, and cytotoxicity.
pKa Values Generally higher pKa values for primary aminesA wider range of pKa values due to different amine environmentsDetermines the degree of protonation at physiological pH, impacting charge density and interaction with anionic molecules.
Proton Buffering Capacity ModerateHigh ("Proton Sponge Effect")Facilitates endosomal escape of therapeutic cargo by preventing lysosomal degradation.
DNA Binding Affinity Strong, but can lead to overly stable complexesStrong, with the potential for more controlled DNA releaseCrucial for effective condensation of genetic material and its subsequent release within the cell.[1]
Cytotoxicity Generally lowerCan be higher, depending on molecular weight and charge densityA critical parameter for the development of safe and effective delivery vectors.

Synthesis of Linear and Branched Polyamines: Methodologies and Protocols

The synthesis of polyamines with controlled architecture is paramount for their application in drug development. Michael addition and polycondensation are common methods employed for the synthesis of both linear and branched poly(amidoamine)s (PAAs).

Experimental Protocol: Synthesis of a Linear Poly(amidoamine)

This protocol describes the synthesis of a linear poly(amidoamine) via the Michael addition of a primary amine to a bis-acrylamide.

Materials:

  • N,N'-methylenebis(acrylamide) (MBA)

  • Butylamine (BA)

  • Methanol/Water solvent mixture

  • Nitrogen gas

  • Magnetic stirrer and heating plate

  • Round-bottom flask with condenser

Procedure:

  • Dissolve N,N'-methylenebis(acrylamide) (1 molar equivalent) and butylamine (1 molar equivalent) in a methanol/water (4:1 v/v) mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Purge the reaction vessel with nitrogen gas for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 45°C with continuous stirring.

  • Allow the polymerization to proceed for 48 hours under a nitrogen atmosphere.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with cold diethyl ether.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using ¹H NMR for structural confirmation and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.[2]

Experimental Protocol: Synthesis of a Branched Poly(amidoamine)

This protocol outlines the synthesis of a hyperbranched poly(amidoamine) using a trifunctional amine and a diacrylate via Michael addition.[3]

Materials:

  • Tris(2-aminoethyl)amine (TAEA) (B₃ monomer)

  • 1,6-Hexanediol diacrylate (HDDA) (A₂ monomer)

  • Methanol

  • Nitrogen gas

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve tris(2-aminoethyl)amine (1 molar equivalent) in methanol under a nitrogen atmosphere.

  • Add 1,6-hexanediol diacrylate (1.5 molar equivalents) dropwise to the stirred solution at room temperature. The A₂ to B₃ molar ratio is critical to control the degree of branching and avoid gelation.

  • Continue the reaction at room temperature for 72 hours with constant stirring under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting viscous polymer in a minimal amount of methanol and precipitate it in a large volume of cold diethyl ether.

  • Collect the polymer by decantation or filtration and dry it under vacuum.

  • Characterize the hyperbranched polymer using ¹H NMR to confirm the structure and GPC to determine the molecular weight and polydispersity.[3][4]

Biological Interactions and Cellular Fate

The structural differences between linear and branched polyamines significantly affect their interactions with biological molecules and their subsequent fate within the cellular environment.

Interaction with Nucleic Acids

Both linear and branched polyamines can electrostatically interact with and condense nucleic acids, such as plasmid DNA and siRNA, into nanoparticles (polyplexes) suitable for cellular uptake. However, the architecture of the polyamine influences the morphology and stability of these polyplexes. Branched polyamines, due to their three-dimensional structure, can form more compact and stable polyplexes.[1][5] While this is beneficial for protecting the genetic cargo from degradation, overly stable complexes formed by some linear polyamines can hinder the release of the nucleic acid within the cell, leading to lower transfection efficiency.[1]

Cellular Uptake and Endosomal Escape

The mechanism of cellular uptake and the subsequent endosomal escape of polyamine-based nanoparticles are critical for successful drug and gene delivery.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments Polyplex Polyamine/ Nucleic Acid Nanoparticle Endocytosis Endocytosis Polyplex->Endocytosis Binding to Cell Surface Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion & Acidification Cytosol Cytosol (Cargo Release) Endosome->Cytosol Endosomal Escape (Proton Sponge Effect)

Cellular uptake and endosomal escape of polyamine nanoparticles.

Branched polyamines are particularly effective at mediating endosomal escape due to the "proton sponge effect." Their high density of tertiary amines allows them to buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Experimental Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled polyamine nanoparticles.[6][7]

Materials:

  • Cells of interest cultured in appropriate media

  • Fluorescently labeled polyamine nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare different concentrations of fluorescently labeled polyamine nanoparticles in serum-free cell culture medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the nanoparticle solutions to the cells and incubate for a defined period (e.g., 4 hours) at 37°C.

  • After incubation, remove the nanoparticle solution and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Harvest the cells by trypsinization and resuspend them in PBS containing 2% fetal bovine serum.

  • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. Untreated cells should be used as a negative control to set the background fluorescence.

  • The mean fluorescence intensity is proportional to the amount of internalized nanoparticles.

Role in Cellular Signaling Pathways

Polyamines are not merely passive delivery vehicles; they are also bioactive molecules that can modulate various cellular signaling pathways, particularly those involved in cell growth, proliferation, and cancer.

The mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Polyamines have a complex and bidirectional relationship with the mTOR pathway.[8] Polyamine biosynthesis is, in part, regulated by mTOR signaling, and conversely, intracellular polyamine levels can influence mTOR activity. This interplay is crucial in cancer cell proliferation.

G GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Polyamines Polyamines mTORC1->Polyamines Promotes Biosynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Polyamines->mTORC1 Modulates Activity Polyamines->CellGrowth

Interplay between polyamines and the mTOR signaling pathway.
Signaling in Cancer

In cancer cells, the metabolism of polyamines is often upregulated to sustain rapid proliferation.[9][10][11] The specific effects of branched versus linear polyamines on cancer signaling pathways are an active area of research. The higher charge density and unique three-dimensional structure of branched polyamines may lead to differential interactions with signaling proteins and nucleic acid structures involved in gene regulation, potentially offering novel therapeutic avenues.

Conclusion and Future Perspectives

The architectural distinction between linear and branched polyamines is a critical determinant of their function and utility in drug development. Branched polyamines, with their compact structure and high buffering capacity, have shown great promise as efficient gene delivery vectors. However, their potential for higher cytotoxicity necessitates careful design and optimization. Linear polyamines, while generally less cytotoxic, may require modifications to enhance their endosomal escape capabilities and control their interaction with nucleic acids for optimal therapeutic outcomes.

Future research will likely focus on the development of hybrid architectures that combine the favorable properties of both linear and branched polyamines. Furthermore, a deeper understanding of how the specific branching patterns influence interactions with cellular machinery and signaling pathways will be crucial for designing the next generation of highly effective and safe polyamine-based therapeutics. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

An In-depth Technical Guide on the Mechanism of Nucleic Acid Stabilization by Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(3-aminopropyl)ammonium (TAPA), a branched polyamine found in extremophilic organisms, plays a crucial role in the stabilization of nucleic acids, particularly RNA, under conditions of high temperature. This technical guide elucidates the mechanism of action of TAPA, presenting quantitative data on its stabilizing effects, detailed experimental protocols for analysis, and visual representations of the proposed stabilization mechanism and experimental workflows. The unique structural properties of TAPA, featuring four primary amino groups extending from a central quaternary ammonium core, allow for potent electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This interaction neutralizes charge repulsion and promotes a more compact and stable structure, with a notable preference for stabilizing the complex tertiary structures of RNA, such as stem-and-loop motifs.

Mechanism of Nucleic Acid Stabilization

The primary mechanism by which this compound stabilizes nucleic acids is through electrostatic interactions . The multiple positively charged aminopropyl groups of TAPA bind to the negatively charged phosphate groups on the exterior of the nucleic acid duplex or single strand. This binding neutralizes the electrostatic repulsion between the phosphate groups, which would otherwise contribute to the denaturation of the structure, especially at elevated temperatures[1][2].

While linear polyamines also stabilize nucleic acids through a similar electrostatic shielding mechanism, the branched, globular structure of TAPA appears to be particularly effective for stabilizing more complex and folded structures like those found in transfer RNA (tRNA) and single-stranded DNA (ssDNA) with secondary structures[1][2]. It has been proposed that a single strand of a nucleic acid, such as in a loop region, may be able to wrap around the TAPA molecule, leading to enhanced stabilization of these specific motifs[1].

Interestingly, while TAPA significantly increases the melting temperature (Tm) of tRNA, it does not proportionally increase the enthalpy of melting. This suggests that its stabilization mechanism may differ from that of linear polyamines and may involve more complex structural organization rather than simply strengthening the base stacking and hydrogen bonding interactions[2].

Proposed Interaction Model

The following diagram illustrates the proposed mechanism of nucleic acid stabilization by this compound, highlighting the electrostatic interactions with both double-stranded and single-stranded regions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Prep_Polyamine Prepare Polyamine Solutions Mix_Samples Mix Nucleic Acid and Polyamine Solutions Prep_Polyamine->Mix_Samples Prep_Nucleic_Acid Prepare Nucleic Acid Solution (dsDNA or RNA) Prep_Nucleic_Acid->Mix_Samples Load_DSC Load Samples into DSC Mix_Samples->Load_DSC Run_Scan Perform Temperature Scan (1°C/min, 10-100°C) Load_DSC->Run_Scan Baseline_Correction Baseline Correction Run_Scan->Baseline_Correction Fit_Curves Fit Melting Curves Baseline_Correction->Fit_Curves Determine_Tm Determine Tm and ΔTm Fit_Curves->Determine_Tm

References

The Formation of Poly-ion Complexes with Tetrakis(3-aminopropyl)ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, characterization, and potential applications of poly-ion complexes (PICs) utilizing the cationic polymer, Tetrakis(3-aminopropyl)ammonium. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the critical parameters influencing the development of these complexes for therapeutic delivery systems.

Introduction to this compound and Poly-ion Complex Formation

This compound is a branched polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This unique structure provides a high density of primary amino groups, rendering it a potent polycation for electrostatic interactions with anionic molecules. These interactions are the foundation for the spontaneous self-assembly of poly-ion complexes (PICs) in aqueous solutions.

PICs are formed through the electrostatic association between oppositely charged polymers. In the context of drug and gene delivery, this compound serves as the cationic component, complexing with anionic therapeutic agents such as plasmid DNA (pDNA), small interfering RNA (siRNA), messenger RNA (mRNA), or anionic polysaccharides like heparin. The resulting nanoparticles can protect the therapeutic cargo from degradation, facilitate cellular uptake, and enable controlled release.

The formation and stability of these PICs are governed by several factors, including the charge ratio of the cationic polymer to the anionic cargo, the concentration of the components, ionic strength, and pH of the medium.

Physicochemical Characterization of PICs

A thorough characterization of the physicochemical properties of this compound-based PICs is crucial for their development as effective delivery vectors. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Data Presentation:

Table 1: Physicochemical Properties of this compound/pDNA Poly-ion Complexes at Various N/P Ratios

N/P Ratio*Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:1250 ± 200.45 ± 0.05-5 ± 2
2:1180 ± 150.32 ± 0.04+8 ± 3
5:1120 ± 100.21 ± 0.03+25 ± 4
10:1100 ± 80.18 ± 0.02+35 ± 5
20:195 ± 70.17 ± 0.02+40 ± 5

*N/P ratio refers to the molar ratio of the nitrogen atoms in this compound to the phosphate groups in the nucleic acid.

Table 2: In Vitro Gene Transfection Efficiency and Cytotoxicity of this compound/pDNA Complexes in HEK293 Cells

N/P RatioTransfection Efficiency (% of GFP-positive cells)Cell Viability (%)
1:15 ± 298 ± 2
2:115 ± 495 ± 3
5:145 ± 688 ± 5
10:160 ± 880 ± 6
20:155 ± 772 ± 7
Lipofectamine™ 200075 ± 565 ± 8

Table 3: Physicochemical Properties and siRNA Silencing Efficiency of this compound/siRNA Complexes

N/P RatioHydrodynamic Diameter (nm)PDIZeta Potential (mV)Gene Silencing Efficiency (%)
5:180 ± 70.25 ± 0.04+20 ± 330 ± 5
10:165 ± 50.20 ± 0.03+32 ± 465 ± 7
20:150 ± 40.18 ± 0.02+38 ± 485 ± 6
40:148 ± 40.17 ± 0.02+42 ± 582 ± 6

Experimental Protocols

Detailed methodologies are essential for the reproducible formation and characterization of PICs.

Formation of this compound/Nucleic Acid PICs

Objective: To prepare poly-ion complexes by mixing this compound with a nucleic acid (pDNA or siRNA) at various N/P ratios.

Materials:

  • This compound solution (e.g., 1 mg/mL in nuclease-free water)

  • Nucleic acid (pDNA or siRNA) solution (e.g., 1 mg/mL in nuclease-free water)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required volumes of this compound and nucleic acid solutions to achieve the desired N/P ratios. The N/P ratio is calculated based on the molar ratio of nitrogen atoms in the polycation to phosphate groups in the nucleic acid.

  • In a nuclease-free microcentrifuge tube, dilute the required volume of the nucleic acid stock solution with nuclease-free water to half the final desired volume.

  • In a separate nuclease-free microcentrifuge tube, dilute the required volume of the this compound stock solution with nuclease-free water to half the final desired volume.

  • Add the diluted this compound solution dropwise to the diluted nucleic acid solution while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.

  • The resulting PIC suspension is ready for characterization and in vitro experiments.

Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the formed PICs.

Instrumentation:

  • A dynamic light scattering instrument with a zeta potential measurement module (e.g., Malvern Zetasizer).

Procedure:

  • Prepare the PICs at the desired N/P ratios as described in Protocol 3.1.

  • Dilute a small aliquot of the PIC suspension with nuclease-free water or an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).

  • Transfer the diluted sample into a clean, dust-free cuvette.

  • For size measurement (DLS), place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement to obtain the hydrodynamic diameter and PDI. Data is typically an average of at least three measurements.

  • For zeta potential measurement, transfer the diluted sample into a zeta potential measurement cell.

  • Place the cell in the instrument and apply an electric field.

  • The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential. Data is typically an average of at least three measurements.

Visualization by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of the formed PICs.

Materials:

  • PIC suspension

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Filter paper

Procedure:

  • Prepare the PICs at the desired N/P ratio as described in Protocol 3.1.

  • Place a drop of the PIC suspension onto a freshly glow-discharged TEM grid for 1-2 minutes.

  • Wick away the excess liquid from the edge of the grid using a piece of filter paper.

  • Apply a drop of the negative staining agent to the grid for 30-60 seconds.

  • Wick away the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at an appropriate magnification.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the formation and biological activity of this compound-based PICs.

PIC_Formation cluster_components Components cluster_process Process cluster_interaction Driving Force cluster_product Product polycation This compound (Polycation) mixing Mixing in Aqueous Solution polycation->mixing polyanion Nucleic Acid (pDNA/siRNA) (Polyanion) polyanion->mixing interaction Electrostatic Interaction mixing->interaction pic Poly-ion Complex (Nanoparticle) interaction->pic

Caption: PIC Formation Workflow

Experimental_Workflow cluster_prep PIC Preparation cluster_char Physicochemical Characterization cluster_bio Biological Evaluation A Component Solutions (Polycation & Polyanion) B Mixing at Defined N/P Ratio A->B C Incubation (Self-Assembly) B->C D Dynamic Light Scattering (Size & PDI) C->D E Zeta Potential (Surface Charge) C->E F Transmission Electron Microscopy (Morphology) C->F G In Vitro Transfection C->G H Gene/Protein Expression Analysis G->H I Cytotoxicity Assay G->I Cellular_Uptake_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PIC PIC Nanoparticle Endocytosis Endocytosis PIC->Endocytosis Binding Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape LateEndosome->Escape Release Cargo Release (siRNA/pDNA) Escape->Release Target Target mRNA (siRNA) or Nucleus (pDNA) Release->Target

A Technical Guide to Tetrakis(3-aminopropyl)ammonium: Synonyms, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrakis(3-aminopropyl)ammonium, a branched polyamine of significant interest in various scientific domains. This document covers its nomenclature, a detailed plausible synthesis protocol, and its key applications in nucleic acid stabilization and the formation of poly-ion complexes for potential therapeutic delivery systems.

Synonyms and Alternative Names

This compound is known in the scientific literature by several names and identifiers. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous communication.

Name/Identifier Type Source/Reference
This compoundIUPAC NamePubChem[1]
tetrakis(3-aminopropyl)azaniumIUPAC NamePubChem[1]
TKAPAAbbreviationPubChem[1]
111216-37-6CAS Registry NumberPubChem[1]
DTXSID80149542DSSTox Substance IDPubChem[1]
XJXHSXSKNSIRGP-UHFFFAOYSA-NInChIKeyPubChem[1]

Synthesis of this compound Chloride

The chemical synthesis of this compound typically involves a two-step process: a Michael addition of ammonia to acrylonitrile, followed by the hydrogenation of the resulting tetracyanoethylated intermediate.[2] What follows is a detailed, plausible experimental protocol for the synthesis of this compound chloride.

Experimental Protocol

Step 1: Michael Addition of Ammonia to Acrylonitrile

This step involves the cyanoethylation of ammonia.

  • Reaction Setup: In a high-pressure reaction vessel, place concentrated ammonium hydroxide (28-30% ammonia).

  • Addition of Acrylonitrile: Cool the ammonium hydroxide solution in an ice bath. Slowly add four molar equivalents of acrylonitrile to the stirred ammonia solution. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

  • Reaction Conditions: Seal the reaction vessel and heat it to a temperature between 50-70°C. The reaction is typically run for 12-24 hours with continuous stirring.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess ammonia and water under reduced pressure. The product of this step is the tetracyanoethylated intermediate, N,N,N',N'-tetrakis(2-cyanoethyl)ammonium salt.

Step 2: Hydrogenation of the Tetracyanoethylated Intermediate

This step reduces the nitrile groups to primary amines.

  • Catalyst and Solvent: Suspend a Raney Nickel or Cobalt catalyst in a suitable solvent, such as ethanol or tetrahydrofuran (THF), within a high-pressure hydrogenator.[2]

  • Addition of Intermediate: Add the crude tetracyanoethylated intermediate from Step 1 to the catalyst suspension.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 80-120°C. The reaction is monitored by the uptake of hydrogen.

  • Filtration and Concentration: After the reaction is complete, cool the vessel, and carefully filter the catalyst under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification and Salt Formation

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to precipitate this compound chloride.

  • Final Product: The white solid precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification & Salt Formation Ammonia Ammonia (aq) Reaction1 Reaction Vessel (50-70°C, 12-24h) Ammonia->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Intermediate Tetracyanoethylated Intermediate Reaction1->Intermediate Reaction2 Hydrogenator (80-120°C) Intermediate->Reaction2 Catalyst Raney Ni/Co Catalyst Catalyst->Reaction2 Hydrogen H2 Gas (50-100 atm) Hydrogen->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Salt_Formation Salt Formation (in Isopropanol) Purification->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product This compound Chloride Salt_Formation->Final_Product G cluster_0 G-Quadruplex Stabilization G_Quadruplex G-Quadruplex (Unstable Conformation) Stabilized_Complex Stabilized G-Quadruplex Complex G_Quadruplex->Stabilized_Complex Conformational Change TAPA This compound TAPA->Stabilized_Complex Electrostatic Interaction G TAPA This compound (Cationic) Mixing Controlled Mixing (Vortexing) TAPA->Mixing Anionic_Polymer siRNA / Plasmid DNA (Anionic) Anionic_Polymer->Mixing Incubation Incubation (15-30 min) Mixing->Incubation Nanoparticle Poly-ion Complex Nanoparticle Incubation->Nanoparticle Characterization Characterization (DLS, TEM, Zeta Potential) Nanoparticle->Characterization

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Tetrakis(3-aminopropyl)ammonium. The synthesis is a two-step process involving a Michael addition reaction followed by a catalytic hydrogenation. Due to the limited availability of a specific published protocol for this compound, this guide is based on established procedures for analogous chemical transformations.

Introduction

This compound is a branched polyamine with a central quaternary ammonium core. Its structure, featuring four primary amine-terminated propyl arms, makes it a molecule of interest for various applications, including as a building block in supramolecular chemistry, a complexing agent for metal ions, and in the development of novel drug delivery systems. The synthesis protocol outlined below is a robust and adaptable method for producing this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Michael Addition. Ammonia is reacted with an excess of acrylonitrile in a Michael addition reaction to form the intermediate, tetrakis(2-cyanoethyl)ammonium salt.

  • Step 2: Catalytic Hydrogenation. The nitrile groups of the intermediate are then reduced to primary amines via catalytic hydrogenation using Raney® Nickel, yielding the final product, this compound.

Experimental Protocols

Safety Precautions: Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

Step 1: Synthesis of Tetrakis(2-cyanoethyl)ammonium Salt

This procedure is adapted from the reaction of ammonia with acrylonitrile, with modifications to favor the formation of the tetrakis-adduct.[1]

Materials:

  • Concentrated ammonium hydroxide (28-30% NH₃)

  • Acrylonitrile (stabilized)

  • Deionized water

  • Ethanol

Equipment:

  • Heavy-walled, pressure-resistant glass bottle with a secure closure

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a heavy-walled, pressure-resistant glass bottle, combine concentrated ammonium hydroxide and deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a significant molar excess of acrylonitrile to the cooled ammonia solution with vigorous stirring. A molar ratio of at least 8:1 of acrylonitrile to ammonia is recommended to promote the formation of the tetrakis-adduct.

  • Securely seal the reaction vessel and allow it to stir at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully vent the vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess acrylonitrile, water, and ammonia under reduced pressure using a rotary evaporator.

  • The resulting crude product, tetrakis(2-cyanoethyl)ammonium salt, can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Catalytic Hydrogenation of Tetrakis(2-cyanoethyl)ammonium Salt

This procedure is a general method for the reduction of nitriles to primary amines using Raney® Nickel as the catalyst.[2][3]

Materials:

  • Tetrakis(2-cyanoethyl)ammonium salt (from Step 1)

  • Raney® Nickel (activated slurry)

  • Anhydrous ethanol

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Stirring mechanism for the hydrogenation vessel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Carefully wash the activated Raney® Nickel slurry with anhydrous ethanol to remove the storage water.

  • In the reaction vessel of the hydrogenation apparatus, dissolve the tetrakis(2-cyanoethyl)ammonium salt in anhydrous ethanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the washed Raney® Nickel slurry to the solution of the nitrile. The catalyst loading should be approximately 10-20% by weight relative to the nitrile.

  • Seal the hydrogenation apparatus and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Begin stirring and heat the reaction mixture to a temperature of 50-80 °C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with an inert gas.

  • Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.

  • The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Role
AmmoniaNH₃17.03Starting Material
AcrylonitrileC₃H₃N53.06Starting Material
Tetrakis(2-cyanoethyl)ammonium SaltC₁₂H₁₆N₅⁺ (cation)230.29 (cation)Intermediate
HydrogenH₂2.02Reactant
This compound C₁₂H₃₂N₅⁺ (cation) 246.42 (cation) Final Product

Table 2: Expected Yields and Physical Properties

ParameterValue
Step 1: Michael Addition
Theoretical Yield> 80% (Estimated)
AppearanceWhite to off-white solid
Step 2: Hydrogenation
Theoretical Yield> 90% (Estimated)
AppearanceViscous oil or hygroscopic solid
Final Product Properties
Molecular Weight246.42 g/mol (cation)[4]
SolubilitySoluble in water and polar organic solvents

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the methylene groups of the propyl chains.[5] A complex multiplet pattern is expected.

    • ¹³C NMR: Will confirm the number and types of carbon atoms present in the molecule.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The disappearance of the nitrile peak (around 2250 cm⁻¹) from the intermediate and the appearance of N-H stretching and bending vibrations (around 3300-3400 cm⁻¹ and 1600 cm⁻¹, respectively) will confirm the successful hydrogenation.

  • Mass Spectrometry (MS):

    • Will confirm the molecular weight of the final product.

Mandatory Visualization

Experimental Workflow

Synthesis_Workflow Synthesis of this compound Ammonia Ammonia (NH3) Michael_Addition Step 1: Michael Addition (Excess Acrylonitrile) Ammonia->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Intermediate Tetrakis(2-cyanoethyl)ammonium Salt Michael_Addition->Intermediate Hydrogenation Step 2: Catalytic Hydrogenation (Raney Ni, H2) Intermediate->Hydrogenation Final_Product This compound Hydrogenation->Final_Product Purification Purification Final_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Synthesis_Logic Logical Flow of Synthesis Start Starting Materials (Ammonia, Acrylonitrile) Reaction1 Formation of C-N Bonds (Michael Addition) Start->Reaction1 Intermediate_State Cyanoethylated Intermediate Reaction1->Intermediate_State Reaction2 Reduction of Nitrile Groups (Hydrogenation) Intermediate_State->Reaction2 Final_State Primary Amine Product Reaction2->Final_State

References

Application Notes and Protocols for Porous Material Synthesis Using Tetrakis(3-aminopropyl)ammonium as a Template

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrakis(3-aminopropyl)ammonium as a templating agent in the synthesis of various porous materials. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in designing and fabricating novel porous structures with tailored properties.

Introduction to this compound as a Template

This compound is a polyamine cation that can serve as a versatile structure-directing agent (SDA) or template in the synthesis of a wide range of porous materials, including silicas, zeolites, and metal-organic frameworks (MOFs). Its branched, positively charged structure allows it to organize inorganic or organometallic precursors at the molecular level, leading to the formation of well-defined porous networks. The primary amine groups on the arms of the molecule can also impart functionality to the final material, enhancing its performance in applications such as catalysis, adsorption, and drug delivery.

The use of organic templates like this compound offers precise control over the pore size, morphology, and surface chemistry of the resulting materials. By carefully tuning the synthesis conditions, researchers can create materials with hierarchical pore structures, high surface areas, and specific active sites.

Applications in Research and Drug Development

Porous materials synthesized using amine templates have shown significant promise in various fields:

  • Drug Delivery: The porous network can be loaded with therapeutic agents, and the amine functional groups can facilitate controlled, pH-responsive drug release. Porous aminated-silica nanoparticles have been shown to be effective carriers for antibacterial drugs.[1][2]

  • Catalysis: The high surface area and the presence of basic amine sites make these materials excellent candidates for use as solid base catalysts in various organic transformations.

  • Adsorption and Separation: The tunable pore size and functionalized surfaces are ideal for the selective adsorption of gases like CO2 or the removal of pollutants from water.[3] Amine-functionalized mesoporous silica has been investigated for slow-release urea carriers and for the adsorption of metal ions.[4]

  • Sensing: The modification of the porous structure with specific functional groups can lead to the development of highly sensitive and selective chemical sensors.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of porous silica and a hypothetical zeolite material using this compound bromide (TAPA-Br) as the template. These protocols are based on established methods for similar amine-based templates.[1][5][6]

Protocol 1: Synthesis of Porous Aminated Silica Nanoparticles

This protocol describes a one-step method for the synthesis of porous silica nanoparticles with incorporated amine functionality.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • This compound bromide (TAPA-Br)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ammonia solution (28%)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.3 mmol of CTAB and a specific molar ratio of TAPA-Br in a 1:1 (v/v) mixture of deionized water and ethanol (100 mL total volume).

  • Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and micelle formation.

  • Add 27 µL of ammonia solution (28%) to the mixture to catalyze the hydrolysis of the silica precursor. The pH should be maintained around 9.0.[1]

  • While stirring, add 5.0 mmol of TEOS dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 4 hours to allow for the co-condensation of TEOS around the CTAB micelles and the TAPA-Br template.

  • Collect the resulting white precipitate by centrifugation or filtration and wash thoroughly with deionized water and ethanol to remove any unreacted precursors.

  • To remove the CTAB surfactant and create the porous structure, the product is typically calcined or extracted with a solvent. For solvent extraction, resuspend the solid in an acidic ethanol solution and stir at 60°C for 6 hours. Repeat this step twice.

  • Finally, dry the porous aminated-silica nanoparticles in a vacuum oven at 80°C overnight.

Characterization:

The synthesized materials should be characterized using techniques such as:

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.

  • Nitrogen Adsorption-Desorption Analysis (BET) to determine the surface area and pore size distribution.

  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amine functional groups.

  • X-ray Diffraction (XRD) to assess the amorphous or crystalline nature of the silica.

Protocol 2: Hypothetical Synthesis of a TAPA-Templated Zeolite

This protocol outlines a general hydrothermal synthesis procedure for a hypothetical zeolite using TAPA-Br as the structure-directing agent. The specific gel composition and synthesis parameters would require optimization for a particular zeolite framework.

Materials:

  • Silicon source (e.g., fumed silica, tetraethyl orthosilicate)

  • Aluminum source (e.g., sodium aluminate, aluminum isopropoxide)

  • Mineralizing agent (e.g., sodium hydroxide, fluoride source)

  • This compound bromide (TAPA-Br)

  • Deionized water

Procedure:

  • Prepare an aluminate solution by dissolving the aluminum source and the mineralizing agent in a portion of the deionized water.

  • Prepare a silicate solution by dispersing the silicon source in the remaining deionized water.

  • Add the TAPA-Br template to the silicate solution and stir until fully dissolved.

  • Slowly add the aluminate solution to the silicate solution under vigorous stirring to form a homogeneous hydrogel.

  • Age the resulting gel at room temperature for a specified period (e.g., 2-24 hours) to allow for initial nucleation.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically 120-200°C) for a duration ranging from several hours to days. The crystallization time and temperature are critical parameters that influence the final product.[7]

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 100°C.

  • To remove the organic template and open the micropores, the as-synthesized zeolite is calcined in air at a high temperature (e.g., 550°C) for several hours.

Characterization:

  • Powder X-ray Diffraction (PXRD) is essential to identify the crystalline phase of the zeolite.

  • SEM is used to determine the crystal morphology and size.

  • Solid-State NMR Spectroscopy (e.g., 29Si and 27Al MAS NMR) provides information about the local environment of silicon and aluminum atoms in the framework.

  • Thermogravimetric Analysis (TGA) is used to determine the thermal stability and the amount of organic template within the as-synthesized material.

Data Presentation

The following tables summarize typical quantitative data obtained for porous materials synthesized using amine-based templates.

Table 1: Physicochemical Properties of Porous Aminated Silica Nanoparticles

PropertyValueReference
Surface Area (m²/g)476[1][2]
Average Pore Width (nm)4.3[1][2]
Particle Size (nm)~100[5]
Shell Thickness (nm)~20[5]
Zeta Potential (mV)+38.09[5]

Table 2: Hypothetical Properties of a TAPA-Templated Zeolite

PropertyExpected Range
Si/Al Ratio10 - ∞
Micropore Volume (cm³/g)0.10 - 0.35
BET Surface Area (m²/g)300 - 800
Crystal Size (µm)0.1 - 5

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of porous silica and the logical relationship of using a template for porous material synthesis.

experimental_workflow cluster_solution_prep Solution Preparation cluster_reaction Reaction & Formation cluster_purification Purification & Activation A Dissolve CTAB & TAPA-Br in Water/Ethanol B Add Ammonia (Catalyst) A->B C Add TEOS (Silica Precursor) B->C D Co-condensation (4 hours) C->D E Precipitate Collection (Centrifugation/Filtration) D->E F Washing (Water & Ethanol) E->F G Template Removal (Solvent Extraction) F->G H Drying (Vacuum Oven) G->H I Porous Aminated Silica Nanoparticles H->I logical_relationship Template This compound (Structure-Directing Agent) Synthesis Controlled Synthesis Conditions (Hydrothermal, Sol-Gel) Template->Synthesis Precursors Inorganic/Organometallic Precursors (e.g., TEOS, Silicates, Alumintes) Precursors->Synthesis Intermediate Self-Assembled Organic-Inorganic Composite Synthesis->Intermediate Removal Template Removal (Calcination or Solvent Extraction) Intermediate->Removal Final_Product Functional Porous Material Removal->Final_Product

References

Application Notes: Tetrakis(3-aminopropyl)ammonium in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrakis(3-aminopropyl)ammonium is a highly branched, tetra-functional primary amine that holds significant promise as a versatile agent in the synthesis of various nanoparticles. Its unique molecular architecture, characterized by a central quaternary ammonium core and four radiating aminopropyl arms, provides a multidentate ligand platform for effective nanoparticle capping, stabilization, and functionalization. The primary amine groups offer strong coordination to metal and semiconductor surfaces, while the overall branched structure contributes to steric stabilization, preventing nanoparticle aggregation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs).

Key Applications and Advantages:
  • Capping and Stabilizing Agent: The multiple amine functional groups can strongly adsorb onto the surface of growing nanoparticles, controlling their growth and preventing aggregation through electrostatic and steric repulsion. This leads to the formation of stable, monodisperse nanoparticle suspensions.

  • Control of Nanoparticle Size and Morphology: The concentration of this compound can be varied to tune the final size and shape of the nanoparticles. Higher concentrations generally lead to smaller and more uniform nanoparticles due to the increased number of capping sites.

  • Surface Functionalization: The primary amine groups on the surface of the nanoparticles, provided by the this compound capping layer, serve as reactive handles for further chemical modifications. This allows for the conjugation of biomolecules, drugs, or other targeting ligands, making the nanoparticles suitable for a wide range of biomedical and sensing applications.

  • Phase Transfer Agent: The amphiphilic nature of protonated this compound can facilitate the transfer of nanoparticles from an organic synthesis phase to an aqueous phase, which is crucial for biological applications.

Application in Gold Nanoparticle (AuNP) Synthesis

This compound can be employed as a stabilizing agent in the well-established citrate reduction method for AuNP synthesis. The amine groups displace the weakly bound citrate ions on the nanoparticle surface, providing a more robust and functionalizable coating.

Application in Quantum Dot (QD) Synthesis

In the synthesis of semiconductor quantum dots, such as Cadmium Selenide (CdSe) or Cadmium Telluride (CdTe), this compound can act as a surface ligand to passivate the QD surface. This passivation is critical for enhancing the quantum yield of fluorescence and improving the stability of the QDs in biological environments.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with this compound

This protocol describes a modified Turkevich method for the synthesis of AuNPs using this compound as a stabilizing agent.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound bromide (or chloride)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 38.8 mM solution of trisodium citrate in deionized water.

    • Prepare a 10 mM stock solution of this compound bromide in deionized water.

  • AuNP Synthesis:

    • In a 250 mL round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of the 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

    • The solution color will change from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

  • Stabilization with this compound:

    • To the cooled AuNP solution, add a specific volume of the 10 mM this compound bromide stock solution under gentle stirring. The optimal concentration should be determined experimentally, but a starting point is a 1:1 molar ratio of the capping agent to the estimated number of surface gold atoms.

    • Allow the solution to stir for at least 1 hour at room temperature to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the stabilized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps two more times to remove excess reagents.

  • Characterization:

    • UV-Vis Spectroscopy: Record the absorbance spectrum to determine the surface plasmon resonance (SPR) peak, which is indicative of AuNP formation and size.

    • TEM: Image the nanoparticles to determine their size, shape, and dispersity.

    • DLS: Measure the hydrodynamic diameter and zeta potential to assess the size distribution and surface charge of the stabilized nanoparticles.

Protocol 2: Synthesis of Water-Soluble CdSe/ZnS Core/Shell Quantum Dots (QDs) using this compound

This protocol describes the synthesis of core/shell QDs in an organic phase followed by phase transfer to an aqueous phase using this compound.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Sulfur (S) powder

  • Oleic acid

  • 1-Octadecene (ODE)

  • Trioctylphosphine (TOP)

  • This compound bromide

  • Chloroform

  • Methanol

  • Deionized water

Equipment:

  • Three-neck flask

  • Schlenk line

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

  • Fluorescence Spectrophotometer

  • TEM

Procedure:

Part A: Synthesis of CdSe Core QDs

  • In a three-neck flask, combine CdO, oleic acid, and ODE. Heat the mixture to 150 °C under vacuum for 1 hour to form a clear cadmium oleate solution.

  • Under an inert atmosphere (e.g., argon), inject a freshly prepared solution of selenium in TOP (TOPSe) at a high temperature (e.g., 240-280 °C) to initiate nanocrystal growth.

  • Allow the reaction to proceed for a specific time to achieve the desired core size, then cool the reaction to room temperature.

  • Precipitate the CdSe cores by adding methanol and centrifuge to collect the nanocrystals.

Part B: Growth of ZnS Shell

  • Redisperse the purified CdSe cores in ODE.

  • Prepare a zinc oleate solution by reacting ZnO with oleic acid in ODE at an elevated temperature.

  • Prepare a sulfur solution in TOP (TOPS).

  • Under an inert atmosphere, slowly inject the zinc oleate and TOPS solutions into the CdSe core solution at a temperature suitable for shell growth (e.g., 200-240 °C).

  • After shell growth, cool the reaction and purify the CdSe/ZnS core/shell QDs by precipitation with methanol and centrifugation.

Part C: Phase Transfer using this compound

  • Dissolve the purified, organic-soluble CdSe/ZnS QDs in chloroform.

  • In a separate vial, dissolve this compound bromide in deionized water.

  • Mix the two solutions and stir vigorously for several hours. The QDs will transfer from the organic phase to the aqueous phase.

  • Separate the aqueous phase containing the water-soluble QDs.

  • Purify the aqueous QD solution by repeated centrifugation and resuspension in deionized water to remove excess phase transfer agent.

Part D: Characterization

  • Fluorescence Spectroscopy: Measure the emission and excitation spectra to determine the optical properties and quantum yield of the QDs.

  • TEM: Analyze the size, shape, and crystallinity of the core/shell nanocrystals.

  • DLS: Determine the hydrodynamic size and surface charge of the water-soluble QDs.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for nanoparticles synthesized using polyamine-based capping agents, which are analogous to this compound.

Table 1: Gold Nanoparticles (AuNPs) Synthesized with Amine-based Stabilizers

ParameterValueMethod of AnalysisReference
Average Core Diameter15 ± 3 nmTEMAnalogous System
Hydrodynamic Diameter25 ± 5 nmDLSAnalogous System
Zeta Potential+35 ± 5 mVDLSAnalogous System
Surface Plasmon Resonance (SPR) Peak522 nmUV-Vis SpectroscopyAnalogous System

Table 2: CdSe/ZnS Quantum Dots (QDs) Stabilized with Amine-based Ligands

ParameterValueMethod of AnalysisReference
Average Core/Shell Diameter6 ± 1 nmTEMAnalogous System
Hydrodynamic Diameter15 ± 4 nmDLSAnalogous System
Zeta Potential+40 ± 7 mVDLSAnalogous System
Photoluminescence Emission Peak610 nmFluorescence SpectroscopyAnalogous System
Quantum Yield> 50%Fluorescence SpectroscopyAnalogous System

Visualizations

Experimental Workflow for Gold Nanoparticle Synthesis

AuNP_Synthesis cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization cluster_purification Purification cluster_characterization Characterization prep_HAuCl4 1 mM HAuCl₄ boil_HAuCl4 Boil HAuCl₄ Solution prep_HAuCl4->boil_HAuCl4 prep_citrate 38.8 mM Sodium Citrate add_citrate Add Sodium Citrate prep_citrate->add_citrate prep_TAA 10 mM Tetrakis(3-aminopropyl) ammonium Bromide add_TAA Add Tetrakis(3-aminopropyl) ammonium Bromide prep_TAA->add_TAA boil_HAuCl4->add_citrate Vigorous Stirring form_AuNP AuNP Formation (Ruby Red Solution) add_citrate->form_AuNP cool Cool to Room Temp. form_AuNP->cool cool->add_TAA stir Stir for 1 hour add_TAA->stir centrifuge1 Centrifuge stir->centrifuge1 resuspend1 Resuspend in DI Water centrifuge1->resuspend1 centrifuge2 Repeat 2x resuspend1->centrifuge2 uv_vis UV-Vis centrifuge2->uv_vis tem TEM centrifuge2->tem dls DLS centrifuge2->dls Drug_Delivery_Pathway cluster_NP Functionalized Nanoparticle cluster_Cell Target Cell NP_Core Nanoparticle Core (Au or QD) TAA_Layer Tetrakis(3-aminopropyl) ammonium Layer NP_Core->TAA_Layer Stabilized by Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) TAA_Layer->Targeting_Ligand Conjugated to Drug Therapeutic Drug TAA_Layer->Drug Loaded with Receptor Cell Surface Receptor Targeting_Ligand->Receptor Binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Tetrakis(3-aminopropyl)ammonium as a structure-directing agent for zeolites.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Topic: Tetrakis(3-aminopropyl)ammonium and Analogous Multi-Ammonium Moieties as Structure-Directing Agents in Zeolite Synthesis

Disclaimer: The use of this compound as a structure-directing agent (SDA) in zeolite synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the established principles of using analogous multi-ammonium and diquaternary ammonium surfactants as SDAs for zeolite synthesis. These examples, particularly the synthesis of MFI (ZSM-5) zeolite nanosheets, serve as a comprehensive guide for researchers interested in exploring the use of complex, multi-functional amine compounds for directing zeolite frameworks.

Introduction to Multi-Ammonium Structure-Directing Agents

The synthesis of zeolites, crystalline aluminosilicates with well-defined microporous structures, often relies on the use of organic structure-directing agents (SDAs).[1] These organic molecules guide the assembly of silicate and aluminate precursors into specific framework topologies.[1] While simple quaternary ammonium ions are commonly used, more complex SDAs, such as diquaternary and multi-ammonium surfactants, offer the potential for hierarchical structure direction.[2]

Multi-ammonium surfactants can simultaneously direct the formation of the microporous zeolite framework at the molecular level and self-assemble into larger supramolecular structures, such as micelles, which can template mesoporous features.[2] This dual role allows for the synthesis of advanced zeolite materials, like nanosheets, with unique catalytic and adsorption properties. The number of ammonium groups, the length of the alkyl chains connecting them, and the overall molecular architecture of the SDA are critical parameters that influence the resulting zeolite structure and morphology.[2][3]

Hypothetical Role of this compound as an SDA

While specific experimental data is lacking, the structure of this compound suggests it could be a potent SDA for novel zeolite structures. Its key features include:

  • High Charge Density: The presence of four primary amine groups would lead to a high positive charge density upon protonation in the synthesis gel, strongly interacting with anionic silicate/aluminate species.

  • Three-Dimensional Structure: Its tetrahedral arrangement of aminopropyl arms could potentially direct the formation of 3D pore systems.

  • Flexibility: The propyl chains offer conformational flexibility, which can be a crucial factor in the crystallization of certain zeolite frameworks.

Researchers exploring its use would likely need to systematically vary synthesis conditions such as the Si/Al ratio, alkalinity, temperature, and time to identify potential zeolite phases directed by this molecule.

Data Presentation: Synthesis of MFI Zeolite Nanosheets with Multi-Ammonium SDAs

The following tables summarize quantitative data for the synthesis of MFI zeolite nanosheets using multi-quaternary ammonium surfactants as SDAs. This data is representative of the type of results researchers might expect when working with complex amine-based SDAs.

Table 1: Representative Synthesis Gel Composition for MFI Nanosheets

ComponentMolar Ratio
SiO₂1.0
Al₂O₃0 - 0.02
NaOH0.1 - 0.3
Multi-Ammonium SDA0.1 - 0.2
H₂O50 - 150

Table 2: Typical Hydrothermal Synthesis Conditions for MFI Nanosheets

ParameterValue
Temperature150 - 180 °C
Time24 - 72 hours
AgitationStatic or tumbling (e.g., 60 rpm)

Table 3: Physicochemical Properties of MFI Nanosheets Synthesized with Multi-Ammonium SDAs

PropertyTypical Value Range
Crystal Size10 - 50 nm thickness
BET Surface Area400 - 600 m²/g
Micropore Volume0.15 - 0.20 cm³/g
Mesopore Volume0.2 - 0.5 cm³/g
Si/Al Ratio25 - ∞

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of MFI zeolite nanosheets using a representative diquaternary ammonium SDA. These can be adapted for the exploration of new multi-ammonium SDAs like this compound.

Synthesis of a Diquaternary Ammonium SDA

This protocol describes the synthesis of a bis-1,5-(tributylammonium)pentamethylene cation, a type of diquaternary ammonium SDA.

Materials:

  • 1,5-dibromopentane

  • Tributylamine

  • Ethanol

Procedure:

  • Dissolve 1,5-dibromopentane in ethanol.

  • Add a stoichiometric excess of tributylamine to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the diquaternary ammonium bromide salt.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • The bromide form of the SDA is then converted to the hydroxide form by ion exchange with an anion exchange resin.

Hydrothermal Synthesis of MFI Nanosheets

Materials:

  • Tetraethyl orthosilicate (TEOS) as the silica source

  • Sodium aluminate (for Al-containing zeolites)

  • Sodium hydroxide (NaOH)

  • Diquaternary ammonium SDA (in hydroxide form)

  • Deionized water

Procedure:

  • In a polypropylene beaker, dissolve the diquaternary ammonium SDA and NaOH in deionized water.

  • If preparing an aluminosilicate zeolite, add sodium aluminate and stir until fully dissolved.

  • Slowly add TEOS to the solution while stirring vigorously.

  • Continue stirring for 24 hours at room temperature to form a homogeneous gel.

  • Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 150°C for 48 hours under static conditions.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 100°C overnight.

  • To remove the organic SDA and open the micropores, calcine the as-synthesized material in air at 550°C for 6 hours.

Characterization of Zeolite Products

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phase of the zeolite and assess its crystallinity.

  • Procedure: Analyze the powdered sample using a diffractometer with Cu Kα radiation. Scan from 2θ = 5° to 50°.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the morphology and crystal size of the zeolite.

  • Procedure: Mount the sample on a stub using carbon tape and sputter-coat with a conductive material (e.g., gold) before imaging.

3. Nitrogen Physisorption:

  • Purpose: To determine the BET surface area, micropore volume, and mesopore volume.

  • Procedure: Degas the sample under vacuum at 350°C for 4 hours prior to analysis. Obtain the adsorption-desorption isotherm at -196°C.

Mandatory Visualizations

experimental_workflow cluster_SDA_synthesis SDA Synthesis cluster_zeolite_synthesis Zeolite Synthesis cluster_characterization Characterization sda1 Reactants: 1,5-dibromopentane Tributylamine sda2 Reflux in Ethanol sda1->sda2 sda3 Precipitation & Filtration sda2->sda3 sda4 Ion Exchange (Br⁻ to OH⁻) sda3->sda4 gel Gel Preparation: SDA, NaOH, H₂O, TEOS, (NaAlO₂) sda4->gel hydrothermal Hydrothermal Treatment (150°C, 48h) gel->hydrothermal recovery Filtration & Drying hydrothermal->recovery calcination Calcination (550°C, 6h) recovery->calcination xrd XRD calcination->xrd sem SEM calcination->sem n2 N₂ Physisorption calcination->n2

Caption: Experimental workflow for zeolite synthesis using a multi-ammonium SDA.

signaling_pathway cluster_components Synthesis Components cluster_assembly Self-Assembly Process cluster_product Final Product sda Multi-Ammonium SDA micelle SDA Micelle Formation sda->micelle Hydrophobic tails aggregate framework Zeolite Framework Nucleation sda->framework Ammonium groups template micropores silicate Silicate/Aluminate Precursors silicate->framework nanosheet Hierarchical Zeolite Nanosheet micelle->nanosheet Templates mesostructure framework->nanosheet Forms crystalline microporous layers

Caption: Hierarchical structure-directing mechanism of multi-ammonium surfactants.

References

Application Notes and Protocols for CO2 Capture Using Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing atmospheric concentration of carbon dioxide (CO₂) is a significant contributor to climate change, necessitating the development of effective CO₂ capture technologies. Amine-based solvents are a mature and widely used technology for CO₂ capture from various gas streams. Polyamines, with their multiple amine functional groups, offer the potential for high CO₂ absorption capacity and efficiency.

This document provides detailed application notes and protocols for the use of Tetrakis(3-aminopropyl)ammonium as a novel solvent for CO₂ capture experiments. This compound is a branched polyamine with a high density of amine groups, making it a promising candidate for efficient CO₂ absorption. These guidelines are intended for researchers and scientists in academia and industry, including those in drug development who may be exploring carbon capture and utilization technologies.

While specific performance data for this compound is an active area of research, the following protocols are based on established methodologies for similar polyamine-based CO₂ capture systems.

Data Presentation

As specific quantitative data for this compound is not yet widely published, the following table provides a comparative summary of typical performance data for other common amine solvents used in CO₂ capture. This serves as a benchmark for evaluating the performance of this compound in your experiments.

Table 1: Comparative Performance of Common Amine Solvents for CO₂ Capture

Amine SolventConcentration (wt%)CO₂ Loading (mol CO₂/mol amine)Absorption Temperature (°C)Regeneration Temperature (°C)Heat of Absorption (kJ/mol CO₂)
Monoethanolamine (MEA)300.5 - 0.640 - 60100 - 12082 - 85
Diethanolamine (DEA)25 - 350.6 - 0.840 - 60110 - 13065 - 75
N-methyldiethanolamine (MDEA)40 - 500.8 - 1.040 - 60110 - 13055 - 65
Piperazine (PZ)5 - 10 (promoter)> 1.040 - 60120 - 15075 - 85
Polyethylenimine (PEI)30 - 500.9 - 1.225 - 7590 - 12070 - 90

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound for CO₂ capture.

Protocol 1: Preparation of Aqueous this compound Solution

Objective: To prepare an aqueous solution of this compound at a desired concentration for CO₂ absorption experiments. A typical concentration for initial screening of amine solvents is 30% (w/w).

Materials:

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing balance

Procedure:

  • Determine the required mass of this compound and deionized water to achieve a 30% (w/w) solution.

  • Weigh the required amount of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the weighed this compound to the deionized water while stirring continuously.

  • Continue stirring until the this compound is completely dissolved and the solution is homogeneous.

  • Allow the solution to cool to room temperature before use.

Protocol 2: CO₂ Absorption Experiment

Objective: To measure the CO₂ absorption capacity and rate of the prepared this compound solution. This is typically performed in a gas-liquid contactor, such as a stirred-cell reactor or a bubble column, at controlled temperature and pressure.

Materials:

  • Prepared aqueous this compound solution

  • Stirred-cell reactor or bubble column with temperature and pressure control

  • Pure CO₂ gas cylinder with a mass flow controller

  • Gas outlet analyzer (e.g., gas chromatograph or infrared sensor) to measure CO₂ concentration

  • Data acquisition system

Procedure:

  • Load a known volume of the this compound solution into the reactor.

  • Seal the reactor and allow the solution to reach the desired absorption temperature (e.g., 40 °C).

  • Start stirring at a constant rate (e.g., 200 rpm) to ensure good gas-liquid mixing.

  • Introduce a continuous flow of pure CO₂ gas into the reactor at a known flow rate.

  • Continuously monitor the CO₂ concentration in the outlet gas stream using the gas analyzer.

  • The experiment is complete when the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated with CO₂.

  • Record the total amount of CO₂ absorbed by the solution over time.

Protocol 3: Determination of CO₂ Loading

Objective: To quantify the amount of CO₂ absorbed per mole of this compound.

Method 1: Gravimetric Method

  • Weigh a known amount of the fresh amine solution.

  • After the absorption experiment, weigh the CO₂-rich amine solution.

  • The difference in weight corresponds to the mass of CO₂ absorbed.

  • Calculate the CO₂ loading in moles of CO₂ per mole of amine.

Method 2: Titration Method A common method for determining CO₂ loading in amine solutions is the Chittick apparatus or a similar acid-base titration method.

Materials:

  • CO₂-rich amine solution

  • Standardized hydrochloric acid (HCl) solution

  • Methyl orange indicator

Procedure:

  • Take a known volume of the CO₂-rich amine solution.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with the standardized HCl solution until the endpoint (color change) is reached.

  • The amount of HCl used can be correlated to the amount of absorbed CO₂ and free amine to determine the CO₂ loading.

Protocol 4: CO₂ Desorption (Regeneration) Experiment

Objective: To evaluate the regenerability of the CO₂-rich this compound solution by removing the absorbed CO₂.

Materials:

  • CO₂-rich this compound solution

  • Heating mantle or oil bath

  • Condenser

  • Inert gas (e.g., nitrogen) supply

  • Gas outlet analyzer

Procedure:

  • Transfer the CO₂-rich solution to a regeneration flask equipped with a heating mantle and a condenser.

  • Heat the solution to the desired regeneration temperature (e.g., 100-120 °C).

  • Purge the system with an inert gas (e.g., nitrogen) to carry the released CO₂ out of the flask.

  • Pass the outlet gas through a condenser to recover any evaporated water or amine.

  • Monitor the concentration of CO₂ in the outlet gas stream until it drops to zero, indicating that the regeneration is complete.

  • The regenerated (lean) amine solution can be analyzed for its residual CO₂ loading to determine the regeneration efficiency.

Mandatory Visualizations

CO2_Capture_Workflow cluster_prep Solution Preparation cluster_absorption CO2 Absorption cluster_analysis Analysis cluster_regeneration Regeneration A This compound C 30% (w/w) Amine Solution A->C B Deionized Water B->C E Stirred-Cell Reactor (40°C) C->E D Pure CO2 Gas D->E F CO2-Rich Amine Solution E->F G CO2 Loading Determination (Titration/Gravimetric) F->G H Heating (100-120°C) F->H I Regenerated (Lean) Amine Solution H->I J Released CO2 H->J I->E Recycle CO2_Absorption_Mechanism cluster_reaction Proposed CO2 Absorption Chemistry cluster_legend Legend Amine R2NH (Primary/Secondary Amine Group) Carbamate R2NCOO- (Carbamate) Amine->Carbamate + CO2 Protonated_Amine R2NH2+ (Protonated Amine) Amine->Protonated_Amine + H2O + CO2 CO2 CO2 Bicarbonate HCO3- CO2->Bicarbonate + H2O Water H2O L1 Primary Reaction Pathway L2 Secondary Reaction Pathway L1_box L2_box L1_edge L2_edge

Application Notes and Protocols for In Vitro Protein Synthesis Utilizing Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro protein synthesis, or cell-free protein expression, is a powerful tool for rapid protein production, high-throughput screening, and the synthesis of toxic proteins. The efficiency of these systems can be significantly enhanced by the addition of various cofactors, including polyamines. Polyamines are small, positively charged molecules that play a crucial role in cellular processes such as DNA stabilization, gene expression, and protein synthesis. They are known to stimulate translation by facilitating the binding of tRNA to ribosomes and lowering the optimal magnesium ion (Mg²⁺) concentration, a critical factor for ribosome stability and function.[1][2]

This document provides detailed application notes and protocols for the experimental setup of in vitro protein synthesis using Tetrakis(3-aminopropyl)ammonium , a branched-chain polyamine. While less common than linear polyamines like spermidine and spermine, its unique structure with a central quaternary ammonium ion suggests potential for enhanced stabilization of the translational machinery.[3][4] These guidelines are based on the established principles of polyamine-mediated enhancement of in vitro translation.

Principle of Action

Polyamines, including this compound, are thought to enhance in vitro protein synthesis through several mechanisms:

  • Magnesium Ion (Mg²⁺) Optimization: High concentrations of Mg²⁺ are required for ribosome stability but can be inhibitory to translation. Polyamines can partially substitute for Mg²⁺, leading to a lower and more optimal Mg²⁺ concentration for protein synthesis.[1][2]

  • Ribosome Stability and Function: Polyamines can bind to ribosomes, stabilizing their structure and promoting the association of ribosomal subunits.[3]

  • tRNA Binding: They can facilitate the binding of aminoacyl-tRNA to the ribosome, a key step in polypeptide chain elongation.

  • Reduction of Abortive Transcripts: In coupled transcription-translation systems, polyamines can stimulate the synthesis of full-length transcripts by T7 RNA polymerase.[2][5]

Experimental Data and Optimization

The optimal concentration of this compound and its effect on protein yield will be system-dependent (e.g., E. coli S30 extract, rabbit reticulocyte lysate, wheat germ extract, or reconstituted PURE systems) and template-specific. Therefore, an initial optimization matrix experiment is highly recommended.

Table 1: Representative Data on Polyamine Stimulation of In Vitro Protein Synthesis

PolyamineSystemTemplateOptimal ConcentrationFold Stimulation in Protein YieldReference
SpermidineMammalian cell-freeAdenovirus mRNA0.4 mM3-5 fold[6]
SpermineMammalian cell-freeGlobin 9s mRNA0.08 mM3-5 fold[6]
PutrescineMammalian cell-freeAdenovirus mRNANot specifiedLesser than spermidine/spermine[6]
SpermidineE. coli cell-freePolyphenylalanine1 mMNot specified[1]

Table 2: Proposed Optimization Matrix for this compound and Mg²⁺

This compound (mM)Mg²⁺ Concentration (mM)
0 (Control)2, 4, 6, 8, 10
0.12, 4, 6, 8, 10
0.52, 4, 6, 8, 10
1.02, 4, 6, 8, 10
2.02, 4, 6, 8, 10

Experimental Protocols

Protocol 1: Optimization of this compound and Mg²⁺ Concentrations in a Commercial In Vitro Translation Kit

This protocol is a general guideline and should be adapted to the specific instructions of your chosen in vitro protein synthesis kit (e.g., PURExpress®, rabbit reticulocyte lysate, or E. coli S30 extract systems).[7][8][9][10]

Materials:

  • Commercial in vitro protein synthesis kit

  • DNA or mRNA template encoding the protein of interest

  • This compound stock solution (e.g., 100 mM in nuclease-free water, pH 7.5)

  • Magnesium acetate or magnesium chloride stock solution (e.g., 1 M)

  • Nuclease-free water

  • Detection reagents for synthesized protein (e.g., radioactive amino acids, fluorescently labeled tRNA, or antibody for Western blot)

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing all the components of the in vitro translation reaction as recommended by the kit manufacturer, except for the template, this compound, and the variable Mg²⁺.

  • Set up Individual Reactions: In separate microcentrifuge tubes on ice, aliquot the master mix.

  • Add Variable Reagents: To each tube, add the appropriate volumes of the this compound and Mg²⁺ stock solutions to achieve the final concentrations outlined in the optimization matrix (Table 2). Adjust the final volume with nuclease-free water.

  • Add Template: Add the recommended amount of your DNA or mRNA template to each reaction tube.

  • Incubation: Mix the reactions gently and incubate at the temperature and for the duration recommended by the kit manufacturer (e.g., 37°C for 2-4 hours).

  • Analysis of Protein Synthesis: Quantify the amount of synthesized protein. This can be done by:

    • Radioactivity: If using radiolabeled amino acids, measure the incorporation of radioactivity by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

    • Fluorescence: If using a fluorescently labeled tRNA or a fluorescent reporter protein, measure the fluorescence using a suitable plate reader.

    • SDS-PAGE and Western Blot/Coomassie Staining: Visualize the protein product by SDS-PAGE followed by Coomassie staining for high-yield reactions or Western blotting for more sensitive detection.

  • Data Analysis: Plot the protein yield against the concentrations of this compound and Mg²⁺ to determine the optimal conditions.

Protocol 2: In Vitro Transcription-Translation (IVTT) with this compound

This protocol is for a coupled transcription-translation system, typically using an E. coli S30 extract.

Materials:

  • S30 extract and premix from a commercial kit or prepared in-house.

  • Plasmid DNA template with a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase.

  • Amino acid mixture.

  • Energy source (e.g., ATP, GTP, creatine phosphate, creatine kinase).

  • This compound stock solution (100 mM).

  • Magnesium acetate stock solution (1 M).

  • Nuclease-free water.

Procedure:

  • Reaction Assembly: On ice, assemble the reaction components in the following order:

    • Nuclease-free water to the final volume.

    • S30 premix.

    • Amino acid mixture.

    • Energy source.

    • Magnesium acetate to the desired final concentration.

    • This compound to the desired final concentration.

    • T7 RNA Polymerase.

    • S30 extract.

    • Plasmid DNA template.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • Analysis: Analyze the protein expression as described in Protocol 1.

Visualizations

Experimental_Workflow prep Prepare Master Mix (IVTT Components) reaction Set up Reactions prep->reaction optimization Optimization Matrix (TAPA & Mg2+) optimization->reaction template Add DNA/mRNA Template reaction->template incubation Incubate (e.g., 37°C, 2-4h) template->incubation analysis Analyze Protein Yield (SDS-PAGE, etc.) incubation->analysis result Determine Optimal Conditions analysis->result

Caption: Workflow for optimizing in vitro protein synthesis.

Signaling_Pathway polyamine This compound ribosome Ribosome polyamine->ribosome Stabilizes tRNA Aminoacyl-tRNA polyamine->tRNA Facilitates Binding mg Sub-optimal Mg2+ mg->ribosome Stabilizes translation Translation Elongation ribosome->translation tRNA->translation protein Increased Protein Yield translation->protein

Caption: Putative mechanism of polyamine action in translation.

Troubleshooting

  • No or Low Protein Yield:

    • Re-optimize the this compound and Mg²⁺ concentrations. High concentrations of polyamines can be inhibitory.

    • Check the integrity and purity of your DNA/mRNA template.

    • Ensure all reagents were stored correctly and are not degraded.

  • Precipitation in the Reaction:

    • This may occur at high concentrations of polyamines and/or Mg²⁺. Reduce the concentration of both and re-optimize.

  • Truncated Protein Products:

    • The addition of polyamines may help in reducing premature termination. If the problem persists, check the template sequence for rare codons or strong secondary structures.

Conclusion

This compound, as a branched-chain polyamine, presents an interesting candidate for enhancing in vitro protein synthesis. By systematically optimizing its concentration in conjunction with Mg²⁺, researchers can potentially achieve higher yields of functional protein. The protocols and guidelines provided here offer a starting point for incorporating this and other polyamine analogs into standard in vitro translation workflows.

References

Application Note: Characterization of Tetrakis(3-aminopropyl)ammonium using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the characterization of Tetrakis(3-aminopropyl)ammonium, a branched polyamine with significant potential in biomaterial and drug delivery applications. The structural elucidation and purity assessment are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). Detailed experimental methodologies and expected data are presented to facilitate the comprehensive analysis of this compound.

Introduction

This compound is a unique branched polyamine featuring a central quaternary ammonium core.[1] This structure imparts a high positive charge density, making it a compelling candidate for applications requiring strong electrostatic interactions, such as gene delivery, nucleic acid stabilization, and the formation of poly-ion complexes with anionic biomolecules.[1] Accurate and thorough characterization is crucial to ensure the identity, purity, and suitability of this compound for its intended applications. This note outlines the use of ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry as definitive analytical techniques for this purpose.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.[1] ¹H NMR is used to identify the different proton environments within the aminopropyl chains, while ¹³C NMR confirms the number and types of carbon atoms.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the cation and to study its fragmentation pattern, further confirming its identity. The permanent positive charge on the quaternary ammonium center makes it highly suitable for positive ion mode ESI-MS.

Experimental Protocols

NMR Spectroscopy

3.1.1 Sample Preparation

  • Dissolve 5-10 mg of this compound salt (e.g., chloride or bromide salt) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2 Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., p_decouple).

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in Deuterated Solvent b Add Internal Standard (optional) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H NMR Spectrum d->e f Acquire 13C NMR Spectrum d->f g Fourier Transform e->g f->g h Phase and Baseline Correction g->h i Integration and Chemical Shift Referencing h->i j Structure Elucidation i->j

Figure 1: Experimental workflow for NMR analysis.
Mass Spectrometry

3.2.1 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

3.2.2 Instrumentation and Data Acquisition

  • Mass Spectrometer: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Positive Ion Electrospray (+ESI).

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis: For fragmentation studies, select the parent ion (m/z 246.27) and apply collision-induced dissociation (CID) with varying collision energies.

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_anal_ms Data Analysis a_ms Prepare Stock Solution (1 mg/mL) b_ms Dilute to Working Concentration (1-10 µg/mL) a_ms->b_ms c_ms Direct Infusion into ESI Source b_ms->c_ms d_ms Acquire Full Scan Mass Spectrum (+ESI) c_ms->d_ms e_ms Perform MS/MS on Parent Ion d_ms->e_ms f_ms Determine Molecular Weight e_ms->f_ms g_ms Analyze Fragmentation Pattern f_ms->g_ms h_ms Confirm Molecular Structure g_ms->h_ms

Figure 2: Experimental workflow for ESI-MS analysis.

Data Presentation

Expected NMR Data

The following tables summarize the expected chemical shifts for this compound. The structure and atom numbering are provided in Figure 3.

Structure of this compound with atom numbering for NMR

Figure 3: Structure of this compound with atom numbering for NMR assignments.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Integration
H-1Triplet~ 2.7 - 2.98H
H-2Multiplet~ 1.7 - 1.98H
H-3Triplet~ 3.1 - 3.38H
-NH₂Broad Singlet~ 1.5 - 2.5 (variable)8H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C-1~ 40 - 42
C-2~ 25 - 28
C-3~ 55 - 58

Note: The quaternary carbon (Cq) signal may be weak or not observed due to the lack of attached protons and long relaxation times.

Expected Mass Spectrometry Data

The positive ion ESI-MS spectrum is expected to show a prominent peak for the molecular ion.

Table 3: Expected ESI-MS Data

Ion DescriptionExpected m/z
Molecular Ion [M]⁺246.27

Note: The exact mass of the this compound cation (C₁₂H₃₂N₅⁺) is calculated to be 246.2658. The observed m/z should be within a narrow tolerance of this value in high-resolution mass spectrometry.

Expected Fragmentation:

Collision-induced dissociation (CID) of the parent ion (m/z 246.27) is expected to result in the loss of one or more of the aminopropyl arms. A common fragmentation pathway for quaternary ammonium compounds is the neutral loss of an alkyl group. In this case, the loss of an aminopropyl radical or a related neutral species is anticipated.

G parent [M]+ (m/z 246.27) fragment1 Loss of C3H7N parent->fragment1 fragment2 Loss of C3H8N2 parent->fragment2 product1 Fragment Ion (m/z 189.20) fragment1->product1 product2 Fragment Ion (m/z 188.19) fragment2->product2

Figure 4: Plausible fragmentation pathways for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers working with this and similar polyamine compounds, ensuring accurate structural verification and quality control.

References

Protocol for stabilizing RNA samples with Tetrakis(3-aminopropyl)ammonium for molecular biology.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of RNA is paramount for accurate and reliable downstream molecular analyses such as quantitative real-time PCR (RT-qPCR), RNA sequencing (RNA-Seq), and microarray analysis. RNA is highly susceptible to degradation by ubiquitous ribonucleases (RNases), which can compromise experimental results. Stabilization of RNA samples immediately upon collection is therefore a critical step in the experimental workflow.

Tetrakis(3-aminopropyl)ammonium (TAPA) is a synthetic polyamine that, like its natural counterparts spermine and spermidine, possesses a high positive charge at physiological pH. This characteristic allows it to interact electrostatically with the negatively charged phosphate backbone of RNA. This interaction is believed to neutralize the negative charges, leading to a more compact and stable RNA structure that is less accessible to RNases.[1] Furthermore, the high concentration of polyamines can create an environment that inhibits the catalytic activity of many RNases.

These application notes provide a detailed protocol for the use of a TAPA-based solution for the stabilization of RNA in tissue samples. The protocol is based on the established principles of RNA stabilization by polyamines and high-salt solutions.

Data Presentation

Table 1: Comparison of RNA Stabilization Solution Components
ComponentRNAlater®-like SolutionProposed TAPA-based SolutionFunction
Primary Stabilizing Agent High concentration of Ammonium SulfateThis compound (TAPA)Inactivates RNases and precipitates RNA.
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)EDTASequesters divalent cations (e.g., Mg2+) that are cofactors for many RNases.
Buffering Agent Sodium CitrateTris-HClMaintains a stable pH to prevent alkaline hydrolysis of RNA.
Solvent Nuclease-free waterNuclease-free water---
Table 2: Expected RNA Quality Metrics after Stabilization
ParameterFresh, Unstabilized Tissue (Control)RNAlater®-stabilized TissueTAPA-stabilized Tissue (Expected)
RNA Integrity Number (RIN) Variable, prone to rapid decreaseTypically ≥ 8Expected to be ≥ 8
28S/18S rRNA Ratio Prone to degradation, ratio < 2Typically ~2.0Expected to be ~2.0
RNA Yield (µg/mg tissue) Variable, dependent on time to processingHigh, preserved from degradationExpected to be high and comparable to other methods
Downstream Application Suitability High risk of compromised dataExcellent for RT-qPCR, RNA-Seq, etc.Expected to be excellent for RT-qPCR, RNA-Seq, etc.

Experimental Protocols

Preparation of TAPA-based RNA Stabilization Solution (100 mL)

Materials:

  • This compound (TAPA)

  • Tris base

  • EDTA disodium salt, dihydrate

  • Hydrochloric acid (HCl)

  • Nuclease-free water

  • Sterile, nuclease-free container

Protocol:

  • To 80 mL of nuclease-free water, add Tris base to a final concentration of 25 mM.

  • Add EDTA to a final concentration of 25 mM.

  • Add this compound (TAPA) to a final concentration of 70% (w/v).

  • Stir the solution until all components are completely dissolved. Some gentle heating may be required.

  • Adjust the pH of the solution to 5.2 using HCl.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Store the solution at room temperature.

Protocol for Stabilizing Fresh Tissue Samples

Materials:

  • Freshly harvested tissue samples

  • TAPA-based RNA Stabilization Solution

  • Sterile, nuclease-free collection tubes

  • Forceps and scalpels (RNase-free)

Protocol:

  • Immediately after dissection, place the fresh tissue sample into a pre-filled collection tube containing the TAPA-based RNA Stabilization Solution.

  • Ensure that the volume of the stabilization solution is at least 10 times the volume of the tissue sample to allow for rapid and thorough penetration.

  • For larger tissue samples, cut them into smaller pieces (less than 0.5 cm in any dimension) to facilitate the diffusion of the stabilization solution.

  • Submerge the tissue completely in the solution.

  • Store the samples in the TAPA-based solution at 4°C for up to 4 weeks, or at -20°C or -80°C for long-term storage. Before freezing, it is recommended to incubate the sample in the stabilization solution at 4°C overnight to ensure complete penetration of the tissue.

Protocol for RNA Extraction from TAPA-stabilized Tissues

Materials:

  • TAPA-stabilized tissue sample

  • Phosphate-buffered saline (PBS), nuclease-free

  • Homogenizer

  • RNA extraction kit (e.g., TRIzol, column-based kits)

Protocol:

  • Remove the tissue from the TAPA-based RNA Stabilization Solution using sterile forceps.

  • Blot the tissue on a clean, nuclease-free surface to remove excess stabilization solution. It is not necessary to completely dry the tissue.

  • Place the tissue in a tube containing an appropriate volume of lysis buffer from your chosen RNA extraction kit.

  • Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.

  • Proceed with the RNA extraction protocol according to the manufacturer's instructions. The high concentration of salts in the carryover stabilization solution is generally compatible with most guanidinium thiocyanate-based lysis buffers (e.g., TRIzol).

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_stabilization RNA Stabilization cluster_storage Sample Storage cluster_extraction RNA Extraction cluster_analysis Downstream Analysis Tissue Fresh Tissue Harvest Stabilize Submerge in TAPA Solution Tissue->Stabilize Immediate Store_short 4°C (up to 4 weeks) Stabilize->Store_short Store_long -20°C / -80°C (long-term) Stabilize->Store_long Extract Homogenize in Lysis Buffer Store_short->Extract Store_long->Extract Purify RNA Purification Extract->Purify Analysis RT-qPCR, RNA-Seq, etc. Purify->Analysis

Caption: Workflow for tissue stabilization and RNA extraction.

RNA_Stabilization_Mechanism cluster_rna Unstable RNA cluster_tapa Stabilizing Agent cluster_stabilized Stabilized RNA RNA RNA (Negatively Charged Backbone) Complex RNA-TAPA Complex (Neutralized & Compact) RNA->Complex Electrostatic Interaction RNase RNase RNase->RNA Degradation TAPA TAPA (Positively Charged) TAPA->Complex Inactive_RNase Inactive RNase TAPA->Inactive_RNase Inhibition

Caption: Mechanism of RNA stabilization by TAPA.

References

Application Notes: The Use of Tetrakis(3-aminopropyl)ammonium in Cell-Free Translation Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell-free protein synthesis (CFPS) systems are powerful platforms for rapid protein expression and analysis. The optimization of reaction conditions is critical to maximize protein yield and functionality. Polyamines, a class of polycationic molecules, are known to play a significant role in enhancing the efficiency of translation both in vivo and in vitro. While spermidine and spermine are the most commonly used polyamines in standard CFPS protocols, novel polyamines such as Tetrakis(3-aminopropyl)ammonium offer unique properties that can be advantageous in specific applications.

This compound is a branched-chain polyamine with a central quaternary ammonium core, giving it a distinct spherical shape and a high positive charge density. This structure confers unique abilities in interacting with and stabilizing nucleic acids and ribosomal complexes. Notably, it has been identified in extremophilic organisms, suggesting a role in maintaining molecular stability under harsh conditions.

Key Applications and Benefits

The addition of this compound to cell-free translation systems can offer several potential benefits:

  • Enhanced Protein Synthesis in Extremophilic Systems: Research has shown that a cell-free protein synthesis system derived from the extreme thermophile Thermus thermophilus exhibited its highest activity in the presence of a combination of this compound and spermine.[1] This suggests its utility in CFPS systems that operate at elevated temperatures, which can be beneficial for the synthesis of thermostable proteins or to reduce the formation of secondary mRNA structures that impede translation.

  • Stabilization of Ribosomal and mRNA Structures: The highly charged, branched structure of this compound is thought to be particularly effective at stabilizing the intricate tertiary structures of RNA, including tRNA and the ribosomal RNA (rRNA) within the ribosome.[2] This stabilization can lead to increased processivity and overall yield of protein synthesis.

  • Reduction of Magnesium Ion Concentration: Like other polyamines, this compound can partially substitute for magnesium ions (Mg²⁺) in stabilizing ribosomes and facilitating the interaction between ribosomal subunits, mRNA, and tRNA.[3][4] This can be advantageous as high concentrations of Mg²⁺ can sometimes lead to decreased fidelity of translation.

  • Improved Synthesis of Difficult-to-Express Proteins: The ability of polyamines to enhance translation elongation and termination suggests that this compound could be beneficial for the synthesis of proteins that are prone to pausing or premature termination, such as those containing rare codons or complex structural motifs.

Quantitative Data Summary

The following table summarizes the known effects of common polyamines and the reported optimal concentration for this compound in a specific cell-free system.

PolycationTypical Optimal Concentration RangeObserved EffectsReference
Spermidine0.5 - 2.0 mM3- to 5-fold stimulation of amino acid incorporation; lowers optimal Mg²⁺ concentration.[5]
Spermine0.1 - 1.0 mMStimulates amino acid incorporation; lowers optimal Mg²⁺ concentration.[5]
Putrescine1.0 - 8.0 mMLess effective than spermidine and spermine in stimulating protein synthesis.[5]
This compound 0.1 mM (in combination with 1.0 mM spermine)Highest activity observed in a Thermus thermophilus cell-free system.[1]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration in a Standard E. coli Cell-Free System

This protocol describes a method to determine the optimal concentration of this compound for protein synthesis in a commercially available E. coli-based cell-free expression system.

Materials:

  • E. coli S30 Extract-based Cell-Free Protein Synthesis Kit

  • Plasmid DNA encoding a reporter protein (e.g., GFP, Luciferase) at a concentration of 500 ng/µL

  • This compound chloride solution (10 mM stock in nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes or 96-well plate

  • Incubator or heat block at 37°C

  • Fluorometer or luminometer for reporter protein quantification

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, and amino acid mix as per the manufacturer's instructions. Prepare enough master mix for the planned number of reactions plus a 10% overage.

  • Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the 10 mM stock solution to achieve final concentrations in the reaction ranging from 0.01 mM to 2.0 mM.

  • Set up Reactions: For each reaction, combine the following in a microcentrifuge tube or well of a 96-well plate on ice:

    • Master Mix: X µL (according to kit instructions)

    • Plasmid DNA: 1 µL (500 ng)

    • This compound dilution or water (for control): Y µL

    • Nuclease-free water: to a final volume of 15 µL

  • Incubation: Mix the reactions gently by pipetting. Incubate at 37°C for 2-4 hours.

  • Quantify Protein Expression: After incubation, quantify the amount of reporter protein produced using a fluorometer (for GFP) or luminometer (for Luciferase) according to standard protocols for these assays.

  • Analyze Data: Plot the reporter protein signal against the final concentration of this compound to determine the optimal concentration that yields the highest protein expression.

Protocol 2: Testing the Effect of this compound in Combination with Spermidine/Spermine

This protocol is designed to investigate the synergistic effects of this compound with standard polyamines.

Materials:

  • Same as Protocol 1, with the addition of 10 mM stock solutions of spermidine and spermine.

Procedure:

  • Determine the Optimal Concentration of Spermidine/Spermine: First, perform a titration experiment similar to Protocol 1 to find the optimal concentration of spermidine or spermine alone in your system.

  • Set up a Matrix of Concentrations: Prepare a matrix of reactions where the concentration of this compound is varied (e.g., 0, 0.05, 0.1, 0.2, 0.5 mM) against a fixed optimal concentration of spermidine or spermine. Additionally, include controls with only this compound and no polyamines.

  • Reaction Setup and Incubation: Set up the reactions as described in Protocol 1, adding the appropriate volumes of the polyamine stock solutions. Incubate at 37°C for 2-4 hours.

  • Quantification and Analysis: Quantify the reporter protein expression. Analyze the data to identify any synergistic or additive effects of the combined polyamines on protein yield.

Visualizations

G cluster_workflow Workflow for Optimizing this compound in CFPS prep Prepare CFPS Master Mix and Plasmid DNA setup Set up Reactions with Varying TAPA Concentrations prep->setup tapa_dil Prepare Serial Dilutions of This compound tapa_dil->setup incubate Incubate Reactions (e.g., 37°C for 2-4 hours) setup->incubate quantify Quantify Reporter Protein Expression incubate->quantify analyze Analyze Data and Determine Optimal Concentration quantify->analyze G cluster_pathway Proposed Mechanism of Polycation Action in Translation polycation This compound (Polycation) ribosome Ribosome (30S and 50S subunits) polycation->ribosome Stabilizes Structure mrna mRNA polycation->mrna Neutralizes Charge, Reduces Secondary Structure initiation Translation Initiation ribosome->initiation mrna->initiation trna Aminoacyl-tRNA elongation Translation Elongation trna->elongation initiation->elongation elongation->ribosome elongation->mrna protein Synthesized Protein elongation->protein

References

Application Notes and Protocols for Tetrakis(3-aminopropyl)ammonium in Biomaterial Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(3-aminopropyl)ammonium (TAPA) is a branched polyamine characterized by a central quaternary ammonium core and four primary amine-terminated propyl arms. This unique structure imparts a high positive charge density, making TAPA a compelling candidate for the self-assembly of biomaterials through electrostatic interactions with anionic molecules such as nucleic acids (siRNA, DNA) and other polyanionic polymers. These self-assembled structures, often in the form of poly-ion complexes (PICs) or nanoparticles, hold significant promise for applications in drug delivery, gene therapy, and tissue engineering. This document provides an overview of the potential applications and generalized protocols for utilizing TAPA in biomaterial self-assembly.

Application Notes

The primary application of this compound in biomaterial self-assembly lies in its ability to form stable complexes with anionic therapeutic agents.[1] The multivalent cationic nature of TAPA allows for strong electrostatic interactions with negatively charged molecules, leading to the spontaneous formation of nanoscale structures. This self-assembly process can be harnessed for:

  • Gene Delivery: TAPA can condense negatively charged nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), into compact nanoparticles. This encapsulation protects the genetic material from enzymatic degradation in the bloodstream and facilitates its cellular uptake. The high positive charge of TAPA can aid in endosomal escape, a critical step for the cytosolic delivery of nucleic acids.

  • Drug Delivery: Anionic drugs or drugs encapsulated within anionic polymers can be complexed with TAPA to form nanoparticles. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and potentially achieve targeted delivery through the enhanced permeability and retention (EPR) effect in tumor tissues.

  • Biomaterial Coatings: The cationic nature of TAPA makes it suitable for modifying the surface of biomaterials to enhance cell adhesion and proliferation.

The branched architecture of TAPA provides a high density of primary amines on the nanoparticle surface, which can be further functionalized with targeting ligands (e.g., peptides, antibodies) to enhance cell-specific delivery.

Experimental Protocols

While specific, detailed protocols for this compound in biomaterial self-assembly are not extensively documented in publicly available literature, the following protocols are adapted from established methods for similar cationic polymers and can serve as a starting point for developing TAPA-based systems. Optimization of the following parameters is crucial for successful formulation.

Protocol 1: Self-Assembly of TAPA-siRNA Nanoparticles for Gene Silencing

This protocol describes the formation of nanoparticles through the complexation of TAPA with siRNA.

Materials:

  • This compound (TAPA) solution (e.g., 1 mg/mL in RNase-free water)

  • siRNA solution (e.g., 20 µM in RNase-free buffer)

  • RNase-free water

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Preparation of TAPA Solution: Prepare a stock solution of TAPA in RNase-free water. The concentration may need to be optimized.

  • Complex Formation:

    • Separately dilute the required amounts of TAPA and siRNA in RNase-free buffer (e.g., sodium acetate buffer, pH 5.2).

    • Add the TAPA solution to the siRNA solution dropwise while gently vortexing. The ratio of TAPA to siRNA (N/P ratio, referring to the molar ratio of nitrogen atoms in TAPA to phosphate groups in siRNA) is a critical parameter to optimize. Typical N/P ratios for cationic polymers range from 1 to 20.

    • Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Complexation Efficiency: Assess the extent of siRNA complexation using a gel retardation assay. Uncomplexed siRNA will migrate through an agarose gel, while TAPA-bound siRNA will be retained in the loading well.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).

Protocol 2: Preparation of TAPA-based Nanoparticles for Drug Delivery

This protocol outlines the encapsulation of a model anionic drug or a drug-loaded anionic polymer into TAPA-based nanoparticles.

Materials:

  • This compound (TAPA) solution (e.g., 1 mg/mL in deionized water)

  • Anionic drug or drug-loaded anionic polymer (e.g., Doxorubicin-loaded poly(L-glutamic acid)) solution

  • Deionized water

  • Dialysis membrane (e.g., MWCO 10 kDa)

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of TAPA and the anionic drug/polymer.

  • Nanoparticle Formation:

    • Add the TAPA solution to the anionic drug/polymer solution dropwise under constant stirring.

    • The charge ratio of TAPA to the anionic component should be optimized to achieve stable nanoparticles.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove uncomplexed molecules.

  • Characterization:

    • Size and Zeta Potential: Determine the size and surface charge using DLS.

    • Drug Loading Content and Efficiency: Quantify the amount of encapsulated drug. This can be done by lysing the nanoparticles (e.g., with a high salt concentration or change in pH) and measuring the drug concentration using UV-Vis spectroscopy or HPLC. The formulas are:

      • Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for TAPA-based nanoparticles, based on the performance of similar cationic polymer systems. These values should be experimentally determined and optimized for any specific application.

Table 1: Physicochemical Properties of TAPA-siRNA Nanoparticles at Different N/P Ratios

N/P RatioHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1250 ± 200.45+10 ± 2
5150 ± 150.25+25 ± 3
10120 ± 100.20+35 ± 4
20130 ± 120.28+40 ± 5

Table 2: Drug Loading and Encapsulation Efficiency of TAPA-based Nanoparticles

DrugTAPA:Drug Molar RatioDrug Loading Content (%)Encapsulation Efficiency (%)
Doxorubicin10:18.5 ± 1.275 ± 5
Paclitaxel (in PGA)15:15.2 ± 0.868 ± 6
Methotrexate8:110.1 ± 1.582 ± 4

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the application of this compound in biomaterial self-assembly.

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization cluster_application Application TAPA TAPA Solution Mix Mixing & Incubation TAPA->Mix Anionic Anionic Biomolecule (siRNA, Drug, etc.) Anionic->Mix DLS Size & Zeta Potential (DLS) Mix->DLS Morphology Morphology (TEM/AFM) Mix->Morphology Loading Loading Efficiency (Assay-dependent) Mix->Loading InVitro In Vitro Studies (Cell Culture) DLS->InVitro Morphology->InVitro Loading->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo drug_delivery_pathway NP TAPA-based Nanoparticle Systemic Systemic Circulation NP->Systemic Tumor Tumor Microenvironment (EPR Effect) Systemic->Tumor Cell Cancer Cell Tumor->Cell Endosome Endosome Cell->Endosome Endocytosis Release Drug Release Endosome->Release Endosomal Escape Nucleus Nucleus Release->Nucleus Effect Therapeutic Effect Nucleus->Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of Tetrakis(3-aminopropyl)ammonium.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Michael addition of ammonia to acrylonitrile, followed by the catalytic hydrogenation of the resulting tetrakis(2-cyanoethyl)ammonium intermediate.

Problem 1: Low Yield of the Michael Addition Intermediate (Tetrakis(2-cyanoethyl)ammonium salt)

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using techniques like TLC or NMR. The reaction of ammonia with acrylonitrile can be slow. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to polymerization of acrylonitrile. A temperature range of 40-50°C is a reasonable starting point.
Side Reactions Control Stoichiometry: Use a significant excess of acrylonitrile to drive the reaction towards the desired tetrakis-substituted product. A molar ratio of acrylonitrile to ammonia of at least 4:1, and often higher, is recommended. Slow Addition of Ammonia: Adding the ammonia source (e.g., aqueous ammonia) dropwise to acrylonitrile can help to control the exothermicity of the reaction and minimize the formation of mono- and di-substituted products.
Polymerization of Acrylonitrile Use of Inhibitor: Ensure the acrylonitrile used contains an inhibitor (like MEHQ). If not, consider adding a small amount of a suitable inhibitor. Maintain Low Temperature: As mentioned, avoid excessive heating which can initiate polymerization.
Product Isolation Issues Precipitation: The tetrakis(2-cyanoethyl)ammonium salt may precipitate from the reaction mixture. Ensure efficient stirring to prevent clumping and allow for complete reaction. Solvent Selection: If the product does not precipitate, careful removal of excess acrylonitrile and solvent under reduced pressure is necessary. The resulting oil can then be used directly in the next step or purified.

Problem 2: Low Yield of Final Product (this compound) during Hydrogenation

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Catalyst Selection: Raney Nickel and Raney Cobalt are commonly used for nitrile hydrogenation. Rhodium and Palladium catalysts can also be effective.[1][2][3] The choice of catalyst can significantly impact yield and selectivity. Catalyst Loading: Ensure an appropriate catalyst loading. A typical starting point is 5-10 wt% of the nitrile intermediate. Catalyst Poisoning: Impurities from the previous step can poison the catalyst. If possible, purify the cyanoethylated intermediate before hydrogenation.
Incomplete Hydrogenation Increase Hydrogen Pressure: Higher hydrogen pressure (e.g., 50-100 bar) generally favors the reduction of nitriles.[2] Increase Temperature: Moderate heating (e.g., 80-120°C) can increase the reaction rate, but excessive temperatures may lead to side reactions.[2] Optimize Reaction Time: Monitor the reaction for the disappearance of the nitrile signal (e.g., by IR spectroscopy) to determine the optimal reaction time.
Formation of Secondary and Tertiary Amines Use of Ammonia: The presence of ammonia during hydrogenation can suppress the formation of secondary and tertiary amines by reacting with intermediate imines.[2] Solvent Choice: Using a solvent like methanol or ethanol saturated with ammonia is a common practice.
Product Isolation and Purification Catalyst Removal: The catalyst must be carefully filtered off after the reaction. Be aware that some catalysts, like Raney Nickel, can be pyrophoric. Purification Method: The product is a polyamine salt and is typically a viscous oil or a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by chromatographic methods.[4]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective method is a two-step synthesis.[4] The first step is the Michael addition of ammonia to an excess of acrylonitrile to form the tetrakis(2-cyanoethyl)ammonium intermediate.[5] The second step involves the catalytic hydrogenation of the nitrile groups of this intermediate to primary amines, yielding the final product.[6]

Q2: What are the critical parameters to control during the Michael addition step?

A2: The key parameters are the stoichiometry of the reactants and the reaction temperature. A significant excess of acrylonitrile is crucial to ensure the formation of the tetrakis-adduct. Controlling the temperature is important to prevent the polymerization of acrylonitrile, which is an exothermic process.

Q3: Which catalyst is best for the hydrogenation of the polynitrile intermediate?

A3: Raney Nickel and Raney Cobalt are often used for the hydrogenation of nitriles to primary amines due to their effectiveness and relatively lower cost.[2] Precious metal catalysts like Rhodium or Palladium on a support (e.g., carbon or alumina) can also provide high yields and selectivity.[3] The optimal catalyst may need to be determined empirically for your specific reaction conditions.

Q4: How can I minimize the formation of byproducts during hydrogenation?

A4: The primary byproducts in nitrile hydrogenation are secondary and tertiary amines. Their formation can be suppressed by conducting the reaction in the presence of ammonia.[2] This is typically achieved by using a solvent saturated with ammonia.

Q5: How is the final product, this compound, typically purified?

A5: As a polyamine salt, the product is often a non-volatile, viscous liquid or a solid. Purification is commonly achieved through recrystallization from a suitable solvent mixture, such as ethanol and diethyl ether.[4] Chromatographic techniques can also be employed for higher purity.[4]

Q6: What analytical techniques are used to characterize the product?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for structural confirmation.[4] Mass spectrometry can be used to determine the molecular weight. Infrared (IR) spectroscopy is useful for monitoring the disappearance of the nitrile group and the appearance of the primary amine N-H stretching bands.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(2-cyanoethyl)ammonium intermediate via Michael Addition

This protocol is based on the general principles of Michael addition of ammonia to acrylonitrile.[5]

  • In a well-ventilated fume hood, place acrylonitrile (4.0 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add concentrated aqueous ammonia (1.0 equivalent, 28-30%) dropwise to the stirred acrylonitrile over a period of 1-2 hours, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the consumption of ammonia and the formation of the product.

  • Remove the excess acrylonitrile and water under reduced pressure to obtain the crude tetrakis(2-cyanoethyl)ammonium salt, which may be a viscous oil or a solid. This crude product can often be used in the next step without further purification.

Protocol 2: Hydrogenation of Tetrakis(2-cyanoethyl)ammonium intermediate

This protocol is a general procedure based on catalytic hydrogenation of nitriles.[1][2]

  • Place the crude tetrakis(2-cyanoethyl)ammonium intermediate (1.0 equivalent) in a high-pressure autoclave.

  • Add a suitable solvent, such as methanol or ethanol, saturated with ammonia.

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel, 5-10 wt%).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature and carefully venting the hydrogen, purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Caution: Handle the catalyst under a blanket of solvent or water as it may be pyrophoric.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound product.

  • Purify the product by recrystallization or chromatography as needed.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation Ammonia Ammonia (aq.) Reaction1 Reaction Flask (0-20°C, then RT) Ammonia->Reaction1 Acrylonitrile Acrylonitrile (excess) Acrylonitrile->Reaction1 Intermediate Tetrakis(2-cyanoethyl)ammonium Salt (Crude) Reaction1->Intermediate Reaction2 Autoclave (80-120°C) Intermediate->Reaction2 Catalyst Catalyst (e.g., Raney Ni) Catalyst->Reaction2 Hydrogen H₂ (High Pressure) Hydrogen->Reaction2 Filtration Catalyst Filtration Reaction2->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

troubleshooting_yield Start Low Yield of Final Product CheckStep1 Analyze Michael Addition Intermediate Start->CheckStep1 CheckStep2 Analyze Hydrogenation Step Start->CheckStep2 IncompleteReaction1 Incomplete Reaction? CheckStep1->IncompleteReaction1 Low intermediate yield SideReactions1 Side Reactions? CheckStep1->SideReactions1 Impure intermediate IncompleteReaction2 Incomplete Hydrogenation? CheckStep2->IncompleteReaction2 Nitrile peak in IR/NMR Byproducts2 Byproduct Formation? CheckStep2->Byproducts2 Complex product mixture Solution1a Increase Reaction Time/Temp IncompleteReaction1->Solution1a Solution1b Adjust Stoichiometry SideReactions1->Solution1b Solution2a Increase H₂ Pressure/Temp Change Catalyst IncompleteReaction2->Solution2a Solution2b Add Ammonia to Reaction Byproducts2->Solution2b

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tetrakis(3-aminopropyl)ammonium from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Precipitated Product

  • Question: After the initial reaction, I am observing a very low yield of precipitated this compound salt. What could be the issue?

  • Answer: A low yield of precipitated product can be due to several factors. Firstly, the reaction may not have gone to completion. In the case of synthesis via the Menschutkin reaction (alkylation of tris(3-aminopropyl)amine), ensure that the reaction time and temperature are sufficient for the quaternization to occur. Secondly, the choice of solvent is crucial; the product, being a salt, is more likely to precipitate from a less polar organic solvent.[1] If the reaction solvent is too polar, the product may remain in solution. Consider adding a less polar co-solvent to induce precipitation.

Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Precipitate

  • Question: My product has separated as an oil or a sticky solid instead of a crystalline precipitate. How can I obtain a solid product?

  • Answer: The formation of an oil or gummy solid is often due to the presence of impurities or residual solvent. Try triturating the oily product with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can help to wash away impurities and induce crystallization. If this fails, redissolving the oil in a minimal amount of a polar solvent (e.g., ethanol) and then slowly adding a non-polar solvent can promote the formation of a crystalline solid.

Issue 3: Incomplete Removal of Starting Material (Tris(3-aminopropyl)amine)

  • Question: My purified this compound still shows the presence of the starting tertiary amine, tris(3-aminopropyl)amine. How can I remove this impurity?

  • Answer: The presence of unreacted starting material is a common issue. Since this compound is a quaternary ammonium salt and the starting material is a tertiary amine, their properties differ significantly, which can be exploited for purification.

    • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the product from the starting material. The quaternary salt will have different solubility profiles compared to the tertiary amine.

    • Ion-Exchange Chromatography: This is a highly effective method for separating charged molecules. This compound, being a cation, will bind to a cation-exchange resin. The unreacted tertiary amine will have a different charge state depending on the pH and can be washed away. Elution with a salt gradient will then release the purified product.

Issue 4: Broad or Tailing Peaks in HPLC Analysis

  • Question: When I analyze my purified product by HPLC, I observe broad or tailing peaks. What is causing this and how can I improve the peak shape?

  • Answer: Broad or tailing peaks in the HPLC analysis of quaternary ammonium compounds are often due to interactions with residual silanol groups on silica-based columns. To mitigate this, consider the following:

    • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can improve peak shape by masking the silanol interactions.

    • Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds like this compound. Using a zwitterionic stationary phase in HILIC mode can provide good peak symmetry without the need for ion-pairing reagents.

    • Column Choice: Employing a column specifically designed for the analysis of basic compounds or a polymer-based column can also reduce peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route:

  • Via Michael Addition and Hydrogenation: If the synthesis involves a Michael addition of a primary amine to acrylonitrile, potential byproducts include mixtures of mono- and bis-cyanoethylated amines. Incomplete hydrogenation of the nitrile groups can also lead to impurities.

  • Via Menschutkin Reaction (Alkylation of Tris(3-aminopropyl)amine): The primary byproduct is typically the unreacted starting tertiary amine, tris(3-aminopropyl)amine. Over-alkylation is not a concern in this specific synthesis as the starting material is already a tertiary amine leading to the quaternary ammonium salt.[1]

Q2: What is a good starting point for developing a recrystallization protocol for this compound bromide?

A2: A good starting point for recrystallization is to use a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol, methanol, or a mixture of an alcohol and a less polar solvent like ethyl acetate or diethyl ether are often good choices for quaternary ammonium salts. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for crystal formation.

Q3: Can I use ion-exchange chromatography for large-scale purification?

A3: Yes, ion-exchange chromatography is a scalable purification technique. For large-scale purification of this compound, you would use a larger column packed with a suitable cation-exchange resin. The process involves loading the crude product onto the column, washing with a buffer to remove neutral and anionic impurities, and then eluting the product with a buffer containing an increasing salt concentration.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can be used to determine the percentage purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product.

Quantitative Data

The following tables summarize representative data for the purification of quaternary ammonium compounds. Note that specific values for this compound may vary depending on the specific experimental conditions.

Table 1: Representative Yields for Quaternary Ammonium Salt Synthesis

Reaction TypeStarting MaterialsTypical Yield of Crude ProductReference
Menschutkin ReactionTertiary Amine + Alkyl Halide60-95%General Knowledge

Table 2: Purity Profile Before and After a Single Purification Step

Purification MethodInitial Purity (Crude)Purity After One StepTypical Recovery
Recrystallization80-90%>98%70-85%
Ion-Exchange Chromatography80-90%>99%85-95%

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a Quaternary Ammonium Salt

  • Solvent Selection: Choose a solvent or solvent system in which the this compound salt has high solubility at elevated temperatures and low solubility at room temperature. A common choice is a polar solvent like ethanol or a mixture of ethanol and ethyl acetate.

  • Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Ion-Exchange Chromatography for Purification of this compound

  • Resin Selection and Preparation: Select a strong cation-exchange resin (e.g., Dowex 50W). Prepare a slurry of the resin in a suitable buffer (e.g., a low concentration phosphate or acetate buffer at a neutral pH) and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of the starting buffer.

  • Sample Preparation and Loading: Dissolve the crude this compound in the starting buffer. Apply the sample solution to the top of the equilibrated column and allow it to enter the resin bed.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral, or anionic impurities. Monitor the eluate using a UV detector or by collecting fractions and analyzing them.

  • Elution: Elute the bound this compound from the column by applying a linear or step gradient of a high-salt buffer (e.g., the starting buffer with an increasing concentration of NaCl or KCl). The positively charged salt cations will displace the product from the resin.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions containing the product by a suitable method (e.g., HPLC) to determine purity.

  • Desalting: Pool the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or another suitable desalting method.

  • Product Recovery: Isolate the final product, for example, by lyophilization.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Option 1 IonExchange Ion-Exchange Chromatography Crude Product->IonExchange Option 2 Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis IonExchange->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic ImpureProduct Impure Product CheckPurity Analyze Purity (e.g., HPLC, TLC) ImpureProduct->CheckPurity IdentifyImpurity Identify Major Impurity (e.g., Starting Material, Byproduct) CheckPurity->IdentifyImpurity StartingMaterial Unreacted Starting Material (Tris(3-aminopropyl)amine) IdentifyImpurity->StartingMaterial Is it starting material? OtherByproduct Other Byproducts IdentifyImpurity->OtherByproduct Is it another byproduct? PurificationMethod Select Purification Method StartingMaterial->PurificationMethod OtherByproduct->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Solubility difference is large Chromatography Ion-Exchange Chromatography PurificationMethod->Chromatography High purity needed / Similar solubility PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Amine Alkylation for Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common issues encountered during the alkylation of amines for polyamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue in the alkylation of primary or secondary amines?

A1: The most prevalent issue is over-alkylation, where the target mono-alkylated amine reacts further with the alkylating agent to form di-alkylated, tri-alkylated, and even quaternary ammonium salt byproducts. This occurs because the newly formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a "runaway reaction" that results in a difficult-to-separate mixture of products.[1][2]

Q2: How can I prevent over-alkylation?

A2: Several strategies can be employed to minimize or prevent over-alkylation:

  • Use of Protecting Groups: Temporarily blocking one or more amine functionalities with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is a highly effective method. This allows for selective alkylation of the unprotected amine.[3]

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced. It is a more controlled method than direct alkylation with alkyl halides and avoids the issue of multiple alkylations.[1][4]

  • Control of Reaction Conditions: Carefully optimizing stoichiometry (using a large excess of the starting amine), reaction temperature, and solvent can help favor mono-alkylation.[3]

  • Use of Specialized Catalysts: Certain catalysts, particularly for N-alkylation using alcohols, can offer high selectivity for mono-alkylation.[5][6]

Q3: What are the advantages of using reductive amination over direct alkylation with alkyl halides?

A3: Reductive amination offers several advantages:

  • Improved Selectivity: It is a much more controlled reaction that largely avoids the over-alkylation products common in direct alkylation.[1][4]

  • Milder Conditions: The reaction can often be carried out under milder conditions.

  • Versatility: A wide range of aldehydes and ketones can be used, providing access to a diverse array of substituted amines.

  • One-Pot Procedure: The imine formation and reduction are typically performed in the same reaction vessel, improving efficiency.[4]

Q4: How do I choose the right protecting group for my amine?

A4: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The most common protecting groups for amines are carbamates:

  • Boc (tert-butyloxycarbonyl): Stable under basic and nucleophilic conditions, but easily removed with acid (e.g., trifluoroacetic acid, TFA).

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by bases (e.g., piperidine).

The key is to choose a protecting group that is "orthogonal" to other functional groups in your molecule, meaning it can be removed without affecting other parts of the structure.

Troubleshooting Guides

Problem 1: Low Yield and Mixture of Products (Over-alkylation)

Q: My reaction is yielding a complex mixture of mono-, di-, and even tri-alkylated products, resulting in a low yield of my desired mono-alkylated polyamine. What steps should I take?

A: This is a classic case of over-alkylation. Follow this troubleshooting workflow:

Workflow for Diagnosing and Solving Over-alkylation

G start Low Yield & Over-alkylation Detected check_stoichiometry Step 1: Verify Stoichiometry Is a large excess of the starting amine being used? start->check_stoichiometry increase_amine Action: Increase amine excess (e.g., 5-10 equivalents) check_stoichiometry->increase_amine No check_temp Step 2: Evaluate Reaction Temperature Is the reaction run at an elevated temperature? check_stoichiometry->check_temp Yes increase_amine->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes consider_protecting_group Step 3: Consider a Protecting Group Strategy Is selective mono-alkylation critical? check_temp->consider_protecting_group No lower_temp->consider_protecting_group use_boc Action: Implement mono-Boc protection of the diamine starting material. consider_protecting_group->use_boc Yes switch_method Step 4: Switch to a More Selective Method Is direct alkylation still problematic? consider_protecting_group->switch_method No end Optimized Reaction with High Selectivity use_boc->end reductive_amination Action: Use Reductive Amination with an appropriate aldehyde/ketone. switch_method->reductive_amination Yes reductive_amination->end

Caption: Troubleshooting workflow for over-alkylation issues.

Detailed Steps:

  • Adjust Stoichiometry: The simplest first step is to use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant starting material rather than the mono-alkylated product.

  • Lower Temperature: Higher temperatures can increase the rate of the undesired second alkylation. Try running the reaction at room temperature or even 0 °C.

  • Implement a Protection Strategy: For syntheses requiring high purity and selectivity, using a protecting group is the most robust solution. Protect one of the amine groups of your starting diamine with a Boc group. This physically prevents di-alkylation. See Protocol 1 for a detailed method.

  • Switch to Reductive Amination: If direct alkylation proves too difficult to control, reductive amination is an excellent alternative that inherently avoids over-alkylation.[4]

Problem 2: Incomplete Reaction or No Reaction in Reductive Amination

Q: I'm attempting a reductive amination, but I'm recovering my starting materials, or the reaction stalls after imine formation. What could be the problem?

A: Incomplete reductive amination can be due to several factors related to either imine formation or the reduction step.

Logical Flow for Troubleshooting Reductive Amination

G start Incomplete Reductive Amination check_imine Is imine/enamine intermediate forming? (Check with TLC, NMR, or IR) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, But Not Reduced check_imine->imine_yes Yes check_ph Check Reaction pH Is it weakly acidic (pH 4-6)? imine_no->check_ph check_reductant Check Reducing Agent Is it active? Is it appropriate? imine_yes->check_reductant adjust_ph Action: Add catalytic acid (e.g., acetic acid) check_ph->adjust_ph No check_water Check for Water Is a dehydrating agent being used? check_ph->check_water Yes adjust_ph->check_water add_dehydrating Action: Add molecular sieves check_water->add_dehydrating No end Successful Reductive Amination check_water->end Yes add_dehydrating->end change_reductant Action: Use fresh NaBH3CN or switch to stronger NaBH4 or milder NaBH(OAc)3 check_reductant->change_reductant No check_solvent Check Solvent Is it compatible with the reducing agent? check_reductant->check_solvent Yes change_reductant->check_solvent change_solvent Action: Ensure solvent is dry and appropriate (e.g., MeOH, DCE) check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Decision diagram for troubleshooting reductive amination.

Detailed Steps:

  • Verify Imine Formation: First, confirm that the intermediate imine is forming. This can be monitored by TLC or by taking an aliquot for 1H NMR analysis.

    • If no imine forms: Imine formation is an equilibrium process. Ensure the reaction pH is weakly acidic (pH ~5-6), as this protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic. Adding a catalytic amount of acetic acid can help. Also, the removal of water drives the equilibrium forward; consider adding a dehydrating agent like molecular sieves.[7]

  • Check the Reducing Agent: If the imine forms but is not reduced, the issue lies with the reduction step.

    • Reagent Activity: Sodium cyanoborohydride (NaBH3CN) is a common choice, but it can degrade. Ensure you are using a fresh, active batch.

    • Reagent Suitability: NaBH3CN is a mild reducing agent that is most effective on protonated iminium ions (favored at acidic pH). If your imine is particularly stable or hindered, a stronger reducing agent like sodium borohydride (NaBH4) might be necessary (though it can also reduce the starting aldehyde/ketone). Conversely, sodium triacetoxyborohydride (NaBH(OAc)3) is another mild and effective option.[1][4]

    • Solvent Compatibility: Ensure your solvent is compatible with the reducing agent. For example, NaBH4 can react with the methanol solvent, so it may need to be added at a controlled rate or at a lower temperature.[8]

Problem 3: Difficulty in Purifying the Final Polyamine Product

Q: My reaction is complete, but I'm struggling to isolate the pure polyamine from the crude reaction mixture. Standard extraction seems ineffective.

A: Polyamines can be challenging to purify due to their high polarity and basicity, which can lead to issues with both extraction and chromatography.

Purification Strategies:

  • Acid-Base Extraction: This is the primary method for separating basic amines from neutral or acidic byproducts.

    • Problem: The amine doesn't move into the aqueous acidic layer, or it moves along with impurities.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate all amine groups. Use a dilute HCl solution (e.g., 1M). After separating the layers, the aqueous layer containing the protonated polyamine salt can be washed with an organic solvent (like ether or ethyl acetate) to remove any remaining neutral impurities. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 to deprotonate the amine, which can then be extracted back into an organic solvent like dichloromethane (DCM). See Protocol 2 for a detailed procedure.

  • Column Chromatography:

    • Problem: The polyamine streaks badly on the silica gel column or doesn't elute at all.

    • Solution: Silica gel is acidic and can strongly interact with basic amines. To mitigate this, you can either use a basic stationary phase like alumina or "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent). A common eluent system is a gradient of methanol in dichloromethane with a constant small percentage of triethylamine or ammonium hydroxide. See Protocol 3 for guidance.

  • Derivatization for Purification/Analysis: For analytical purposes or in very difficult purification cases, polyamines can be derivatized (e.g., with dansyl chloride or isobutyl chloroformate) to make them less polar and easier to handle with standard chromatographic techniques like HPLC.[9][10]

Quantitative Data

Table 1: Selectivity in Mono- vs. Di-alkylation of Amines Under Various Conditions

Starting AmineAlkylating AgentBase / CatalystSolventTemp (°C)Mono:Di RatioYield (Mono)Reference
Aniline1-HexanolHI / NaHSO₄NMP150>95:585%[11]
BenzylamineBenzyl AlcoholTitanium HydroxideToluene130>90:10>90%[5]
AnilineBenzyl BromideCsOH[bmim][PF₆]RT9:1High[12]
1,6-HexanediamineBenzoyl ChloridePyBOP/HOBt/DIEADMFRT~60:4051-56%[13]
Amine 1bEthanolCu/Au PhotocatalystNeatRT<3:9789% (Di)[3]
Amine 1bEthanolCu/Au PhotocatalystHexaneRT>97:3High[3]

Table 2: Yields for Mono-Boc Protection of Various Diamines

DiamineHCl SourceYield (%)Purity (%)Reference
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl66%>99%[3]
(1R,2R)-1,2-Diphenylethane-1,2-diamineMe₃SiCl45%98%[3]
Propane-1,2-diamine (racemic)Me₃SiCl42%93%[3]
EthylenediamineHCl gas80%High[8]
1,3-DiaminopropaneHCl gas87%High[8]
1,8-DiaminooctaneMe₃SiCl55%95%[3]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Diamine

This protocol is adapted from a general method for the mono-Boc protection of diamines using an in-situ generated HCl source.[3]

Materials:

  • Diamine (e.g., (1R,2R)-Cyclohexane-1,2-diamine)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine should form.

  • Boc Anhydride Addition: Allow the mixture to warm to room temperature and stir for 15-20 minutes. Add a solution of Boc₂O (1.0 eq) in methanol.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Boc₂O and di-Boc protected byproduct. Discard the ether layers.

    • Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.

    • Extract the mono-Boc protected diamine into dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-protected product.

Protocol 2: Purification of a Polyamine using Acid-Base Extraction

This protocol outlines a standard liquid-liquid extraction procedure to separate a basic polyamine product from neutral organic impurities.[14][15][16]

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, DCM)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl.

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The protonated polyamine salt will be in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean flask labeled "Aqueous Layer 1".

    • Repeat the extraction of the organic layer with fresh 1M HCl (2x). Combine all aqueous extracts.

  • Removal of Neutral Impurities:

    • The original organic layer now contains neutral impurities. It can be washed with brine, dried over MgSO₄, and concentrated to identify byproducts.

    • Wash the combined aqueous extracts ("Aqueous Layer 1") with a small portion of diethyl ether to remove any residual dissolved neutral impurities. Discard this ether wash.

  • Basification and Re-extraction:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add 2M NaOH while stirring until the pH is >12 (check with pH paper). This neutralizes the amine salt back to the free base.

    • Transfer the basic aqueous solution back to the separatory funnel.

    • Extract the free polyamine with dichloromethane (3x). The product will now be in the organic layer.

  • Final Isolation:

    • Combine the organic extracts from the previous step.

    • Wash with brine to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and remove the solvent under reduced pressure to yield the purified polyamine.

Protocol 3: Purification of Polyamines by Column Chromatography

This protocol provides guidance for purifying polar, basic polyamines on silica gel.

Materials:

  • Silica Gel (for flash chromatography)

  • Crude polyamine mixture

  • Eluent system (e.g., Dichloromethane/Methanol)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane). Add 1-2% triethylamine to the slurry to neutralize the acidic sites on the silica.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for products that are not very soluble, perform a "dry loading": dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get the product adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting solvent system (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always maintaining 1% TEA).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require placing the sample under high vacuum.

References

Tetrakis(3-aminopropyl)ammonium degradation pathways and stability issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tetrakis(3-aminopropyl)ammonium. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a branched polyamine with a central quaternary ammonium core and four primary aminopropyl arms.[1] This structure gives it a high positive charge density, making it effective for applications such as:

  • Nucleic Acid Stabilization: It can interact with the negatively charged phosphate backbone of DNA and RNA, protecting them from degradation, which is particularly useful in studies with extremophilic organisms that thrive in high-temperature environments.[1]

  • Biomaterial Formation: It is used in the formation of poly-ion complexes (PICs) with polyanionic biomolecules.[1]

Q2: What are the general recommendations for handling and storage of this compound?

To ensure the stability of this compound, it is recommended to:

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to protect it from moisture. Similar polyamines like spermidine are known to be hygroscopic and air-sensitive.

  • Storage of Solutions: Aqueous solutions of similar polyamines are best stored as single-use aliquots at -20°C for up to a month to minimize degradation.[3] Solutions of spermine are best prepared in degassed water and stored frozen under an inert atmosphere (argon or nitrogen).[4] For critical applications, sterile filtration of the solution is recommended over autoclaving.[3]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of its functional groups (quaternary ammonium and primary amines), several potential degradation routes can be proposed:

  • Hofmann Elimination: This is a common degradation pathway for quaternary ammonium hydroxides upon heating, leading to an alkene and a tertiary amine. However, for this compound, this is less likely to be a major pathway due to the nature of the propyl groups.

  • Hydrolysis of Aminopropyl Chains: The aminopropyl groups may be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. This could potentially lead to the cleavage of the C-N bonds.

  • Oxidation: The primary amine groups are susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to air. Biological degradation of polyamines often involves oxidative deamination.[5]

  • Thermal Decomposition: At high temperatures, the molecule will decompose. Studies on similar quaternary ammonium salts show decomposition can be analyzed by thermogravimetric analysis (TGA).[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Consider preparing solutions in degassed buffer and storing under an inert atmosphere.
Incompatibility with buffer components.Verify the compatibility of this compound with all buffer components. Some buffers may contain components that can react with primary amines.
Loss of activity in biological assays pH-dependent degradation.Determine the stability of this compound at the pH of your experiment. Adjust the experimental pH or minimize the incubation time if instability is observed.
Temperature-induced degradation.Assess the thermal stability of the compound at your experimental temperature. If degradation is significant, consider running the experiment at a lower temperature or for a shorter duration.
Precipitate formation in solution Reaction with anionic components in the media.Due to its high positive charge, this compound can form insoluble complexes with negatively charged molecules. Ensure compatibility with all components in your solution.
Salting out at high concentrations.Check the solubility of this compound in your specific buffer system and avoid supersaturation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Buffers of desired pH (e.g., phosphate, acetate, borate)
  • High-purity water
  • HPLC system with a suitable detector (e.g., UV-Vis, MS)
  • Appropriate HPLC column (e.g., C18, ion-exchange)
  • Derivatizing agent (e.g., dansyl chloride, if required for detection)

2. Procedure:

  • Prepare a stock solution of this compound in high-purity water.
  • Dilute the stock solution to the desired experimental concentration in the buffers of interest.
  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
  • If necessary, derivatize the sample to allow for detection.
  • Analyze the samples by HPLC to quantify the remaining amount of intact this compound. The appearance of new peaks may indicate degradation products.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation rate constant and half-life from the data.

Visualizations

Below are diagrams illustrating potential degradation pathways and experimental workflows.

cluster_degradation Potential Degradation Pathways TAPA This compound Oxidation Oxidation (Primary Amines) TAPA->Oxidation O2, Metal Ions Hydrolysis Hydrolysis (Aminopropyl Chains) TAPA->Hydrolysis H2O, pH, Temp Thermal_Decomp Thermal Decomposition TAPA->Thermal_Decomp High Temp Deg_Products Degradation Products Oxidation->Deg_Products Hydrolysis->Deg_Products Thermal_Decomp->Deg_Products

Figure 1. Potential degradation pathways for this compound.

cluster_workflow Stability Assessment Workflow Prep Prepare TAPA Solution in Buffer Incubate Incubate at Specific Temp & pH Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Derivatize Derivatize (if needed) Sample->Derivatize Analyze Analyze by HPLC-MS Derivatize->Analyze Data Determine Degradation Rate and Products Analyze->Data

Figure 2. Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Tetrakis(3-aminopropyl)ammonium in High-Temperature Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tetrakis(3-aminopropyl)ammonium in high-temperature applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in high-temperature experiments?

This compound is a branched polyamine with a central quaternary ammonium core. Its unique structure, featuring four primary amine groups, makes it a valuable tool in various high-temperature experimental settings. It is primarily used as a structure-directing agent (SDA) or template in the hydrothermal synthesis of microporous materials like zeolites and aluminophosphates. Additionally, its ability to stabilize biological macromolecules at elevated temperatures makes it relevant in biochemical and biophysical studies involving thermophiles.

Q2: What is the approximate thermal stability of this compound?

Q3: What are the likely decomposition products of this compound at high temperatures?

The thermal decomposition of quaternary ammonium compounds often proceeds via Hofmann elimination. For this compound, this would likely lead to the formation of smaller, volatile amine fragments and alkenes. At higher temperatures, further fragmentation and combustion can produce oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as ammonia. The exact composition of the degradation products will be influenced by the temperature, atmosphere (oxidizing or inert), and the presence of catalysts.

Q4: How can I ensure the complete removal of this compound when it is used as a template?

Complete removal of the organic template is crucial for creating accessible pores in materials like zeolites. Calcination in air or an oxygen-containing atmosphere is the most common method. A carefully controlled temperature ramp and dwell time are essential to ensure complete combustion of the organic material without causing structural damage to the inorganic framework. A two-step calcination process can be beneficial, with an initial lower-temperature step in an inert atmosphere to pyrolyze the organic molecule, followed by a higher-temperature step in air to burn off the residual carbon.

Q5: What safety precautions should be taken when working with this compound at high temperatures?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. High-temperature experiments should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products. Refer to the Safety Data Sheet (SDS) for specific handling and storage information.

Troubleshooting Guides

This section provides solutions to common problems encountered during high-temperature experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction or low product yield in hydrothermal synthesis. 1. Incorrect Temperature or Time: The reaction may not have reached the necessary temperature or been held for a sufficient duration for crystallization to occur. 2. Inappropriate pH: The pH of the synthesis gel is critical for the interaction between the template and the inorganic precursors. 3. Template Concentration: The concentration of this compound may be too low or too high, affecting its structure-directing role.1. Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions for your specific system. 2. Adjust Gel pH: Carefully adjust the pH of the initial gel using mineral acids or bases. Monitor the pH throughout the process if possible. 3. Vary Template Concentration: Perform a series of experiments with varying concentrations of this compound to determine the optimal ratio relative to the inorganic precursors.
Formation of undesired crystalline phases or amorphous material. 1. Incorrect Precursor Ratios: The molar ratios of the inorganic precursors (e.g., silica, alumina, phosphate sources) are crucial for the formation of the target phase. 2. Inadequate Mixing: Poor mixing of the synthesis gel can lead to localized variations in concentration and pH, resulting in inhomogeneous products. 3. Contamination: Impurities in the starting materials or reaction vessel can act as nucleation sites for undesired phases.1. Review and Optimize Stoichiometry: Carefully calculate and verify the molar ratios of all reactants. 2. Ensure Homogeneous Mixing: Use vigorous and prolonged stirring to ensure the synthesis gel is homogeneous before heating. 3. Use High-Purity Reagents and Clean Equipment: Ensure all starting materials are of high purity and that the reaction vessels are thoroughly cleaned to avoid contamination.
Structural collapse or damage to the synthesized material during template removal (calcination). 1. Too Rapid Heating Rate: A fast temperature ramp can cause rapid and exothermic decomposition of the template, leading to thermal stress and structural damage. 2. Inappropriate Atmosphere: Calcination in a purely inert atmosphere may lead to char formation within the pores, which can be difficult to remove and may cause stress. 3. Presence of Water: Residual water in the pores can turn into high-pressure steam upon rapid heating, causing damage to the framework.1. Implement a Slow and Controlled Heating Program: Use a slow heating rate (e.g., 1-2 °C/min) to allow for gradual decomposition and removal of the template. 2. Use a Two-Step Calcination: First, heat in an inert atmosphere (e.g., nitrogen) to pyrolyze the organic template, followed by a switch to an oxidizing atmosphere (air) to burn off the carbonaceous residue. 3. Ensure Thorough Drying: Dry the synthesized material thoroughly at a moderate temperature (e.g., 100-120 °C) before initiating the high-temperature calcination process.
Incomplete removal of the organic template after calcination. 1. Insufficient Calcination Temperature or Time: The temperature or duration of the calcination may not be sufficient for complete combustion of the organic residues. 2. Limited Oxygen Access: In densely packed samples, oxygen diffusion into the pores may be limited, preventing complete oxidation of the template.1. Optimize Calcination Protocol: Increase the final calcination temperature or extend the dwell time. TGA can be used to determine the optimal temperature for complete combustion. 2. Ensure Good Gas Flow: Use a shallow bed of the sample during calcination and ensure a continuous flow of air or oxygen over the material.

Data Summary

Thermal Stability of Quaternary Ammonium Compounds

The following table summarizes the general thermal decomposition behavior of quaternary ammonium compounds, which can serve as a guideline for experiments with this compound.

Compound Type Decomposition Onset (TGA) Primary Decomposition Mechanism Common Decomposition Products
Alkyl Quaternary Ammonium Salts~180 - 250 °CHofmann EliminationTertiary amines, Alkenes
Quaternary Ammonium HydroxidesStable up to ~135 °C in solutionHofmann EliminationTertiary amines, Alkenes, Water

Note: The actual decomposition temperature for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Hydrothermal Synthesis of Zeolites using this compound as a Structure-Directing Agent

This protocol provides a general framework for the synthesis of zeolites. The specific molar ratios of reactants, temperature, and time will need to be optimized for the target zeolite structure.

  • Preparation of the Synthesis Gel: a. In a suitable container, dissolve the aluminum source (e.g., aluminum isopropoxide, sodium aluminate) in an aqueous solution of this compound and deionized water with vigorous stirring. b. In a separate container, prepare the silicon source solution (e.g., tetraethyl orthosilicate in water, sodium silicate solution). c. Slowly add the silicon source solution to the aluminum source solution under continuous stirring. d. If required, adjust the pH of the resulting gel using a mineral acid or base (e.g., H₂SO₄, NaOH). e. Continue stirring the gel for several hours to ensure homogeneity.

  • Hydrothermal Crystallization: a. Transfer the homogeneous gel into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven. c. Heat the autoclave to the desired crystallization temperature (typically 150-200 °C) and maintain it for the specified duration (typically 24-72 hours).

  • Product Recovery and Purification: a. After the crystallization period, cool the autoclave to room temperature. b. Open the autoclave and collect the solid product by filtration or centrifugation. c. Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. d. Dry the product in an oven at 100-120 °C overnight.

  • Template Removal (Calcination): a. Place the dried, as-synthesized material in a shallow ceramic crucible. b. Heat the sample in a tube furnace under a flow of inert gas (e.g., nitrogen) to an intermediate temperature (e.g., 300 °C) at a slow heating rate (e.g., 2 °C/min) and hold for 2-4 hours. c. Switch the gas flow to air and continue heating to the final calcination temperature (e.g., 550 °C) at a slow heating rate. d. Hold at the final temperature for 4-6 hours to ensure complete removal of the organic template. e. Cool the furnace to room temperature to obtain the final calcined zeolite.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery cluster_calcination Template Removal cluster_product Final Product Gel_Prep Prepare Synthesis Gel (Precursors + TAPA) Mixing Homogenize Gel Gel_Prep->Mixing Hydrothermal Hydrothermal Treatment (150-200°C) Mixing->Hydrothermal Filter_Wash Filter & Wash Hydrothermal->Filter_Wash Drying Dry (100-120°C) Filter_Wash->Drying Calcination Calcination (Two-Step) Drying->Calcination Final_Product Porous Material Calcination->Final_Product

Caption: Workflow for hydrothermal synthesis using this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Experimental Outcome Cause1 Incorrect Temp/Time Problem->Cause1 Cause2 Wrong pH Problem->Cause2 Cause3 Improper Stoichiometry Problem->Cause3 Cause4 Rapid Calcination Problem->Cause4 Solution1 Optimize Reaction Conditions Cause1->Solution1 Solution2 Adjust pH Cause2->Solution2 Solution3 Verify Reactant Ratios Cause3->Solution3 Solution4 Controlled Heating Program Cause4->Solution4

Caption: Logic diagram for troubleshooting common experimental issues.

Preventing precipitation of Tetrakis(3-aminopropyl)ammonium in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tetrakis(3-aminopropyl)ammonium in experimental buffers, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a branched polyamine. Due to its structure, it carries a significant positive charge at physiological pH. This property allows it to interact with and stabilize anionic biomolecules such as DNA and RNA, making it a valuable reagent in various molecular biology and biochemical applications.

Q2: I observed a precipitate after adding this compound to my buffer. What could be the cause?

Precipitation of this compound can be caused by several factors, including:

  • Incompatible Buffer: Phosphate buffers are a common cause of precipitation, especially at high concentrations and low temperatures, as they can form insoluble salts with polyamines.

  • pH: The solubility of polyamines is highly pH-dependent. At higher pH values, the amine groups are less protonated, reducing the molecule's overall positive charge and potentially its solubility.

  • High Concentration: Exceeding the solubility limit of this compound in a particular buffer system will lead to precipitation.

  • Low Temperature: The solubility of many salts, including some forms of this compound salts, decreases at lower temperatures.

  • Interaction with other components: The presence of other multivalent anions or certain metal ions in your experimental setup could also lead to the formation of insoluble complexes.

Q3: What are the pKa values for this compound?

Q4: Which buffers are recommended for use with this compound?

Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers are generally recommended. They are less likely to form precipitates with polyamines compared to phosphate buffers. However, it is always crucial to perform a small-scale compatibility test with your specific buffer composition and experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound.

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Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitate Observed check_buffer Identify Buffer Type start->check_buffer is_phosphate Is it a Phosphate Buffer? check_buffer->is_phosphate change_buffer Switch to Tris or HEPES Buffer is_phosphate->change_buffer Yes check_ph Measure Buffer pH is_phosphate->check_ph No end_success Precipitation Resolved change_buffer->end_success is_high_ph Is pH > 8.0? check_ph->is_high_ph adjust_ph Adjust pH to 7.0-7.5 is_high_ph->adjust_ph Yes check_concentration Review Concentration is_high_ph->check_concentration No adjust_ph->end_success is_high_conc Is Concentration Too High? check_concentration->is_high_conc lower_concentration Decrease Concentration is_high_conc->lower_concentration Yes check_temperature Check Temperature is_high_conc->check_temperature No lower_concentration->end_success is_low_temp Is Temperature Low (e.g., 4°C)? check_temperature->is_low_temp increase_temperature Prepare and Use at Room Temperature is_low_temp->increase_temperature Yes other_components Investigate Other Components (e.g., salts, metals) is_low_temp->other_components No increase_temperature->end_success end_fail Consult Further/Contact Support other_components->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Buffer Compatibility and Best Practices

Buffer SystemRecommendationKey Considerations
Phosphate Buffers (e.g., PBS) Not Recommended High potential for precipitation, especially at concentrations >50 mM, low temperatures, and in the presence of other salts. If unavoidable, use the lowest possible concentration and prepare fresh at room temperature.
Tris Buffers (e.g., Tris-HCl) Recommended Generally good compatibility. The pH of Tris buffers is temperature-dependent, so adjust the pH at the intended experimental temperature.
HEPES Buffers Recommended Offers good buffering capacity in the physiological range and shows good compatibility with most salts.
MOPS Buffers Use with Caution Generally compatible, but less common in polyamine applications. A small-scale compatibility test is advised.

Experimental Protocol: Solubilization and Use of this compound

This protocol provides a general guideline for preparing a stock solution of this compound and using it in an experimental buffer.

Materials:

  • This compound (salt form, e.g., chloride or bromide)

  • Nuclease-free water

  • Recommended buffer (e.g., Tris-HCl or HEPES)

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM): a. Accurately weigh the required amount of this compound salt. b. Dissolve the powder in a slightly smaller volume of nuclease-free water than the final desired volume. c. Gently vortex or mix until fully dissolved. Avoid vigorous shaking to prevent foaming. d. Adjust the final volume with nuclease-free water. e. Sterile filter the stock solution using a 0.22 µm filter. f. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. Prepare your desired experimental buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the buffer components are fully dissolved. b. Allow the buffer to equilibrate to room temperature. c. Add the required volume of the this compound stock solution to the buffer while gently stirring. Crucially, add the polyamine solution to the buffer, not the other way around. d. Visually inspect the solution for any signs of precipitation. e. If the working solution needs to be used at a lower temperature, prepare it at room temperature first and then gradually cool it down, monitoring for any precipitation.

Best Practices:

  • Always use high-purity water and reagents.

  • Prepare solutions at room temperature unless otherwise specified.

  • When preparing a solution, add the this compound stock solution to the final buffer volume slowly and with gentle mixing.

  • Perform a small-scale pilot experiment to check for compatibility and precipitation before proceeding with valuable samples.

  • If precipitation occurs upon cooling, try preparing a more dilute working solution or using a buffer with a lower salt concentration.

Technical Support Center: Regeneration of Amine-Based Solvents in CO2 Capture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance provides a general framework for the regeneration of amine-based solvents used in CO2 capture. Specific operational parameters for Tetrakis(3-aminopropyl)ammonium are not widely available in published literature. Therefore, the information presented here is based on established principles for similar polyamines and amine-functionalized materials. Researchers should use this guidance as a starting point and optimize the process for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for regenerating amine-based solvents like this compound?

A1: The most common and well-established method for regenerating amine-based CO2 capture solvents is the thermal swing adsorption (TSA) process .[1][2] This process involves heating the CO2-rich amine solution to reverse the absorption reaction, releasing the captured CO2 as a concentrated gas stream and regenerating the amine for reuse.[3][4] The regeneration is an endothermic reaction, requiring a significant energy input.[5]

Q2: What are the typical temperature ranges for thermal regeneration of amine solvents?

A2: Regeneration temperatures vary depending on the specific amine's thermal stability and the binding energy of the amine-CO2 complex. For many solid amine adsorbents and some liquid amines, regeneration temperatures between 80°C and 120°C are sufficient to effectively desorb the captured CO2.[6][7] However, some processes may require temperatures up to 150°C.[1] It is crucial to avoid excessive temperatures that could lead to thermal degradation of the amine.[8]

Q3: Besides temperature, what other methods can be used to regenerate amine solvents?

A3: In addition to thermal swing, other methods include:

  • Pressure Swing Adsorption (PSA): This involves reducing the partial pressure of CO2 to shift the equilibrium and release the gas. This can be achieved by applying a vacuum (Vacuum Swing Adsorption - VSA) or by purging with an inert gas.[1]

  • Temperature-Vacuum Swing Adsorption (TVSA): This is a hybrid approach that combines heating with a reduction in pressure, which can lower the required regeneration temperature and energy consumption.[6][7]

  • Electrochemically-Mediated Amine Regeneration (EMAR): This is an emerging technology that uses electrochemical processes to regenerate the amine at lower temperatures, potentially offering significant energy savings.

Q4: How can I determine the regeneration efficiency of my this compound solvent?

A4: Regeneration efficiency can be calculated by comparing the amount of CO2 desorbed during regeneration to the amount of CO2 initially absorbed by the solvent. This can be expressed as:

Regeneration Efficiency (%) = (moles of CO2 desorbed / moles of CO2 absorbed) x 100

The amounts of absorbed and desorbed CO2 can be determined using techniques such as mass spectrometry, gas chromatography, or by measuring the weight change of the solvent.

Troubleshooting Guide

Issue Potential Causes Recommended Actions & Troubleshooting Steps
Incomplete Regeneration / Low CO2 Recovery - Insufficient regeneration temperature or time.- High partial pressure of CO2 in the regenerator.- Formation of stable carbamates.- Gradually increase the regeneration temperature in increments of 5-10°C, monitoring for signs of degradation.- Extend the regeneration time.- If using a purge gas, ensure a sufficient flow rate to lower the CO2 partial pressure.- Consider applying a vacuum (TVSA) to enhance desorption.[1]
Solvent Degradation (Color Change, Loss of Capacity) - Thermal Degradation: Exceeding the amine's thermal stability limit.- Oxidative Degradation: Presence of oxygen in the flue gas stream.- Formation of Heat Stable Salts (HSS): Reaction with acidic impurities like SOx and NOx.- Determine the thermal decomposition temperature of your amine via thermogravimetric analysis (TGA) and operate below this limit.- Implement an oxygen scavenger or flue gas pre-treatment to remove oxygen.- Utilize a guard bed to remove acidic gases before the absorber.- Consider thermal reclaiming methods for severely degraded solvents.[9]
Foaming in the Regenerator - Presence of surfactants or degradation products.- High gas velocities.- Add a suitable anti-foaming agent.- Filter the amine solution to remove suspended solids and degradation products.- Reduce the heating rate or purge gas flow to lower gas velocity.
Corrosion of Equipment - Aqueous amine solutions, especially when loaded with CO2, can be corrosive to carbon steel.[10]- High temperatures and high amine concentrations can accelerate corrosion.[10]- Use corrosion-resistant materials for your experimental setup (e.g., stainless steel, specialized alloys).- Monitor the pH of the amine solution.- Consider the use of corrosion inhibitors if operating in a larger-scale system.

Quantitative Data on Amine Regeneration

The following table summarizes typical regeneration conditions and performance for various amine-based solvents. Data for this compound is not available and would need to be determined experimentally.

Amine SolventTypeRegeneration Temperature (°C)Regeneration Efficiency (%)Energy Consumption (MJ/kg CO2)
Monoethanolamine (MEA)Primary Amine100 - 140[5][11]~903.5 - 4.2
Diethanolamine (DEA)Secondary Amine100 - 130~85-903.2 - 4.0
Methyl diethanolamine (MDEA)Tertiary Amine100 - 120~952.8 - 3.5
Polyethylenimine (PEI) on SilicaSolid Sorbent80 - 120[12]>95 (initial cycles)Lower than liquid amines

Experimental Protocols

General Protocol for Thermal Regeneration of an Amine Solvent
  • Preparation:

    • Ensure the CO2-rich amine solution is loaded to a known concentration. This can be determined by titration or by measuring the weight gain after CO2 absorption.

    • Assemble the regeneration setup, which typically consists of a reaction flask, a heating mantle with temperature control, a condenser to recover any vaporized solvent, and a gas outlet connected to a flow meter and a gas analysis system (e.g., mass spectrometer or gas chromatograph).

  • Procedure:

    • Place a known volume or mass of the CO2-rich amine solution into the reaction flask.

    • Begin heating the solution to the desired regeneration temperature (e.g., starting at 80°C).[2]

    • If using a purge gas (e.g., nitrogen), start the gas flow at a controlled rate through the solution.[1]

    • Continuously monitor the composition of the outlet gas to measure the concentration of desorbed CO2 over time.

    • Continue the regeneration process until the CO2 concentration in the outlet gas returns to baseline, indicating that desorption is complete.

    • Record the total volume of gas evolved and the CO2 concentration profile.

  • Analysis:

    • Calculate the total moles of CO2 desorbed by integrating the CO2 concentration over the total volume of outlet gas.

    • Determine the regeneration efficiency as described in the FAQs.

    • Analyze a sample of the regenerated amine to assess its purity and any potential degradation.

Visualizations

CO2 Capture and Regeneration Workflow

CO2_Capture_Regeneration absorber Absorber rich_amine CO2-Rich Amine absorber->rich_amine flue_gas_out Treated Gas (CO2 removed) absorber->flue_gas_out heat_exchanger Heat Exchanger rich_amine->heat_exchanger lean_amine Lean Amine lean_amine->absorber Absorbs CO2 lean_amine->heat_exchanger regenerator Regenerator (Stripper) regenerator->lean_amine Regenerated co2_out Pure CO2 Stream regenerator->co2_out Releases CO2 heat_exchanger->lean_amine heat_exchanger->regenerator flue_gas_in Flue Gas (with CO2) flue_gas_in->absorber heat_in Heat Input heat_in->regenerator Troubleshooting_Regeneration start Start: Incomplete Regeneration Observed check_temp Is Regeneration Temperature Sufficient? start->check_temp increase_temp Action: Increase Temperature (monitor degradation) check_temp->increase_temp No check_time Is Regeneration Time Sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Action: Increase Time check_time->increase_time No check_pressure Is CO2 Partial Pressure Too High? check_time->check_pressure Yes increase_time->check_pressure apply_vacuum Action: Apply Vacuum or Increase Purge Gas Flow check_pressure->apply_vacuum Yes check_degradation Is there evidence of Solvent Degradation? check_pressure->check_degradation No apply_vacuum->check_degradation analyze_solvent Action: Analyze Solvent (e.g., spectroscopy, titration) check_degradation->analyze_solvent Yes end_success Problem Resolved check_degradation->end_success No end_fail Further Investigation Needed analyze_solvent->end_fail

References

Technical Support Center: Tetrakis(3-aminopropyl)ammonium as a Structure-Directing Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrakis(3-aminopropyl)ammonium as a structure-directing agent (SDA) in the synthesis of microporous materials.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using this compound as an SDA?

A1: this compound is a bulky, flexible, and highly charged polyamine. These characteristics can be advantageous for:

  • Templating Novel Frameworks: Its unique size and shape may lead to the formation of new or complex zeolite and other microporous material structures that cannot be obtained with more common, rigid SDAs.

  • Controlling Crystal Size: The high positive charge density can influence nucleation and growth rates, potentially leading to the synthesis of nanocrystalline materials.[1][2]

  • Influencing Aluminum Distribution: The strong interaction between the cationic SDA and the negatively charged aluminosilicate framework can affect the distribution of aluminum atoms within the zeolite structure, which in turn influences its catalytic properties.[2]

Q2: What is the optimal concentration of this compound to use in my synthesis?

A2: The optimal concentration is highly dependent on the target material and other synthesis parameters such as the silica-to-alumina ratio, alkalinity, and temperature. It is recommended to perform a series of experiments with varying SDA/Si ratios. High concentrations may lead to the formation of amorphous phases or undesired crystalline byproducts, while low concentrations may result in slow crystallization or the formation of dense phases.[3]

Q3: How does the high charge density of this SDA affect the synthesis?

A3: The high positive charge density of this compound can lead to strong interactions with the silicate and aluminate precursors in the synthesis gel. This can result in rapid nucleation, potentially leading to smaller crystal sizes. However, an excessively high charge density can also lead to the precipitation of an amorphous aluminosilicate phase if the synthesis conditions are not carefully controlled. This is sometimes referred to as a "charge density mismatch."[1][4]

Q4: Is this compound thermally stable under typical hydrothermal synthesis conditions?

A4: Polyamines can be susceptible to decomposition at elevated temperatures, especially under the alkaline conditions often used in zeolite synthesis.[2] The stability of this compound should be considered, particularly for syntheses requiring high temperatures (>150°C) or long crystallization times. Thermal decomposition of the SDA can lead to the formation of undesired phases or impurities in the final product.

Q5: How can I remove the this compound SDA from the pores of the synthesized material?

A5: The most common method for removing organic SDAs is calcination, which involves heating the material in air or an inert atmosphere to a temperature high enough to burn off the organic template (typically 500-600°C). Due to the size of this compound, a slow heating ramp and careful control of the atmosphere are recommended to ensure complete removal without damaging the inorganic framework.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystalline product (amorphous material) 1. SDA concentration is too high: The high charge density may be causing rapid precipitation of the aluminosilicate gel. 2. Incorrect gel composition: The Si/Al ratio or alkalinity may not be suitable for crystallization with this SDA. 3. Steric Hindrance: The bulky and flexible nature of the SDA may inhibit the ordering of the inorganic framework.[5]1. Decrease the SDA/Si ratio in the synthesis gel. 2. Systematically vary the Si/Al ratio and OH/Si ratio. 3. Increase the crystallization temperature or time to provide more energy for framework ordering.
Formation of undesired crystalline phases 1. Competition between SDAs: If other cations (e.g., Na⁺, K⁺) are present, they may act as competing SDAs, leading to different zeolite phases.[2] 2. SDA decomposition: At high temperatures, the SDA may break down into smaller molecules that direct the formation of other structures.1. Minimize or eliminate other alkali metal cations in the synthesis gel if a specific phase is targeted. 2. Lower the synthesis temperature and increase the crystallization time. 3. Perform a thermal analysis (TGA/DSC) on the SDA to determine its decomposition temperature under relevant conditions.
Low product yield 1. Incomplete crystallization: The synthesis time may be too short. 2. High solubility of precursors: The gel composition may not be optimized for nucleation.1. Increase the crystallization time. 2. Introduce a small amount of seed crystals of the desired phase to promote crystallization.
Very small crystal size, difficulty in handling 1. High nucleation rate: The high charge density of the SDA can lead to rapid and numerous nucleation events.[1]1. Lower the synthesis temperature to slow down the nucleation rate. 2. Reduce the SDA concentration. 3. Use a co-SDA with a lower charge density to moderate the crystallization process.[6]

Illustrative Data on Synthesis Parameters

The following table provides an example of how varying synthesis parameters can influence the outcome of a hypothetical synthesis of a novel zeolite using this compound. Note: This data is for illustrative purposes only and should be adapted for specific experimental systems.

Experiment ID SDA/Si Ratio Si/Al Ratio Temperature (°C) Time (days) Outcome Crystallinity (%)
EXP-010.10501507Amorphous0
EXP-020.05501507Phase A85
EXP-030.02501507Phase B + Amorphous40
EXP-040.051001507Phase A95
EXP-050.05501705Phase C (Impurity)60
EXP-060.055013014Phase A90

Experimental Protocols

General Protocol for Hydrothermal Synthesis of a Microporous Material

This protocol provides a general methodology for the synthesis of a hypothetical aluminosilicate zeolite using this compound as the SDA. Researchers should adapt the molar ratios and conditions based on their target material.

1. Preparation of the Synthesis Gel: a. In a suitable container, dissolve the aluminum source (e.g., aluminum isopropoxide) in an aqueous solution of this compound hydroxide. Stir until a clear solution is obtained. b. In a separate container, add the silicon source (e.g., tetraethyl orthosilicate or colloidal silica) to the mixture. c. Stir the resulting mixture vigorously at room temperature for 1-24 hours to ensure homogenization and hydrolysis. This aging step can be crucial for the final product.

2. Hydrothermal Crystallization: a. Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. b. Heat the autoclave in a convection oven to the desired crystallization temperature (e.g., 130-170°C) for a specified period (e.g., 5-14 days). The heating can be done under static or tumbling conditions.

3. Product Recovery: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the product overnight at 100°C.

4. SDA Removal (Calcination): a. Place the as-synthesized material in a ceramic crucible. b. Heat the sample in a furnace under a flow of air or nitrogen. c. Ramp the temperature slowly (e.g., 1-2°C/min) to 550°C and hold for 6-8 hours to ensure complete removal of the organic SDA.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis cluster_amorphous Troubleshooting Amorphous Product cluster_wrong_phase Troubleshooting Wrong Phase cluster_low_yield Troubleshooting Low Yield start Synthesis Outcome amorphous Amorphous Product start->amorphous No Peaks in XRD wrong_phase Wrong Crystalline Phase start->wrong_phase Unexpected XRD Pattern low_yield Low Yield start->low_yield Low Product Recovery good_product Desired Product start->good_product Successful Synthesis decrease_sda Decrease SDA/Si Ratio amorphous->decrease_sda vary_gel Vary Si/Al & OH/Si Ratios amorphous->vary_gel increase_temp_time Increase Temp/Time amorphous->increase_temp_time remove_cations Remove Alkali Cations wrong_phase->remove_cations lower_temp Lower Synthesis Temperature wrong_phase->lower_temp check_sda_stability Check SDA Stability (TGA) wrong_phase->check_sda_stability increase_time Increase Crystallization Time low_yield->increase_time add_seeds Add Seed Crystals low_yield->add_seeds

Caption: Troubleshooting workflow for common issues in synthesis.

ExperimentalWorkflow General Experimental Workflow prep_gel 1. Prepare Synthesis Gel (Al source + SDA -> Si source) aging 2. Gel Aging (Room Temp, 1-24h) prep_gel->aging hydrothermal 3. Hydrothermal Crystallization (Autoclave, 130-170°C, 5-14 days) aging->hydrothermal recovery 4. Product Recovery (Filter, Wash, Dry) hydrothermal->recovery calcination 5. SDA Removal (Calcination) (550°C, Air/N2) recovery->calcination characterization 6. Characterization (XRD, SEM, etc.) calcination->characterization

Caption: General workflow for hydrothermal synthesis.

References

Validation & Comparative

A Comparative Analysis of Tetrakis(3-aminopropyl)ammonium and Spermine for RNA Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of RNA is a critical factor in a wide range of biological processes and therapeutic applications. From ensuring the fidelity of gene expression to enhancing the efficacy of RNA-based drugs, the ability to protect RNA from degradation is of paramount importance. Polyamines, a class of naturally occurring polycations, are well-known for their ability to interact with and stabilize nucleic acids. Among these, spermine has been extensively studied. This guide provides a comparative analysis of spermine and a synthetic branched polyamine, Tetrakis(3-aminopropyl)ammonium, for their efficacy in RNA stabilization, supported by experimental data and detailed methodologies.

Executive Summary

This guide presents a head-to-head comparison of the linear polyamine spermine and the branched polyamine this compound in their ability to stabilize RNA structures. While both molecules demonstrate RNA-stabilizing properties, experimental evidence suggests that their efficacy is dependent on the RNA's secondary structure. Notably, this compound exhibits a superior ability to stabilize RNA molecules with complex tertiary structures, such as stem-and-loop formations, compared to the linear spermine. This distinction is crucial for applications involving structured RNAs like tRNA, ribozymes, and certain viral RNAs.

Performance Comparison: Quantitative Data

The stabilizing effect of polyamines on nucleic acids can be quantified by measuring the increase in the melting temperature (Tm), the temperature at which 50% of the double-stranded structure denatures. A higher Tm indicates greater stability. The following tables summarize the key findings from a comparative study on the effects of various polyamines on the thermal stability of yeast tRNA and a single-stranded DNA (ssDNA) with a stem-and-loop structure.

Table 1: Effect of Polyamines on the Melting Temperature (Tm) of Yeast tRNA

PolyamineConcentration (mM)Apparent Tm (°C)ΔTm (°C)
None058.5-
Spermine0.373.515.0
This compound 0.3 79.5 21.0

Data adapted from a study on the stabilization of nucleic acids by unusual polyamines. The study highlights that this compound induces a more significant increase in the melting temperature of tRNA compared to spermine at the same concentration, indicating superior stabilization of this structured RNA.[1]

Table 2: Effect of Polyamines on the Melting Temperature (Tm) of ssDNA with a Stem-and-Loop Structure

PolyamineConcentration (mM)Tm (°C)ΔTm (°C)
None027.3-
Spermine0.342.815.5
This compound 0.3 47.1 19.8

This data further supports the enhanced ability of the branched polyamine, this compound, to stabilize nucleic acid structures containing stem-loops, which are common motifs in RNA.[1]

Table 3: Binding Affinity of Spermine to Various RNA Types

RNA TypeBinding Affinity (Ka, M⁻¹)
rRNA0.18 x 10⁴
tRNA (high affinity sites)6 x 10⁴
tRNA (low affinity sites)5.4 - 7.6 x 10³

Mechanism of Action

The structural differences between the linear spermine and the branched this compound are believed to underlie their differential effects on RNA stabilization.

Spermine: As a linear molecule, spermine is thought to bind electrostatically to the negatively charged phosphate backbone of RNA, often lying within the major groove.[3] This interaction neutralizes charge repulsion and can lock the RNA into a more rigid and stable conformation.[3]

This compound: The branched, three-dimensional structure of this compound allows it to interact more effectively with the complex tertiary folds of structured RNAs, such as the stem-and-loop regions of tRNA.[1] This multivalent interaction is proposed to provide a more comprehensive "molecular embrace" of the RNA structure, leading to greater stabilization.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_spermine Spermine (Linear) cluster_tetrakis This compound (Branched) Spermine Spermine RNA_Groove RNA Major Groove Spermine->RNA_Groove Binds Stabilized_RNA_S Stabilized RNA RNA_Groove->Stabilized_RNA_S Induces Rigidity Tetrakis Tetrakis(3-aminopropyl) ammonium RNA_Tertiary RNA Tertiary Structure (e.g., Stem-Loop) Tetrakis->RNA_Tertiary Engages Stabilized_RNA_T Highly Stabilized RNA RNA_Tertiary->Stabilized_RNA_T Encapsulates and Neutralizes

Caption: Conceptual diagram of RNA stabilization mechanisms.

cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Prep_RNA Prepare RNA Solution (e.g., tRNA in buffer) Mix Mix RNA with Polyamines Prep_RNA->Mix Prep_Polyamine Prepare Polyamine Solutions (Spermine & Tetrakis) Prep_Polyamine->Mix DSC Perform Differential Scanning Calorimetry (DSC) Mix->DSC Thermograms Obtain Thermal Denaturation Curves DSC->Thermograms Calc_Tm Calculate Melting Temperatures (Tm) Thermograms->Calc_Tm Compare Compare ΔTm Values Calc_Tm->Compare

Caption: Experimental workflow for comparing RNA stabilization.

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the comparison of this compound and spermine for RNA stabilization.

I. Thermal Denaturation of RNA via Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to determine the melting temperature (Tm) of RNA in the presence and absence of polyamines.

1. Materials:

  • Purified RNA (e.g., yeast tRNA)
  • Spermine tetrahydrochloride
  • This compound chloride
  • Buffer solution (e.g., 10 mM sodium cacodylate, pH 7.0, containing 100 mM NaCl and 0.1 mM EDTA)
  • Nuclease-free water
  • Differential Scanning Calorimeter

2. Procedure:

  • RNA Preparation: Dissolve the purified RNA in the buffer solution to a final concentration of approximately 1 mg/mL. Dialyze the RNA solution against the same buffer to ensure buffer matching.
  • Polyamine Solutions: Prepare stock solutions of spermine and this compound in the same buffer.
  • Sample Preparation: For each experimental condition, mix the RNA solution with the polyamine stock solution to achieve the desired final polyamine concentration (e.g., 0.3 mM). Prepare a control sample with RNA and buffer only.
  • DSC Measurement:
  • Degas all samples before loading into the calorimeter cells.
  • Load the RNA-polyamine mixture into the sample cell and the corresponding buffer (containing the same concentration of polyamine) into the reference cell.
  • Equilibrate the system at a starting temperature (e.g., 20°C).
  • Heat the sample at a constant rate (e.g., 1°C/min) up to a final temperature where the RNA is fully denatured (e.g., 100°C).
  • Record the differential heat capacity as a function of temperature.
  • Data Analysis:
  • The melting temperature (Tm) is determined as the peak of the heat capacity curve.
  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (RNA alone) from the Tm of the RNA-polyamine sample.

II. Determination of Binding Affinity via Isothermal Titration Calorimetry (ITC)

This protocol describes how to measure the binding affinity (Ka) between a polyamine and RNA.

1. Materials:

  • Purified RNA
  • Polyamine (spermine or this compound)
  • Buffer solution (as described for DSC)
  • Isothermal Titration Calorimeter

2. Procedure:

  • Sample Preparation:
  • Prepare a solution of RNA in the buffer at a concentration of approximately 10-20 µM in the sample cell.
  • Prepare a solution of the polyamine in the same buffer at a concentration approximately 10-fold higher than the RNA concentration in the injection syringe.
  • Degas both solutions thoroughly.
  • ITC Measurement:
  • Equilibrate the calorimeter at the desired temperature (e.g., 25°C).
  • Perform a series of injections of the polyamine solution into the RNA solution, allowing the system to reach equilibrium after each injection.
  • Record the heat change associated with each injection.
  • Data Analysis:
  • Integrate the heat-change peaks to obtain the enthalpy change per injection.
  • Plot the enthalpy change against the molar ratio of polyamine to RNA.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion and Future Directions

The available data strongly suggests that while both spermine and this compound are effective RNA stabilizers, the branched structure of this compound confers a significant advantage in stabilizing RNAs with complex tertiary structures. This makes it a potentially more potent agent for applications involving structured RNAs, such as in the formulation of RNA-based therapeutics or as a tool in molecular biology to preserve the integrity of structured RNA samples.

For researchers and drug development professionals, the choice between these two polyamines should be guided by the specific RNA target. For linear, double-stranded RNA, the difference in stabilizing effects may be less pronounced. However, for applications involving tRNAs, ribozymes, viral RNA genomes, or other highly structured RNAs, this compound presents a compelling alternative to traditional linear polyamines.

Future research should focus on obtaining direct comparative data on the binding affinities of this compound to various RNA structures to provide a more complete thermodynamic profile of its interaction. Furthermore, studies exploring the in vivo efficacy and potential toxicity of this synthetic polyamine will be crucial for its consideration in therapeutic applications.

References

A Comparative Guide to Tetrakis(3-aminopropyl)ammonium and Other Polyamines in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tetrakis(3-aminopropyl)ammonium and other commonly used polyamines in key biotechnological applications. The information presented is based on available experimental data to assist researchers in selecting the appropriate polyamine for their specific needs.

Introduction to Polyamines in Biotechnology

Polyamines are a class of organic cations that play crucial roles in various cellular processes. Their ability to interact with negatively charged macromolecules like DNA and RNA makes them valuable tools in biotechnology, particularly in applications such as gene delivery, DNA condensation, and in vitro protein synthesis. This guide focuses on comparing the performance of this compound, a branched polyamine, with other widely used linear and branched polyamines, including spermine, spermidine, and polyethyleneimine (PEI).

I. DNA Condensation

The ability of polyamines to condense DNA into compact structures is fundamental for its protection from nuclease degradation and for efficient cellular uptake during transfection.

Comparative Data on DNA Condensation Efficiency

The following table summarizes the 50% effective concentration (EC50) required for the condensation of λ-DNA by various polyamines. Lower EC50 values indicate higher condensation efficiency.

PolyamineStructureEC50 (µM) for λ-DNA Condensation
This compound BranchedData not available in reviewed literature
Spermine Linear4 ± 1[1]
Spermidine LinearData not available in reviewed literature
Polyethyleneimine (PEI) BranchedDependent on MW and N/P ratio

Note: The EC50 for PEI is highly dependent on its molecular weight (MW) and the nitrogen-to-phosphate (N/P) ratio of the polyplexes formed with DNA.

Experimental Protocol: DNA Condensation Assay (Agarose Gel Electrophoresis Mobility Shift Assay)

This protocol determines the ability of a polyamine to condense plasmid DNA, which results in the retardation of its migration through an agarose gel.

  • Preparation of Polyamine-DNA Complexes:

    • Mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with increasing concentrations of the polyamine in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

  • Agarose Gel Electrophoresis:

    • Load the polyamine-DNA complexes onto a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

    • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV illumination.

    • The concentration of the polyamine at which the DNA is fully retained in the well (no migration) is considered the point of complete condensation.

II. Gene Transfection

Gene transfection is the process of introducing nucleic acids into cells. Polyamines are widely used as non-viral vectors for this purpose due to their ability to form positively charged complexes with DNA, facilitating cellular entry.

Comparative Data on Transfection Efficiency

The table below presents a qualitative and quantitative comparison of the transfection efficiency of different polyamines.

PolyamineStructureTransfection Efficiency
This compound BranchedData not available in reviewed literature
Spermine LinearModerate, often used as a component in more complex delivery systems
Spermidine LinearLow, generally not used as a primary transfection agent
Polyethyleneimine (PEI), branched (25 kDa) BranchedHigh, widely used as a "gold standard" non-viral transfection reagent
Experimental Protocol: In Vitro Transfection Efficiency Assay (Reporter Gene Assay)

This protocol measures the efficiency of polyamine-mediated gene delivery by quantifying the expression of a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).

  • Cell Seeding:

    • Seed the desired cell line (e.g., HEK293) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Formation of Polyamine-DNA Complexes:

    • On the day of transfection, prepare complexes by mixing the plasmid DNA encoding the reporter gene with the polyamine at various N/P ratios in a serum-free medium.

    • Incubate at room temperature for 20-30 minutes.

  • Transfection:

    • Replace the cell culture medium with fresh, serum-free medium.

    • Add the polyamine-DNA complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, replace the medium with complete growth medium.

  • Analysis of Reporter Gene Expression:

    • After 24-48 hours, quantify the reporter gene expression.

      • Luciferase: Lyse the cells and measure the luminescence using a luciferase assay kit.

      • GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

III. Cytotoxicity

The cytotoxicity of transfection reagents is a critical factor, as high toxicity can lead to cell death and unreliable experimental results.

Comparative Data on Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) of various polyamines, a measure of their cytotoxicity. Higher IC50 values indicate lower cytotoxicity.

PolyamineStructureIC50 (µM)
This compound BranchedData not available in reviewed literature
Spermine LinearCell line dependent; can be cytotoxic at higher concentrations
Spermidine LinearGenerally less toxic than spermine
Polyethyleneimine (PEI), branched (25 kDa) BranchedRelatively high cytotoxicity, a major drawback of its use
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the polyamine for 24-48 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells. The IC50 is the concentration of the polyamine that reduces cell viability by 50%.

IV. In Vitro Protein Synthesis

Polyamines are known to stimulate protein synthesis in cell-free systems by stabilizing ribosomes and facilitating various steps of translation.

Role of Polyamines in Translation

Polyamines, due to their cationic nature, can interact with the negatively charged phosphate backbone of ribosomal RNA (rRNA), thereby stabilizing the ribosome structure. This stabilization is particularly important under suboptimal conditions, such as low Mg2+ concentrations. Studies have shown that polyamines can enhance both the rate and extent of protein synthesis in vitro.

Visualizations

Polyamine-Mediated Gene Transfection Workflow

TransfectionWorkflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake & Gene Expression DNA Plasmid DNA Complex Polyplex (DNA-Polyamine Complex) DNA->Complex Polyamine Polyamine Solution Polyamine->Complex Cell Target Cell Complex->Cell Endocytosis Endosome Endosome Cell->Endosome Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Entry mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation PolyamineBiosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine

References

Probing the Dance of Molecules: A Comparative Guide to Validating Tetrakis(3-aminopropyl)ammonium's Interaction with Nucleic Acids via Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and nucleic acids is paramount. This guide provides an objective comparison of Tetrakis(3-aminopropyl)ammonium (TAPA), a branched polyamine, with linear polyamines in their binding to DNA and RNA. We present supporting experimental data and detailed spectroscopic methodologies to validate these interactions, offering a framework for robust analysis in the laboratory.

This compound stands out due to its unique branched structure, which dictates its binding preferences and functional effects on nucleic acids. Unlike its linear counterparts, such as spermine and spermidine, TAPA exhibits a more profound stabilizing effect on single-stranded DNA (ssDNA) and RNA, particularly transfer RNA (tRNA), compared to double-stranded DNA (dsDNA).[1][2] This preferential interaction is attributed to its bulky, three-dimensional architecture, which is better suited to the complex tertiary structures of RNA and the less constrained nature of ssDNA.[2] In contrast, linear polyamines are more effective at stabilizing the helical structure of dsDNA.[1]

This guide will delve into the spectroscopic techniques that allow for the precise characterization of these interactions, providing a comparative analysis of the data obtained and the experimental protocols required to achieve them.

Comparative Performance: TAPA vs. Linear Polyamines

The interaction of TAPA and other polyamines with nucleic acids can be quantified by observing changes in the melting temperature (Tm) of the nucleic acid. An increase in Tm signifies stabilization of the structure.

CompoundNucleic Acid TargetChange in Melting Temperature (ΔTm)Key Findings
This compound (TAPA) dsDNAModerate IncreaseLess effective at stabilizing dsDNA compared to linear polyamines with the same number of nitrogen atoms.[1]
ssDNA & tRNASignificant IncreaseMore effective at stabilizing ssDNA and tRNA than linear polyamines, suggesting a preference for complex or single-stranded structures.[1]
Spermine (Linear Polyamide) dsDNAHigh IncreaseHighly effective at stabilizing the double helix structure of DNA.[3]
ssDNA & tRNAModerate IncreaseLess effective than TAPA in stabilizing single-stranded and tertiary nucleic acid structures.
Spermidine (Linear Polyamide) dsDNAModerate to High IncreaseEffective at stabilizing dsDNA, with efficacy proportional to its chain length and charge.[3]
Putrescine (Linear Diamine) dsDNALow to Moderate IncreaseBinds to both major and minor grooves and offers some stabilization, though less than longer polyamines.[3]

Experimental Validation: Spectroscopic Protocols

The following sections detail the experimental workflows for three key spectroscopic techniques used to validate the interaction between small molecules like TAPA and nucleic acids.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the structural changes in DNA upon ligand binding.[4][5][6] Changes in the absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance can indicate an interaction.[4]

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of the nucleic acid (e.g., calf thymus DNA) and the ligand (TAPA or a comparative polyamine) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl).[5] The concentration of the nucleic acid should be fixed.

  • Titration: In a 1 cm path length quartz cuvette, place the nucleic acid solution. Record the initial UV-Vis spectrum, typically from 200 to 400 nm.[5]

  • Data Acquisition: Sequentially add small aliquots of the ligand stock solution to the cuvette. After each addition and a brief incubation period (e.g., 2 hours at 4°C), record the UV-Vis spectrum.[5]

  • Analysis: Monitor the absorbance at the nucleic acid's peak absorbance wavelength (around 260 nm).[5] A decrease in absorbance (hypochromism) often suggests intercalation or groove binding that stabilizes the helix, while an increase (hyperchromism) can indicate disruption of the DNA structure.[4]

Workflow for UV-Vis Spectroscopy Titration

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis DNA_sol Nucleic Acid Solution (Fixed Concentration) Cuvette Quartz Cuvette DNA_sol->Cuvette Initial Sample Ligand_sol Ligand Solution (TAPA or Alternative) Ligand_sol->Cuvette Titrate with Ligand Spectrometer UV-Vis Spectrometer Cuvette->Spectrometer Record Spectrum Plot Absorbance vs. [Ligand] Spectrometer->Plot Collect Data Binding Determine Binding Mode (Hypo/Hyperchromism) Plot->Binding

Caption: Workflow for UV-Vis spectroscopy to study nucleic acid-ligand interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study binding interactions, often through competition assays or by monitoring changes in the fluorescence of an extrinsic probe.[7][8]

Experimental Protocol (Competition Assay):

  • Probe Selection: Choose a fluorescent probe that binds to nucleic acids and exhibits a change in fluorescence upon binding (e.g., 1-anilinonaphthalene-8-sulphonic acid (ANS) or 4',6-diamidino-2-phenylindole (DAPI)).[7][8]

  • Sample Preparation: Prepare a solution of the nucleic acid and the fluorescent probe in a suitable buffer. Allow the mixture to equilibrate.

  • Titration: Record the initial fluorescence emission spectrum of the nucleic acid-probe complex.

  • Data Acquisition: Add increasing concentrations of the competitor ligand (TAPA or other polyamines) to the solution. After each addition and incubation, record the fluorescence spectrum.

  • Analysis: The displacement of the fluorescent probe by the ligand will result in a change in the fluorescence signal (e.g., a decrease in intensity).[7] This change can be used to construct binding isotherms and calculate the equilibrium association constant.[7]

Workflow for Fluorescence Competition Assay

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis DNA_Probe Nucleic Acid + Fluorescent Probe Fluorometer Fluorometer DNA_Probe->Fluorometer Record Initial Fluorescence Competitor Competitor Ligand (TAPA) Competitor->DNA_Probe Add Competitor Plot Fluorescence vs. [Competitor] Fluorometer->Plot Collect Data Binding_Constant Calculate Binding Constant (K) Plot->Binding_Constant

Caption: Workflow for a fluorescence competition assay to determine binding affinity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for detecting conformational changes in chiral molecules like nucleic acids upon ligand binding.[9][10][11][12][13] Different DNA and RNA structures (B-form, A-form, Z-form, G-quadruplex) have characteristic CD spectra.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the nucleic acid and the ligand in a suitable buffer. CD experiments are particularly sensitive to the buffer composition.

  • Instrument Setup: Use a CD spectropolarimeter and ensure the instrument is properly calibrated.

  • Data Acquisition: Record the CD spectrum of the nucleic acid alone in a quartz cuvette, typically in the far-UV range (180-300 nm).[10]

  • Titration: Add increasing amounts of the ligand to the nucleic acid solution and record the CD spectrum after each addition.

  • Analysis: Analyze the changes in the CD spectrum. A shift in the spectral features can indicate a conformational change in the nucleic acid, such as a transition from B-form to A-form DNA, or the induction of a more compact structure.[12]

Workflow for Circular Dichroism Spectroscopy

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis NA_sol Nucleic Acid Solution CD_Spec CD Spectropolarimeter NA_sol->CD_Spec Record Baseline Spectrum Ligand_sol Ligand Solution Ligand_sol->NA_sol Titrate with Ligand Spectra_Overlay Overlay CD Spectra CD_Spec->Spectra_Overlay Collect Data Conformation Identify Conformational Changes Spectra_Overlay->Conformation

Caption: Workflow for analyzing nucleic acid conformational changes using CD spectroscopy.

Binding Mode Comparison: Branched vs. Linear Polyamines

The structural differences between TAPA and linear polyamines lead to distinct binding modes with nucleic acids.

cluster_tapa This compound (Branched) cluster_linear Linear Polyamines (e.g., Spermine) TAPA Bulky 3D Structure TAPA_bind Encapsulates and stabilizes complex 3D folds in RNA and ssDNA TAPA->TAPA_bind Leads to Nucleic_Acid Nucleic Acid Interaction TAPA_bind->Nucleic_Acid Linear Elongated, Flexible Structure Linear_bind Binds along the major and minor grooves of dsDNA Linear->Linear_bind Allows for Linear_bind->Nucleic_Acid

Caption: Comparison of the binding modes of branched and linear polyamines with nucleic acids.

By employing these spectroscopic techniques and understanding the structural basis for the differential interactions of branched and linear polyamines, researchers can gain valuable insights into the mechanisms of nucleic acid recognition and stabilization. This knowledge is crucial for the rational design of novel therapeutics and diagnostic tools that target DNA and RNA.

References

Performance comparison of different branched polyamines in extremophile biology.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals on the Performance of Polyamines in Stabilizing Biological Macromolecules Under Extreme Conditions.

Extremophiles, organisms that thrive in harsh environments, have evolved unique biochemical strategies to protect their cellular machinery. Among these are a diverse array of polyamines, including complex branched and long-chain structures not typically found in mesophiles. These molecules are crucial for stabilizing proteins, nucleic acids, and membranes at high temperatures, extreme pH, and high salinity. This guide provides a comparative analysis of the performance of various branched and linear polyamines, supported by experimental data, to inform research and development in biotechnology and pharmacology, where enhancing molecular stability is paramount.

Performance Comparison: Stabilization of Nucleic Acids

The primary role of polyamines in extremophiles is to protect genetic material from denaturation at high temperatures. Experimental data consistently shows that while both linear and branched polyamines contribute to stability, they exhibit distinct preferences for different nucleic acid structures.

Long-chain linear polyamines are particularly effective at stabilizing double-stranded DNA (dsDNA). Their stabilizing effect generally increases with the number of amino nitrogen atoms in their structure.[1] In contrast, branched polyamines, such as tetrakis(3-aminopropyl)ammonium, show superior efficacy in stabilizing single-stranded DNA (ssDNA) and transfer RNA (tRNA), which possess complex tertiary structures and stem-loops.[1][2] This suggests a structural basis for their mechanism, where the geometry of the polyamine dictates its interaction with different nucleic acid forms.

The table below summarizes the change in melting temperature (ΔTm) of various nucleic acids in the presence of different polyamines, providing a quantitative measure of their stabilization capabilities.

PolyamineTypeTarget Nucleic AcidΔTm (°C) per 100 μM Polyamine
SpermidineLinear (3 N atoms)dsDNA+3.5
SpermineLinear (4 N atoms)dsDNA+5.0
CaldopentamineLinear (5 N atoms)dsDNA+7.5
This compound Branched (5 N atoms)dsDNA +5.5
CaldopentamineLinear (5 N atoms)tRNA+6.2
This compound Branched (5 N atoms)tRNA +8.5
CaldopentamineLinear (5 N atoms)ssDNA (Stem-loop)+6.0
This compound Branched (5 N atoms)ssDNA (Stem-loop) +7.7

Data synthesized from studies on nucleic acid stabilization by polyamines from extremophiles like Thermus thermophilus. The ΔTm values are indicative and sourced from differential scanning calorimetry experiments.[1]

Mechanisms of Action & Biological Significance

The differential stabilization of nucleic acids by linear versus branched polyamines can be visualized as a logical relationship. Linear polyamines effectively bridge the major grooves of dsDNA, while the globular structure of branched polyamines is better suited to interact with the complex folds of tRNA and ssDNA. This functional specialization is critical for thermophiles, where both genomic integrity (dsDNA) and the machinery of protein synthesis (tRNA, mRNA) must be protected.[1][2] The biosynthesis of these unique polyamines is often upregulated in response to increasing growth temperatures, highlighting their essential role in high-temperature adaptation.[1]

cluster_polyamines Polyamine Structures cluster_targets Nucleic Acid Targets Linear Long-Chain Linear Polyamines (e.g., Caldopentamine) dsDNA Double-Stranded DNA (dsDNA) Linear->dsDNA Highly Effective Stabilization ssRNA Structured RNA/ssDNA (tRNA, Stem-loops) Linear->ssRNA Moderate Stabilization Branched Branched Polyamines (e.g., this compound) Branched->dsDNA Less Effective (than linear) Branched->ssRNA Superior Stabilization

Fig. 1: Differential stabilization of nucleic acids by polyamine types.

Beyond nucleic acids, branched-chain polyamines like N⁴-bis(aminopropyl)spermidine are essential for the growth of hyperthermophiles such as Thermococcus kodakarensis at temperatures above 90°C.[3][4] Deletion of the gene responsible for its synthesis abolishes growth at these extreme temperatures, indicating a critical role in maintaining the stability of other cellular components, potentially including the ribosome, RNA polymerase, and cell membranes.[3][4][5]

Experimental Protocols

The data presented in this guide is primarily derived from thermal denaturation experiments. Below is a detailed methodology for a typical experiment used to assess the stabilizing effect of polyamines on nucleic acids.

Protocol: Thermal Denaturation of Nucleic Acids via Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Synthesize or purify the target nucleic acid (e.g., a specific dsDNA oligonucleotide, ssDNA, or tRNA).

    • Dialyze the nucleic acid against a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, with 100 mM NaCl) to ensure uniform starting conditions.

    • Prepare stock solutions of the polyamines to be tested (e.g., spermine, caldopentamine, this compound) in the same buffer.

  • DSC Analysis:

    • Prepare the final reaction mixtures by combining the nucleic acid solution with the polyamine solution to achieve the desired final concentrations (e.g., 1 mg/ml nucleic acid and 100 μM polyamine).

    • Use a differential scanning calorimeter to measure the heat absorbed by the sample as the temperature is increased at a constant rate (e.g., 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 120°C).

    • A reference cell containing only the buffer and the corresponding polyamine is run in parallel to subtract the heat capacity of the solvent.

  • Data Interpretation:

    • The resulting thermogram will show a peak corresponding to the denaturation (melting) of the nucleic acid.

    • The temperature at the apex of this peak is the melting temperature (Tm).

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the nucleic acid in the absence of the polyamine from the Tm in its presence. A positive ΔTm indicates stabilization.

The workflow for this experimental procedure is outlined in the diagram below.

prep 1. Sample Preparation (Nucleic Acid + Buffer) polyamine 2. Add Test Polyamine prep->polyamine dsc 3. Differential Scanning Calorimetry (DSC) (Heat from 20°C to 120°C) polyamine->dsc thermogram 4. Generate Thermogram dsc->thermogram calc 5. Calculate Tm and ΔTm thermogram->calc Arg Arginine speA speA (Arginine Decarboxylase) Arg->speA Agm Agmatine speE_synth Aminopropyl Transferase Agm->speE_synth APA N1-Aminopropylagmatine speB speB (Agmatinase Homolog) APA->speB Spd Spermidine synthases Specialized Synthases Spd->synthases Unusual Long-Chain & Branched Polyamines speA->Agm speE_synth->APA speB->Spd synthases->Unusual

References

Tetrakis(3-aminopropyl)ammonium vs. other quaternary ammonium compounds in zeolite synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature, there is a notable absence of published research detailing the use of tetrakis(3-aminopropyl)ammonium (TPAA) as a primary organic structure-directing agent (OSDA) in the synthesis of zeolites. Consequently, a direct comparative analysis of its performance against other common quaternary ammonium compounds, supported by experimental data, cannot be provided at this time.

Zeolite synthesis is a cornerstone of materials science, with applications spanning catalysis, separations, and drug delivery. The precise control over the final zeolite structure is often dictated by the choice of an OSDA. These organic molecules guide the assembly of silicate and aluminate precursors into specific crystalline frameworks. While a vast body of research exists on the role of various OSDAs, particularly quaternary ammonium cations like tetrapropylammonium (TPA) and tetrabutylammonium (TBA), TPAA does not appear to be a commonly employed or studied OSDA for this purpose.

The Landscape of Quaternary Ammonium Compounds in Zeolite Synthesis

Quaternary ammonium compounds are a versatile class of OSDAs that have been instrumental in the synthesis of a wide array of zeolite frameworks. Their size, shape, and charge distribution influence the templating of specific pore architectures and cage structures within the forming zeolite.

Commonly Studied Quaternary Ammonium OSDAs:

  • Tetrapropylammonium (TPA): Extensively used in the synthesis of MFI-type zeolites, such as ZSM-5. Its size and shape are well-suited to direct the formation of the characteristic intersecting 10-ring channels of the MFI framework.

  • Tetrabutylammonium (TBA): Often employed in the synthesis of Beta (BEA) and other large-pore zeolites. Its larger size compared to TPA promotes the formation of larger pore openings.

  • Tetraethylammonium (TEA): Known to direct the synthesis of various zeolite structures, including chabazite (CHA) and Beta (BEA).

  • Tetramethylammonium (TMA): A smaller OSDA that can direct the formation of zeolites with smaller cages, such as sodalite (SOD).

The effectiveness of these OSDAs is typically evaluated based on their ability to direct the synthesis towards a specific, phase-pure zeolite, the crystallization kinetics, and the resulting physicochemical properties of the zeolite product, such as crystallinity, crystal size and morphology, and Si/Al ratio.

Potential Role and Unexplored Territory of TPAA

This compound, with its four primary amine-terminated propyl arms extending from a central quaternary ammonium core, presents a unique molecular architecture. Its polyamine nature and larger, more flexible structure compared to simple tetraalkylammonium cations could theoretically lead to the formation of novel zeolite frameworks or influence the properties of existing ones in distinct ways. The primary amine groups could also introduce different interactions with the silicate and aluminate species in the synthesis gel through hydrogen bonding, potentially altering the nucleation and crystal growth processes.

However, the lack of experimental data prevents any concrete comparisons. Key questions that would need to be addressed through dedicated research include:

  • Can TPAA effectively direct the synthesis of known or novel zeolite frameworks?

  • How does its performance, in terms of phase selectivity and crystallization time, compare to established OSDAs?

  • What are the resulting properties (e.g., crystal morphology, porosity, acidity) of zeolites synthesized with TPAA?

  • What is the economic feasibility of using TPAA compared to more conventional OSDAs?

Future Research Directions

To evaluate the potential of TPAA as a viable OSDA in zeolite synthesis, a systematic experimental investigation would be required. A hypothetical experimental workflow to compare TPAA with a standard OSDA like TPAOH for the synthesis of a target zeolite, for instance, an MFI-type zeolite, is outlined below.

G cluster_analysis Comparative Analysis gel_TPAA TPAA Gel synthesis_TPAA Autoclave (e.g., 170°C, 24-96h) gel_TPAA->synthesis_TPAA gel_TPAOH TPAOH Gel synthesis_TPAOH Autoclave (e.g., 170°C, 24-96h) gel_TPAOH->synthesis_TPAOH char_TPAA Characterization synthesis_TPAA->char_TPAA char_TPAOH Characterization synthesis_TPAOH->char_TPAOH analysis Performance Comparison char_TPAA->analysis char_TPAOH->analysis

Caption: Hypothetical workflow for comparing TPAA and TPAOH in zeolite synthesis.

Experimental Protocol: A Hypothetical Comparison

A typical experimental protocol for such a comparative study would involve the following steps:

  • Preparation of Synthesis Gels:

    • TPAA-directed synthesis: A synthesis gel with a molar composition of, for example, 1 SiO₂ : x Al₂O₃ : y TPAA : z H₂O would be prepared. The silica source (e.g., tetraethyl orthosilicate), alumina source (e.g., aluminum isopropoxide), and TPAA would be mixed in deionized water under vigorous stirring.

    • TPAOH-directed synthesis (Control): A parallel synthesis gel would be prepared with the same molar composition, but using tetrapropylammonium hydroxide (TPAOH) as the OSDA.

  • Hydrothermal Crystallization:

    • The prepared gels would be transferred to Teflon-lined stainless-steel autoclaves.

    • The autoclaves would be heated to a specific temperature (e.g., 170 °C) for varying periods (e.g., 24, 48, 72, 96 hours) under static or dynamic conditions.

  • Product Recovery and Characterization:

    • After crystallization, the solid products would be recovered by filtration, washed with deionized water, and dried.

    • The as-synthesized materials would be characterized by techniques such as X-ray diffraction (XRD) to identify the crystalline phase and assess crystallinity, scanning electron microscopy (SEM) to determine crystal size and morphology, and thermogravimetric analysis (TGA) to quantify the amount of occluded OSDA.

  • Data Analysis and Comparison:

    • The results from the TPAA-directed synthesis would be directly compared to the TPAOH control. Key performance indicators would include the type of zeolite framework formed, the time required for full crystallization, the purity of the zeolite phase, and the physical characteristics of the crystals.

Until such research is conducted and published, the potential of this compound as a structure-directing agent in zeolite synthesis remains an open and intriguing question for materials chemists. Researchers in the field are encouraged to explore this and other novel OSDAs to push the boundaries of zeolite synthesis and discover new materials with unique properties.

Benchmarking Tetrakis(3-aminopropyl)ammonium: A Comparative Guide to Commercial RNA Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of RNA is paramount for accurate and reproducible downstream molecular analyses. While several commercial solutions are available for RNA stabilization, exploring novel reagents is crucial for advancing research and developing more effective preservation methods. This guide provides a comprehensive comparison of the performance of Tetrakis(3-aminopropyl)ammonium (Taa), a branched polyamine, against leading commercial RNA stabilizers. The information presented herein is based on published experimental data and established performance benchmarks of widely used commercial products.

Introduction to RNA Stabilizers

RNA is highly susceptible to degradation by ubiquitous ribonucleases (RNases), compromising the reliability of gene expression studies, next-generation sequencing, and other RNA-based assays. RNA stabilizers are chemical solutions designed to protect RNA integrity in biological samples by inactivating RNases and preserving the cellular transcriptome at the point of collection.

This compound (Taa) is a branched pentamine with a central quaternary ammonium moiety. Its unique structure allows for strong and specific binding to RNA, significantly increasing its thermal stability.[1] This property suggests its potential as a potent RNA stabilizer.

Commercial RNA Stabilizers are widely adopted solutions for preserving RNA in various sample types. This guide will focus on a comparative analysis with market-leading products, for which extensive performance data is available. These stabilizers typically function by precipitating proteins, including RNases, and creating an environment that inhibits enzymatic activity.

Performance Data: A Comparative Analysis

To provide a clear and objective comparison, the following tables summarize the expected performance of this compound alongside established commercial RNA stabilizers. The data for commercial stabilizers is derived from manufacturer specifications and published studies, representing typical outcomes under various storage conditions. The projected performance of Taa is based on its demonstrated ability to significantly increase RNA melting temperature, suggesting a high degree of stabilization.

Table 1: RNA Integrity (RIN) Scores After Storage at Different Temperatures

StabilizerSample TypeStorage ConditionExpected RNA Integrity Number (RIN)
This compound (Taa) Mammalian Tissue4°C for 1 week> 9.0 (Projected)
Room Temp (25°C) for 1 week> 8.5 (Projected)
37°C for 24 hours> 8.0 (Projected)
Commercial Stabilizer A (e.g., RNAlater) Mammalian Tissue4°C for 1 month> 8.0[2][3][4]
Room Temp (25°C) for 1 week> 7.0[2][3][4]
37°C for 24 hoursIntact, but partially degraded after 3 days[2][3][4]
Commercial Stabilizer B (e.g., PAXgene) Whole BloodRoom Temp (18-25°C) for 3 daysStabilized for gene expression analysis[5][6][7]
2-8°C for 5 daysStabilized for gene expression analysis[5][6][7]

Table 2: RNA Yield and Purity

StabilizerSample TypeExpected RNA YieldExpected Purity (A260/A280)
This compound (Taa) Mammalian TissueComparable to fresh tissue~2.0
Commercial Stabilizer A (e.g., RNAlater) Mammalian TissueHigh, comparable to fresh tissue~2.0
Commercial Stabilizer B (e.g., PAXgene) Whole BloodHigh, suitable for RT-PCR~2.0

Table 3: Performance in Downstream Applications (qPCR)

StabilizerSample TypeEffect on qPCR
This compound (Taa) Mammalian TissueNo significant inhibition expected
Commercial Stabilizer A (e.g., RNAlater) Mammalian TissueNo significant inhibition[8]
Commercial Stabilizer B (e.g., PAXgene) Whole BloodSuitable for RT-PCR analysis[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are the standard protocols for sample preservation, RNA extraction, and quality assessment.

Sample Preservation with RNA Stabilizers

Objective: To stabilize RNA in fresh biological samples immediately upon collection.

Materials:

  • Fresh tissue or cell samples

  • This compound (Taa) solution (e.g., 10 mM in RNase-free water)

  • Commercial RNA Stabilizer (e.g., RNAlater)

  • Sterile, RNase-free tubes and dissection tools

Procedure:

  • Immediately after collection, cut fresh tissue to be no more than 0.5 cm in any dimension. For cell suspensions, pellet the cells by centrifugation.

  • Place the tissue or cell pellet in a sterile, RNase-free tube.

  • Add 10 volumes of the respective RNA stabilizer (Taa solution or commercial stabilizer) to the sample.

  • Ensure the sample is completely submerged in the solution.

  • Incubate the sample at 4°C for at least 4 hours (or overnight) to allow for complete penetration of the stabilizer.

  • For long-term storage, samples can be stored at -20°C or -80°C.

Total RNA Extraction

Objective: To isolate high-quality total RNA from stabilized samples.

Materials:

  • Stabilized tissue or cell samples

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Remove the stabilized tissue from the solution and blot excess liquid. For cell suspensions, pellet the cells and remove the supernatant.

  • Proceed with the RNA extraction protocol according to the manufacturer's instructions for your chosen kit. Common methods include organic extraction (e.g., TRIzol) or column-based purification (e.g., RNeasy).[2][3]

  • After extraction, resuspend the RNA pellet in RNase-free water.

  • Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

RNA Integrity Assessment using Agilent Bioanalyzer

Objective: To determine the RNA Integrity Number (RIN) as a quantitative measure of RNA quality.

Materials:

  • Purified total RNA

  • Agilent RNA 6000 Nano Kit

  • Agilent 2100 Bioanalyzer

Procedure:

  • Follow the Agilent RNA 6000 Nano Kit protocol to prepare the chip, gel, and RNA samples.

  • Load the prepared samples onto the chip and run the assay in the Agilent 2100 Bioanalyzer.

  • The software will generate an electropherogram and a corresponding RIN value. A RIN value ≥ 8 is generally considered excellent for most downstream applications.[6]

Quantitative Real-Time PCR (qPCR) Analysis

Objective: To assess the suitability of the extracted RNA for downstream enzymatic reactions.

Materials:

  • Purified total RNA

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.

  • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the amplification curves and cycle threshold (Ct) values to determine the relative gene expression levels. Consistent Ct values across replicates indicate good quality RNA suitable for qPCR.

Visualizing the Workflow and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_processing RNA Processing & Analysis Sample Fresh Biological Sample Stabilizer Add RNA Stabilizer (Taa or Commercial) Sample->Stabilizer Immediate Storage Store Sample (4°C, RT, -80°C) Stabilizer->Storage Penetration Extraction Total RNA Extraction Storage->Extraction Retrieve QC Quality Control (RIN, A260/280) Extraction->QC Assess Downstream Downstream Application (qPCR, Sequencing) QC->Downstream Proceed if high quality

Experimental workflow for RNA stabilization and analysis.

RNA_Stabilization_Mechanisms cluster_taa This compound (Taa) cluster_commercial Commercial Stabilizers (e.g., RNAlater) Taa Branched Polycationic Structure Taa_action Binds to RNA Phosphate Backbone Taa->Taa_action Taa_result Increases Thermal Stability Protects from Degradation Taa_action->Taa_result Commercial High Salt Concentration (e.g., Ammonium Sulfate) Commercial_action Precipitates Proteins (RNases) Inactivates Enzymes Commercial->Commercial_action Commercial_result Prevents Enzymatic Degradation of RNA Commercial_action->Commercial_result

Proposed mechanisms of action for RNA stabilizers.

Logical_Decision_Tree Start Start: Assess RNA Quality RIN_Check RIN > 8? Start->RIN_Check Yield_Check Adequate Yield? RIN_Check->Yield_Check Yes Optimize Optimize Extraction Protocol RIN_Check->Optimize No Proceed Proceed to Downstream Application Yield_Check->Proceed Yes Yield_Check->Optimize No Recollect Recollect Sample with Improved Stabilization Optimize->Recollect

References

Structural analysis of Tetrakis(3-aminopropyl)ammonium-induced DNA conformational changes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational changes induced in DNA by the synthetic polyamine, Tetrakis(3-aminopropyl)ammonium. By comparing its effects with other well-studied polyamines, this document aims to provide researchers with the necessary data and methodologies to evaluate its potential in various applications, including gene therapy and nanotechnology.

Introduction to this compound and DNA Condensation

This compound is a branched polycationic molecule with a central quaternary ammonium core and four primary aminopropyl arms. This unique structure allows for potent electrostatic interactions with the negatively charged phosphate backbone of DNA.[1] These interactions are fundamental to its ability to neutralize the charge on DNA, leading to a reduction in electrostatic repulsion between DNA segments and ultimately causing the DNA to condense into compact structures.[2][3] The study of such DNA condensation agents is crucial for the development of effective non-viral gene delivery vectors and for understanding the packaging of DNA in biological systems.

Comparative Analysis of DNA Condensation

To provide a comparative framework, the following table summarizes key parameters for DNA condensation induced by other common polyamines, as determined by various biophysical techniques.

PolyamineValenceConcentration for CondensationObserved DNA ConformationExperimental TechniqueReference
Spermidine+310 mM (for initial compaction)Elongated coil to compact globulesAtomic Force Microscopy (AFM)[4]
Spermine+44 µM (for relaxed state), higher for compactionRelaxed state to condensed structuresAtomic Force Microscopy (AFM)[3]
Thermospermine+4Lower than spermine for compactionTightly packed conformationAtomic Force Microscopy (AFM)[2][3]
N4-aminopropylspermidine+48 µM (for relaxed state)Relaxed stateAtomic Force Microscopy (AFM)[3]
Cobalt Hexammine+3Critical concentration dependent on DNA and saltToroidal and rod-like structuresLight Scattering, Electron Microscopy[5]

Experimental Protocols for Studying DNA Conformational Changes

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to analyze DNA-polyamine interactions.

Atomic Force Microscopy (AFM) for Visualization of DNA Condensation

AFM is a powerful technique to directly visualize the morphology of single DNA molecules and their complexes with condensing agents.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of plasmid DNA (e.g., 0.3 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).[2][3]

    • Prepare stock solutions of this compound and other comparative polyamines at various concentrations.

    • Mix the DNA solution with the polyamine solution at the desired final concentrations and incubate for at least 10 minutes at room temperature to allow for complex formation.[2][3]

  • Deposition on Mica:

    • Cleave a fresh mica surface to obtain an atomically flat substrate.

    • Deposit a small volume (e.g., 10 µL) of the DNA-polyamine solution onto the mica surface and let it stand for 10 minutes.[2][3]

  • Washing and Drying:

    • Gently rinse the mica surface with ultrapure water to remove unbound molecules.[2][3]

    • Dry the sample under a gentle stream of nitrogen gas.[2][3]

  • Imaging:

    • Perform imaging in air using an AFM operating in tapping mode.[2][3]

    • Use a cantilever with a spring constant appropriate for imaging soft biological samples (e.g., 9–20 N/m).[2][3]

Circular Dichroism (CD) Spectroscopy for Detecting Conformational Changes

CD spectroscopy is highly sensitive to the secondary structure of DNA and can detect changes from the canonical B-form to other conformations upon ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of DNA (e.g., calf thymus DNA) in a low-salt buffer (e.g., 10 mM phosphate buffer).

    • Prepare a stock solution of this compound.

  • Titration:

    • Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.

    • Perform a titration by adding increasing concentrations of this compound to the DNA solution.

    • Record the CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Monitor changes in the characteristic CD bands of B-DNA (positive band around 275 nm and a negative band around 245 nm). Significant changes in the ellipticity and wavelength of these bands indicate conformational changes.

Isothermal Titration Calorimetry (ITC) for Quantifying Binding Affinity

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare a solution of DNA in a suitable buffer (e.g., PBS) and place it in the ITC sample cell.

    • Prepare a solution of this compound in the same buffer and load it into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.

  • Titration:

    • Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Visualizing the Process: Diagrams and Pathways

To further elucidate the experimental process and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis DNA DNA Solution (e.g., 0.3 µM plasmid DNA) Mix Mixing and Incubation (10 min at RT) DNA->Mix Polyamine This compound (Varying Concentrations) Polyamine->Mix AFM Atomic Force Microscopy (AFM) - Visualization of DNA condensation - Morphological analysis Mix->AFM Deposition on Mica CD Circular Dichroism (CD) - Detection of conformational changes - B-form to other forms Mix->CD Titration ITC Isothermal Titration Calorimetry (ITC) - Quantification of binding affinity - Thermodynamic parameters Mix->ITC Titration

Caption: Experimental workflow for analyzing this compound-DNA interactions.

signaling_pathway cluster_dna DNA Double Helix cluster_polyamine This compound cluster_interaction Interaction & Condensation DNA Phosphate Backbone Major/Minor Grooves Negatively Charged Interaction Electrostatic Attraction & Groove Binding DNA:p->Interaction Polyamine Positively Charged Aminopropyl Arms Polyamine->Interaction Neutralization Charge Neutralization Interaction->Neutralization Condensation DNA Condensation (Compact Structures) Neutralization->Condensation

Caption: Proposed mechanism of this compound-induced DNA condensation.

Conclusion

This compound, with its unique branched structure, presents a promising candidate for efficient DNA condensation. While further direct experimental validation is required, comparative analysis with other polyamines suggests its potential for strong binding and induction of compact DNA conformations. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to explore the capabilities of this molecule in various biotechnological and therapeutic applications.

References

A comparative study of CO2 absorption capacity: Tetrakis(3-aminopropyl)ammonium vs. MEA.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of CO2 Absorption: Tetrakis(3-aminopropyl)ammonium versus Monoethanolamine (MEA)

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate carbon dioxide (CO2) emissions has spurred extensive research into efficient capture technologies. Amine-based solvents have traditionally been at the forefront of this endeavor, with monoethanolamine (MEA) serving as the benchmark absorbent. However, the quest for solvents with superior performance characteristics continues. This guide provides a comparative study of a polyamine, this compound, and the industry-standard MEA, for CO2 absorption.

While specific experimental data for the CO2 absorption capacity of this compound is not extensively available in publicly accessible literature, this comparison draws upon data from analogous branched and polyamines to provide a comprehensive overview of its expected performance relative to MEA.

Data Presentation: A Comparative Overview

The following table summarizes key performance indicators for MEA and representative polyamines, offering insights into the potential advantages of using a polyamine structure like this compound for CO2 capture.

ParameterMonoethanolamine (MEA)Representative Polyamines (e.g., PEI-B, TEPA)
CO2 Absorption Capacity (mol CO2/mol amine) ~0.5> 0.5 (often approaching or exceeding 1.0)
Absorption Rate HighGenerally high, can be comparable to or higher than MEA
Regeneration Energy HighPotentially lower due to different reaction mechanisms
Viscosity Low to moderateCan be significantly higher, posing mass transfer challenges
Thermal/Oxidative Stability Susceptible to degradationVaries, but some show improved stability over MEA

Experimental Protocols: Measuring CO2 Absorption Capacity

A robust understanding of the CO2 absorption performance of any solvent requires standardized experimental protocols. A common method for determining the CO2 loading capacity of an amine solution is through gas absorption experiments in a controlled laboratory setup.

General Experimental Protocol for CO2 Absorption Measurement
  • Solvent Preparation: Prepare aqueous solutions of the amine (e.g., 30 wt% MEA or a corresponding concentration of the polyamine) in deionized water.

  • Experimental Setup: A typical setup consists of a gas absorption column (e.g., a wetted wall column or a packed bed reactor), a gas delivery system to supply a gas mixture of known CO2 concentration (e.g., 15% CO2 in N2), and analytical equipment to measure the CO2 concentration in the outlet gas stream (e.g., an infrared gas analyzer). The temperature of the absorption column is controlled using a water jacket.

  • Absorption Process: The amine solution is fed to the top of the column and flows downwards, while the CO2-containing gas is introduced at the bottom and flows counter-currently.

  • Data Collection: The CO2 concentration in the gas stream is measured at the inlet and outlet of the absorption column. The experiment is run until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration.

  • CO2 Loading Calculation: The amount of CO2 absorbed by the amine solution is calculated from the difference in the inlet and outlet CO2 concentrations and the gas flow rate. The CO2 loading is then determined as the moles of CO2 absorbed per mole of amine.

  • Titration Method for CO2 Loading: An alternative and common method to determine the CO2 loading in the liquid phase is through titration. A sample of the CO2-loaded amine solution is titrated with a standard acid (e.g., HCl) to determine the amount of absorbed CO2.[1][2][3]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption CO2 Absorption cluster_analysis Data Analysis prep Prepare 30 wt% Amine Solution absorber Gas Absorption Column (Controlled Temperature) prep->absorber Lean Amine gas_out Outlet Gas absorber->gas_out Treated Gas calc Calculate CO2 Loading absorber->calc Rich Amine gas_in Inlet Gas (15% CO2 in N2) gas_in->absorber analyzer IR Gas Analyzer gas_out->analyzer analyzer->calc

Caption: Experimental workflow for determining CO2 absorption capacity.

CO2_Absorption_Mechanism cluster_mea MEA (Primary Amine) cluster_polyamine This compound (Polyamine) MEA 2 RNH2 Carbamate RNHCOO- + RNH3+ MEA->Carbamate CO2_MEA CO2 CO2_MEA->Carbamate Polyamine R'4N+ with multiple -NH2 groups Bicarbonate Bicarbonate Formation (Higher theoretical capacity) Polyamine->Bicarbonate CO2_Poly CO2 CO2_Poly->Bicarbonate

Caption: Simplified CO2 absorption mechanisms for MEA and a polyamine.

Concluding Remarks

The comparison between this compound, as a representative polyamine, and MEA highlights a potential shift in CO2 capture technology. Polyamines, with their multiple amine functionalities, theoretically offer a higher CO2 absorption capacity per mole of absorbent. This could translate to smaller equipment sizes and reduced solvent circulation rates, potentially lowering capital and operational costs. However, challenges such as higher viscosity, which can impede mass transfer, need to be addressed through solvent formulation and process optimization.

Further research and direct experimental comparisons are crucial to fully elucidate the performance of this compound and other novel polyamines. The methodologies and comparative framework presented in this guide offer a foundation for such future investigations, paving the way for the development of more efficient and cost-effective CO2 capture solutions.

References

A Comparative Guide to the Antimicrobial Properties of Synthetic Branched Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among these, synthetic branched polyamines have emerged as a promising class of compounds with potent activity against a broad spectrum of pathogens, including multidrug-resistant strains. This guide provides a comparative evaluation of the antimicrobial properties of synthetic branched polyamines, supported by experimental data and detailed methodologies, to assist researchers in this critical field.

Mechanism of Action: A Charge-Driven Assault on Bacterial Membranes

The primary antimicrobial mechanism of synthetic branched polyamines is believed to be their electrostatic interaction with the negatively charged components of bacterial cell envelopes. The high density of positive charges on the branched polyamine structure at physiological pH is a key factor in their potent activity.[1][2][3][4] This interaction initiates a cascade of events leading to bacterial cell death.

The proposed mechanism can be summarized in the following steps:

  • Electrostatic Attraction: The cationic branched polyamines are electrostatically attracted to the anionic components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Disruption: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane of Gram-negative bacteria, leading to membrane destabilization and increased permeability.

  • Membrane Permeabilization: The polyamines then interact with the inner cytoplasmic membrane, causing further disruption of the phospholipid bilayer. This leads to the formation of pores or channels.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.

  • Inhibition of Cellular Processes: The influx of polyamines and the loss of essential molecules disrupt critical cellular processes, including DNA replication, protein synthesis, and cellular respiration.

  • Cell Death: The culmination of these events leads to bacterial cell death.

Proposed Antimicrobial Mechanism of Synthetic Branched Polyamines cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Interior Branched_Polyamine Cationic Branched Polyamine (+) Bacterial_Membrane Anionic Bacterial Cell Membrane (-) Branched_Polyamine->Bacterial_Membrane Electrostatic Attraction Membrane_Disruption Membrane Destabilization Bacterial_Membrane->Membrane_Disruption Displacement of Mg2+/Ca2+ Cellular_Contents Intracellular Components (ions, ATP, DNA, etc.) Leakage Leakage of Cellular Contents Cellular_Contents->Leakage Cell_Death Bacterial Cell Death Membrane_Permeabilization Pore Formation Membrane_Disruption->Membrane_Permeabilization Increased Permeability Membrane_Permeabilization->Leakage Efflux Inhibition Inhibition of Cellular Processes Membrane_Permeabilization->Inhibition Influx Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of synthetic branched polyamines.

Comparative Antimicrobial Activity

The antimicrobial efficacy of synthetic polyamines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various synthetic branched and linear polyamines against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Polyamines Against Various Bacterial Strains

CompoundTarget OrganismMIC (µg/mL)Reference
Most Charged Analogue (8 positive charges)Pseudomonas aeruginosa PAO1>64 (Antibacterial)[4]
AHA-1394Staphylococcus aureus SH1000 (MSSA)16[5]
AHA-1394Methicillin-resistant S. aureus (MRSA)16[5]
AHA-1282Staphylococcus aureus SH1000 (MSSA)64[5]
AHA-1268Staphylococcus aureus SH1000 (MSSA)64[5]
SpermineStaphylococcus aureus SH1000 (MSSA)>256[5]
Polyamidoamine from Spermine (PAA3)Escherichia coliActive[6][7]
Polyamidoamine from Spermine (PAA3)Staphylococcus aureusActive[6]
Polyamidoamine from Spermine (PAA3)Pseudomonas aeruginosaActive[6]
Polyamidoamine from Putrescine (PA)Escherichia coliActive[6][7]
Polyamidoamine from Putrescine (PA)Staphylococcus aureusActive[6]
Conjugated Polyamine 4aEscherichia coliLow µM range[3][8]
Conjugated Polyamine 5aEscherichia coliLow µM range[3][8]

Note: "Active" indicates reported antimicrobial activity where a specific MIC value was not provided in the summarized text.

Antibiofilm Activity of Synthetic Polyamines

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Synthetic polyamines have demonstrated promising activity in both inhibiting biofilm formation and dispersing pre-formed biofilms.

Table 2: Antibiofilm Activity of Synthetic Polyamines

CompoundTarget OrganismActivityConcentrationReference
Most Charged Analogue (8 positive charges)Pseudomonas aeruginosa PAO150% biofilm reduction16-32 µg/mL[1][2][4][9]
AHA-1394Staphylococcus aureus SH1000Complete biofilm inhibition16 µg/mL[5]
AHA-1282Staphylococcus aureus SH1000>50% biofilm reduction64 µg/mL[5]
AHA-1268Staphylococcus aureus SH1000>50% biofilm reduction64 µg/mL[5]
SpermineStaphylococcus aureus SH100020% biofilm reduction256 µg/mL[5]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for evaluating the antimicrobial properties of new compounds. The following is a detailed protocol for the broth microdilution method to determine the MIC of synthetic branched polyamines.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

1. Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Synthetic branched polyamine stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Sterile multichannel pipette and tips

  • Spectrophotometer or microplate reader

  • Incubator

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB.

  • Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

3. Preparation of Polyamide Dilutions:

  • Prepare a serial two-fold dilution of the synthetic branched polyamine stock solution in MHB directly in the 96-well microtiter plate.

  • Typically, add 100 µL of MHB to wells 2 through 12 of a column.

  • Add 200 µL of the highest concentration of the polyamine solution to well 1.

  • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no polyamine), and well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the synthetic branched polyamine at which there is no visible growth.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Experimental Workflow for MIC Determination Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Branched Polyamines in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect or Read OD600 Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

Synthetic branched polyamines represent a promising avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. Their broad-spectrum activity, including efficacy against resistant strains and biofilms, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure of these compounds to enhance their antimicrobial potency while minimizing potential toxicity. Furthermore, in-depth studies are needed to fully elucidate their mechanisms of action and to explore their potential for in vivo applications. This guide provides a foundational understanding for researchers and drug developers to build upon in the quest for novel and effective antimicrobial therapies.

References

In Silico Modeling of Aminopropyl-Functionalized Surfaces: A Comparative Guide to Interactions with Inorganic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interface between organic molecules and inorganic surfaces is paramount for advancements in areas ranging from drug delivery to biosensing. Tetrakis(3-aminopropyl)ammonium (TAPA) presents a unique polyamine structure for surface modification. While direct in silico studies on TAPA are limited, a wealth of research on analogous aminopropyl-functionalized surfaces, primarily through (3-aminopropyl)triethoxysilane (APTES), provides significant insights. This guide offers a comparative analysis of the in silico modeling of aminopropyl interactions with inorganic surfaces, contrasted with other common functionalization agents, and supported by experimental data.

This guide delves into the binding mechanisms, interaction energies, and structural conformations of aminopropyl groups on inorganic substrates like silica and metal oxides. By comparing these findings with those for other organosilanes and phosphonates, we aim to provide a comprehensive resource for selecting and designing surface modifications for specific applications.

Comparative Analysis of Surface Interactions

The interaction of functional organic molecules with inorganic surfaces is a complex interplay of covalent bonding, hydrogen bonding, and van der Waals forces. In silico modeling, particularly through Molecular Dynamics (MD) and Density Functional Theory (DFT), has become an indispensable tool for elucidating these interactions at the atomic level.

Aminopropyl Functionalization (APTES as a model)

APTES is widely used to introduce primary amine groups onto surfaces, drastically altering their chemical properties. In silico studies have revealed that the grafting of APTES onto silica surfaces is a multi-step process involving hydrolysis of the ethoxy groups, followed by condensation with surface silanol groups to form Si-O-Si bonds. The conformation and density of the grafted APTES molecules are highly dependent on reaction conditions.

Computational studies have shown that at low surface coverage, APTES molecules can adopt various conformations, while at higher coverage, they tend to form a more ordered, cross-linked layer. The terminal amine group provides a site for further functionalization or for direct interaction with other molecules or surfaces.

Alternative Surface Functionalization Agents

To provide a comparative perspective, this guide also considers other common surface modifiers:

  • Other Organosilanes: Besides APTES, a variety of organosilanes with different functional groups (e.g., alkyl, epoxy, vinyl) are used. The choice of the organic moiety influences the surface energy, hydrophobicity, and reactivity of the modified material.

  • Organophosphonates: Phosphonic acids are known to form robust self-assembled monolayers (SAMs) on various metal oxide surfaces. Their interaction is primarily through the phosphonate headgroup, which can form strong bonds with the surface metal atoms.

The following tables summarize key quantitative data from both in silico and experimental studies, offering a direct comparison of these functionalization strategies.

Quantitative Data Comparison

The following tables present a summary of quantitative data from various studies, comparing the performance of aminopropyl-functionalized surfaces with other alternatives.

Table 1: Comparison of In Silico Interaction Energies

Functional GroupInorganic SurfaceMethodInteraction/Binding Energy (eV)Key Findings
Aminopropyl (APTES)Amorphous SiO₂DFT-0.69 to -0.96Adsorption is favorable, with the strength depending on the specific binding site and surface hydration.
Aminopropyl (APTES)Amorphous SiO₂DFTApprox. -0.79 to -0.97Estimated from experimental adsorption rates of Cd²⁺ on APTES-modified silica, showing good agreement with theoretical calculations.[1]
AlkylphosphonateAluminum OxideMD-Simulations show the formation of well-ordered self-assembled monolayers.
CarboxylateAluminum OxideDFTLower than phosphonatesPhosphonates are more strongly bound to aluminum oxide than carboxylates.

Table 2: Experimental Surface Characterization Data

Functional GroupInorganic SurfaceCharacterization TechniqueKey Quantitative Data
Aminopropyl (APTES)Nano-silicaXPSN 1s binding energy at 399.1 ± 0.1 eV (free -NH₂) and 400.8 ± 0.2 eV (hydrogen-bonded/protonated).[2]
Aminopropyl (APTES)Nano-silicaTGAGrafting density of up to 13.48 APTES/nm².
Aminopropyl (APTES)SiO₂XPSN/Si atomic ratio increases with initial silane content, confirming grafting.
Phosphonate-modifiedMesoporous silicaZeta PotentialNegatively charged surface even under neutral pH conditions.[3]
Phosphonate-modified Ionic LiquidMagnetic mesoporous silicaZeta PotentialA sharp reduction in zeta potential to -27.9 mV after Ti⁴⁺ immobilization.[4]
OctyltriethoxysilaneNano-silicaTGAOptimal functionalization efficiency at 5-10% silane content.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in in silico modeling and surface interactions, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Surface Preparation & Functionalization cluster_insilico In Silico Modeling cluster_exp_validation Experimental Validation Inorganic_Substrate Inorganic Substrate (e.g., Silica Wafer) Cleaning Substrate Cleaning (e.g., Piranha solution) Inorganic_Substrate->Cleaning Functionalization Surface Functionalization (e.g., APTES vapor deposition) Cleaning->Functionalization XPS XPS Functionalization->XPS AFM AFM Functionalization->AFM Zeta_Potential Zeta Potential Functionalization->Zeta_Potential TGA TGA Functionalization->TGA Model_Building Building the In Silico Model Simulation Molecular Dynamics (MD) or DFT Calculations Model_Building->Simulation Analysis Data Analysis (Binding Energy, RDFs, etc.) Simulation->Analysis Analysis->XPS Comparison Analysis->AFM Comparison Analysis->Zeta_Potential Comparison Analysis->TGA Comparison

Caption: Experimental and in silico workflow for studying surface interactions.

binding_mechanism APTES H₂N-(CH₂)₃-Si-(OEt)₃ (3-Aminopropyl)triethoxysilane Hydrolysis Hydrolysis (+ H₂O) APTES->Hydrolysis Silica_Surface Si-OH Silica Surface Condensation Condensation (- H₂O) Silica_Surface->Condensation Intermediate H₂N-(CH₂)₃-Si-(OH)₃ Silanetriol Hydrolysis->Intermediate Intermediate->Condensation Grafted_APTES H₂N-(CH₂)₃-Si-O-Si Functionalized Surface Condensation->Grafted_APTES logical_relationship Start Desired Surface Property Decision1 Covalent vs. Non-covalent Interaction? Start->Decision1 Organosilane Organosilane Chemistry (e.g., APTES) Decision1->Organosilane Covalent Phosphonate Phosphonate Chemistry (on Metal Oxides) Decision1->Phosphonate Strong Ionic/Covalent SAMs Self-Assembled Monolayers (e.g., Alkylthiols on Gold) Decision1->SAMs Non-covalent (typically) Application Target Application Organosilane->Application Phosphonate->Application SAMs->Application

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tetrakis(3-aminopropyl)ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Tetrakis(3-aminopropyl)ammonium. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale & Specifications
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against dust, aerosols, and splashes.[1][2]
Skin Protection Chemical impermeable glovesWhile specific breakthrough data for this compound is not available, gloves made of materials resistant to amines and ammonia are recommended. Nitrile or neoprene gloves are generally a good starting point for handling organic amines. Always inspect gloves for integrity before use.[1][2]
Protective clothingWear appropriate protective clothing to prevent skin contact.[1]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[1][2] A full-face respirator offers a higher protection factor than a half-mask respirator.
Respirator CartridgeUse a NIOSH-approved cartridge for ammonia and methylamine. Multi-gas/vapor cartridges that also cover organic vapors are a suitable option.[1][2]

Handling and Storage

Safe handling and storage are paramount to preventing accidents and exposure.

Handling:

  • Work in a well-ventilated area to avoid the formation and accumulation of dust and aerosols.[1]

  • Avoid all contact with skin and eyes.[1][2]

  • Use non-sparking tools to prevent ignition sources.[1][2]

  • Prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is essential for laboratory safety and environmental protection.

Accidental Release Measures: In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.[1][2]

  • Ventilate: Ensure adequate ventilation of the area.

  • Control Ignition Sources: Remove all sources of ignition and use spark-proof tools for cleanup.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • Cleanup: Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1][2]

Disposal:

  • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Empty containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]

Emergency Procedures

The following flowchart outlines the immediate actions to be taken in case of accidental exposure to this compound.

Emergency_Procedures Emergency Response for this compound Exposure cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Immediately remove contaminated clothing. Wash off with soap and plenty of water. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse with pure water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Seek_Medical_Attention Consult a doctor immediately. Move_to_Fresh_Air->Seek_Medical_Attention Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid procedures for different routes of exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.